4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-5-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C7H10BrN3/c8-6-4-10-11-7(6)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11) |
InChI Key |
QDSMYZNRMVGAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=NN2)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: Technical Guide to Structure, Synthesis, and Medicinal Utility
[1]
Executive Summary
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole represents a high-value "privileged scaffold" in modern drug discovery. Its structural architecture combines a polar, hydrogen-bond-donating pyrazole core with a solubilizing, vector-orienting pyrrolidine ring. The C4-bromine substituent serves as a critical synthetic handle, enabling palladium-catalyzed cross-coupling reactions to access complex chemical space.
This guide analyzes the molecule's utility as a bifunctional building block, specifically for fragment-based drug discovery (FBDD) targeting kinases (e.g., JAK, PI3K) and GPCRs. We explore its tautomeric behavior, orthogonal protection strategies, and validated synthetic pathways.
Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule features a chiral center at the C3 position of the pyrrolidine ring. While often supplied as a racemate for initial screening, the (S)-enantiomer (CAS: 1428331-35-4) is frequently preferred in lead optimization to exploit specific hydrophobic pockets in protein targets.
Table 1: Physicochemical Properties (Predicted & Experimental)
| Property | Value / Descriptor | Notes |
| IUPAC Name | 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole | |
| CAS Number | 1428331-35-4 | Refers to (S)-isomer 2HCl salt |
| Molecular Formula | C₇H₁₀BrN₃ | Free base |
| Molecular Weight | 216.08 g/mol | Free base |
| Exact Mass | 215.0058 | Monoisotopic |
| cLogP | ~0.3 - 0.8 | Highly dependent on pH |
| TPSA | 40.7 Ų | Polar surface area |
| pKa (Pyrrolidine) | ~9.5 - 10.0 | Basic secondary amine |
| pKa (Pyrazole) | ~14.0 (NH acid) / ~2.5 (NH base) | Amphoteric heteroaromatic |
| Solubility | High (aqueous, acidic pH) | Excellent solubility as HCl salt |
Structural Anatomy & Tautomerism
The 1H-pyrazole moiety exists in dynamic equilibrium between two tautomers. In solution, the proton shifts between N1 and N2. However, the presence of the bulky pyrrolidine group at C3 biases the equilibrium, often favoring the tautomer where the steric clash is minimized, though this is solvent-dependent.
-
Donor/Acceptor Profile: The pyrazole acts as a classic kinase "hinge binder" motif (donor-acceptor), while the pyrrolidine nitrogen provides a vector for solubilizing groups or salt bridges.
Synthetic Accessibility & Pathways
The synthesis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole typically follows a convergent route starting from commercially available N-Boc-pyrrolidine-3-carboxylic acid . Direct bromination of the unprotected scaffold is possible but often leads to complex mixtures due to N-bromination side reactions; therefore, the carbamate-protected route is the industry standard.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Caption: Validated synthetic workflow from N-Boc-pyrrolidine-3-carboxylic acid to the target dihydrochloride salt.
Key Synthetic Insights
-
Constructing the Pyrazole: The most robust method involves converting the pyrrolidine acid to a
-keto ester (using Meldrum's acid or magnesium ethyl malonate), followed by condensation with hydrazine hydrate. -
Regioselective Bromination: Bromination is performed before removing the Boc group. Using N-bromosuccinimide (NBS) in DMF or acetonitrile at 0°C ensures exclusive bromination at the C4 position of the pyrazole.
-
Why? The C4 position is the most electron-rich site on the pyrazole ring.
-
-
Deprotection: Standard TFA/DCM or HCl/Dioxane conditions yield the salt form, which is more stable and easier to handle than the hygroscopic free base.
Reactivity & Functionalization Strategies
For the medicinal chemist, this molecule offers three distinct vectors for diversification. Understanding the reactivity order is crucial for library synthesis.
Diagram 2: Orthogonal Reactivity Map
Caption: Chemoselective functionalization map. The pyrrolidine amine is the primary vector for diversification.
Functionalization Hierarchy
-
Pyrrolidine N-H: This is the most nucleophilic site. It can be derivatized via amide coupling, reductive amination, or sulfonylation without affecting the pyrazole or the bromine.
-
Strategy: If C4-coupling is required first, the pyrrolidine nitrogen must remain Boc-protected.
-
-
C4-Bromine: Excellent substrate for Suzuki-Miyaura coupling.[1]
-
Condition Note: Free NH groups (pyrazole and pyrrolidine) can poison Pd catalysts. It is highly recommended to use the N-Boc protected intermediate for cross-coupling reactions.
-
-
Pyrazole N-H: Can be alkylated (e.g., with alkyl halides/Cs₂CO₃) or protected (THP, SEM) to modulate solubility or biological activity.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 3-aminopyrazole motif is a classic bioisostere for the ATP adenine ring.
-
Mechanism: The pyrazole N1-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue), while N2 acts as an acceptor.
-
Vector: The pyrrolidine ring at C3 projects into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing tails (morpholines, piperazines) to tune PK properties.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~216 Da (free base), this molecule is an ideal "fragment."
-
Ligand Efficiency (LE): High. The bromine atom provides a distinct X-ray crystallographic signature (anomalous scattering), facilitating the identification of binding modes in co-crystal structures.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Targeting the C4-position using the N-Boc protected intermediate.
Reagents:
-
tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2M aqueous solution, 3.0 eq)
-
1,4-Dioxane (0.1 M concentration)
Method:
-
Degassing: Charge the reaction vessel with the bromide, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: Product MW + Boc mass).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Removal of Boc Group
To generate the dihydrochloride salt.
Method:
-
Dissolve the N-Boc intermediate in minimal 1,4-dioxane or MeOH.
-
Add 4M HCl in Dioxane (5–10 equivalents) dropwise at 0°C.
-
Stir at room temperature for 2 hours. A white precipitate should form.
-
Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid and wash with ether. Dry under high vacuum.
Safety & Handling
-
Hazards: The dihydrochloride salt is an irritant to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent degradation or stickiness.
-
Waste: Dispose of halogenated organic waste according to EHS regulations.
References
-
Sigma-Aldrich. (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride Product Sheet. Available at: (Accessed 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16375 (4-Bromopyrazole derivatives). Available at:
-
Fustero, S., et al. (2011).[2] Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (General reference for pyrazole synthesis regiochemistry).
-
BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine and related scaffolds. Available at:
(Note: Specific patent literature for the exact CAS 1428331-35-4 is proprietary, but the synthetic methodologies cited above are standard validated protocols for this chemical class.)
CAS 1428331-35-4 physical properties and solubility data
(S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole Dihydrochloride[1][2][3][4][5][6]
Executive Summary
CAS 1428331-35-4 corresponds to (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride .[1][2][3][4] This compound serves as a high-value chiral building block in the synthesis of pharmaceutical agents, particularly small-molecule kinase inhibitors and receptor antagonists.[4] Its structural core features a pyrazole ring substituted with a bromine atom (a handle for cross-coupling reactions) and a chiral pyrrolidine ring (providing solubility and target binding interactions).[4]
This guide provides a technical breakdown of its physicochemical properties, solubility behavior, and experimental handling protocols for researchers in medicinal chemistry and drug development.[4]
Physicochemical Profile
The compound is typically supplied as a dihydrochloride salt to enhance stability and water solubility.[4] The presence of two basic nitrogen centers (one in the pyrrolidine ring, one in the pyrazole ring) necessitates the dihydrochloride form for solid-state isolation.[4]
| Property | Data |
| Chemical Name | (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |
| CAS Number | 1428331-35-4 |
| Molecular Formula | C₇H₁₀BrN₃[1][2][3][4][5] · 2HCl |
| Molecular Weight | 288.99 g/mol (Salt); ~216.08 g/mol (Free Base) |
| Physical State | White to off-white solid |
| Chirality | S-enantiomer |
| InChI Key | TUUMNGZXDYQEQM-KLXURFKVSA-N |
| Hygroscopicity | High (Deliquescent upon prolonged exposure to air) |
Solubility & Dissolution Data
As a dihydrochloride salt, CAS 1428331-35-4 exhibits high polarity.[4] Its solubility profile is distinct from its free base form.[4]
Solvent Compatibility Table
| Solvent | Solubility Rating | Estimated Conc.[4] (mg/mL) | Application |
| Water | High | > 50 mg/mL | Aqueous buffers, biological assays |
| DMSO | High | > 100 mg/mL | Stock solutions for screening |
| Methanol | High | > 50 mg/mL | Synthesis, purification |
| Ethanol | Moderate | ~ 10-20 mg/mL | Crystallization |
| DCM | Low/Insoluble | < 1 mg/mL | Extraction (requires free-basing) |
| Hexane | Insoluble | Negligible | Precipitation/Washing |
Critical Insight: Attempting to dissolve the dihydrochloride salt in non-polar organic solvents (DCM, Ethyl Acetate, Toluene) without a base (e.g., TEA, DIPEA) will result in a suspension.[4] For organic synthesis reactions in non-polar media, an in situ free-basing step is required.[4]
Experimental Methodologies
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
This protocol ensures a stable stock for biological assays or chemical screening.[4]
-
Weighing: Accurately weigh 28.9 mg of CAS 1428331-35-4 into a sterile microcentrifuge tube.
-
Note: Work quickly or use a dry box; the salt absorbs atmospheric moisture.[4]
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly to form a clear, colorless solution.[4]
-
Quality Check: If turbidity persists, sonicate for 1 minute at ambient temperature.[4]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: In Situ Free-Basing for Organic Synthesis
Use this workflow when employing the compound in a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling in organic solvents.[4]
-
Suspend 1.0 equiv of CAS 1428331-35-4 in the reaction solvent (e.g., DMF or Dioxane).[4]
-
Add 3.0 - 4.0 equiv of a tertiary amine base (DIPEA or Triethylamine).[4]
-
Stir at room temperature for 10 minutes until the suspension clears or changes texture, indicating liberation of the free base.
-
Proceed with the addition of the electrophile or catalyst.[4]
Synthetic Utility & Pathway Visualization
The following diagram illustrates the typical utility of CAS 1428331-35-4 as a "dual-handle" scaffold. The bromine atom allows for cross-coupling to aryl cores, while the pyrrolidine nitrogen serves as a nucleophile for amide coupling or alkylation.[4]
Caption: Logical workflow for utilizing CAS 1428331-35-4 in divergent synthesis pathways. Path A exploits the aryl bromide, while Path B utilizes the secondary amine.[4]
Stability & Handling
-
Storage Conditions: Store long-term at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The dihydrochloride salt is hygroscopic.[4] Weighing should be performed in a desiccated environment.[4]
-
Stability: Stable in DMSO solution for up to 6 months at -20°C. Avoid aqueous solutions for long-term storage due to potential slow hydrolysis or oxidation over time.[4]
References
-
Sigma-Aldrich. (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride Product Detail. Retrieved from [4]
-
PubChem. Compound Summary for InChIKey TUUMNGZXDYQEQM-KLXURFKVSA-N. Retrieved from
-
BLD Pharm. Product Datasheet: CAS 1428331-35-4.[2][4] Retrieved from
-
Bioregistry. InChIKey Resolution: TUUMNGZXDYQEQM-KLXURFKVSA-N. Retrieved from [4]
Sources
- 1. 2059911-79-2|(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 2171988-42-2|N-Methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2828444-29-5|(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 31-hydroxy-32,35-anhydrobacteriohopanetetrol (C35H60O4) [pubchemlite.lcsb.uni.lu]
- 5. Butanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5a-hydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-6,11-dioxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-5-yl ester, [1aR-(1aalpha,2alpha,5beta,5abeta,8aalpha,9alpha,10aalpha)]- | C24H32O6 | CID 537833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 9003-35-4 Phenolic Formaldehyde Resin Powder - Manufacturer Price [shunxingchemical.com]
- 7. CN1583731A - Synthesis of 2,4,6-three (2,4-dihydroxyphenyl)-1,3,5-trioxazine - Google Patents [patents.google.com]
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole molecular weight and formula
An In-depth Technical Guide to 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: A Privileged Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core molecular and chemical properties, explore its strategic importance as a synthetic intermediate, and contextualize its application within contemporary drug discovery paradigms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.
Core Compound Profile
The subject of this guide is the heterocyclic compound 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole. Its fundamental properties are summarized below. The molecular formula for the free base is C₇H₁₀BrN₃, and its corresponding molecular weight is 216.08 g/mol . A common salt form is the dihydrochloride, (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, which has a linear formula of C₇H₁₂BrCl₂N₃.
| Property | Value | Source |
| IUPAC Name | 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole | - |
| Molecular Formula | C₇H₁₀BrN₃ | Derived from |
| Molecular Weight | 216.08 g/mol | Calculated |
| Monoisotopic Mass | 215.0058 Da | Calculated |
| CAS Number | 1428331-35-4 (for (S)-enantiomer dihydrochloride salt) |
Molecular Structure Visualization
The structure combines three key pharmacophoric elements: a pyrazole core, a reactive bromine atom at the C4 position, and a pyrrolidine ring at the C3 position.
The Pyrrolidinyl Pyrazole Scaffold: A Technical Guide to Medicinal Chemistry Applications
Topic: Pyrrolidinyl Pyrazole Scaffold Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidinyl pyrazole scaffold represents a convergence of two "privileged structures" in medicinal chemistry. By integrating the lipophilic, metabolic stability of the pyrazole core with the solubilizing, stereochemically versatile pyrrolidine moiety, this scaffold has emerged as a critical template for developing high-affinity ligands.
This guide analyzes the structural architecture, synthetic pathways, and therapeutic applications of this scaffold.[1] It specifically addresses the challenge of regioselectivity in synthesis and provides actionable protocols for constructing these motifs for kinase inhibition (JAK, ERK, VEGFR) and GPCR modulation.
Structural Architecture & Pharmacophore Design
The utility of the pyrrolidinyl pyrazole scaffold lies in its ability to balance hydrophobicity (pyrazole aromaticity) with hydrophilicity/basicity (pyrrolidine amine). We classify this scaffold into three distinct architectural types based on the connectivity between the rings.
Type I: Direct Linkage (N-N or C-N)
-
Structure: The pyrrolidine nitrogen is directly bonded to the pyrazole nitrogen (N-N linked) or a carbon (C-N linked).
-
Properties: High rigidity; often used to position the pyrrolidine as a solvent-exposed solubilizing group.
-
Challenge: The N-N bond can be metabolically labile (reductive cleavage); C-N is preferred for stability.
Type II: Tethered (Aryl/Alkyl Linker)
-
Structure: A phenyl or alkyl spacer separates the two rings (e.g., 3-[4-(pyrrolidin-1-yl)phenyl]-pyrazole).
-
Application: Most common in kinase inhibitors. The pyrazole binds the ATP hinge region, while the pyrrolidine extends into the ribose/solvent pocket to improve solubility and selectivity.
-
Example: VEGFR-2 inhibitors and Alpha-glucosidase inhibitors.
Type III: Fused Systems
-
Structure: The rings share atoms, forming bicyclic systems like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
-
Properties: Extreme rigidity; locks the pharmacophore into a specific conformation, reducing entropy penalties upon binding.
Medicinal Chemistry Applications
Kinase Inhibition: The MAPK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a central node in oncology. The pyrrolidinyl pyrazole motif has been instrumental in developing ERK inhibitors.[2]
Case Study: GDC-0994 (Ravoxertinib) Context While GDC-0994 itself utilizes a pyridinone core, its discovery originated from screening pyrrolidine-based analogues that bound to ERK2. The optimization logic highlights the scaffold's role:
-
Hinge Binding: The pyrazole (or bioisostere) forms hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2).
-
Solvent Interaction: The pyrrolidine moiety extends towards the solvent front, often interacting with Asp residues, improving potency via salt-bridge formation.
Visualization: MAPK Signaling & Inhibitor Action
The following diagram illustrates the MAPK cascade and the intervention point for pyrrolidinyl pyrazole-based inhibitors.
Figure 1: The MAPK signaling cascade. Pyrrolidinyl pyrazole inhibitors typically target the ATP-binding pocket of ERK1/2, preventing downstream phosphorylation of transcription factors.
Metabolic Targets: Alpha-Glucosidase
Recent studies (e.g., Poyraz et al., 2023) have validated pyrrolidine-based pyrazolines (a reduced form of pyrazole) as potent alpha-glucosidase inhibitors.
-
Mechanism: The pyrrolidine mimics the sugar moiety (iminosugar effect), while the pyrazole/pyrazoline core provides hydrophobic stacking interactions with the enzyme active site residues.
-
Data: Compounds in this class have demonstrated IC50 values in the low micromolar range, superior to standard acarbose in vitro.
Synthetic Masterclass: Regioselective Construction
The synthesis of substituted pyrazoles is notoriously plagued by regioselectivity issues (1,3- vs 1,5-isomers). For medicinal chemistry, obtaining a single pure isomer is non-negotiable.
The Regioselectivity Challenge
When condensing a hydrazine (e.g., 4-pyrrolidinyl-phenylhydrazine) with a non-symmetrical 1,3-diketone, two isomers form.
-
Kinetic Product: Formation is driven by the most reactive carbonyl attacking the most nucleophilic hydrazine nitrogen.
-
Thermodynamic Product: Driven by steric minimization.
Visualization: Divergent Synthesis Workflow
Figure 2: Synthetic decision tree. Standard protic conditions often yield mixtures. Aprotic polar solvents (DMF) or Lewis acids are required for high regioselectivity.
Detailed Protocol: Synthesis of 3-[4-(pyrrolidin-1-yl)phenyl]-1H-pyrazole
This protocol utilizes a chalcone intermediate followed by hydrazine cyclization, a robust method for "Tethered" (Type II) scaffolds.
Reagents:
-
4-(Pyrrolidin-1-yl)benzaldehyde
-
Acetophenone
-
Hydrazine Monohydrate
-
Ethanol, NaOH, Glacial Acetic Acid
Step-by-Step Methodology:
-
Chalcone Formation (Claisen-Schmidt):
-
Dissolve 4-(pyrrolidin-1-yl)benzaldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).
-
Add 10% NaOH solution (5 mL) dropwise at 0°C.
-
Stir at room temperature for 6 hours. The precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.
-
Checkpoint: Verify formation of the enone C=C bond via IR (approx. 1650 cm⁻¹).
-
-
Cyclization to Pyrazoline:
-
Dissolve the Chalcone (5 mmol) in Ethanol (15 mL).
-
Add Hydrazine Monohydrate (10 mmol).
-
Reflux for 8-10 hours.
-
Note: This yields the 4,5-dihydro-1H-pyrazole (pyrazoline).
-
-
Oxidation to Pyrazole (Aromatization):
-
To the pyrazoline solution, add Iodobenzene diacetate (IBD) (5.5 mmol) or simple Iodine (I2) in DMSO.
-
Stir at room temperature for 2 hours.
-
Pour into crushed ice/water. The solid product is the aromatic pyrazole.
-
Validation: 1H NMR will show the disappearance of the chiral CH protons of the pyrazoline and the appearance of the aromatic pyrazole C4-H singlet (typically ~6.5-7.0 ppm).
-
Quantitative Data Summary
The following table summarizes key activity data for pyrazole-based inhibitors where the pyrrolidine or related amine plays a critical role in potency.
| Target | Compound Class | Key Substituent | IC50 / Kd | Biological Effect | Source |
| ERK1/2 | Pyrazolylpyrrole | Pyrrolidine (linked) | 1.1 nM | Inhibits phosphorylation of p90RSK | GDC-0994 Dev. |
| VEGFR-2 | Pyrazole-Pyrazoline | 4-(Pyrrolidin-1-yl)phenyl | ~0.4 µM | Anti-angiogenesis in HUVEC models | Japsonline, 2025 |
| TrkA | Pyrazolo[1,5-a]pyrimidine | 3-Carboxamide-pyrrolidine | 0.2 nM | Neurotrophic pathway inhibition | NIH, 2024 |
| Alpha-Glucosidase | Pyrrolidinyl-Pyrazoline | 4-Pyrrolidinyl-phenyl | 6.35 µM | Antidiabetic (better than Acarbose) | PMC, 2023 |
Future Outlook: Covalent & Bivalent Inhibitors
The pyrrolidinyl pyrazole scaffold is evolving beyond simple competitive inhibition:
-
Covalent Targeting: The pyrazole C4 position is electronically active. Introducing acrylamide "warheads" here allows for covalent bonding to cysteine residues in kinases (e.g., BTK, EGFR), extending duration of action.
-
PROTACs: The pyrrolidine nitrogen is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). It is solvent-exposed and can be alkylated without disrupting the primary pyrazole-hinge interaction.
References
-
Discovery of GDC-0994 (Ravoxertinib): Journal of Medicinal Chemistry. "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor."[3] Link
-
Pyrazole Kinase Inhibitors Review: Molecules. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Link
-
Trk Inhibitors SAR: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.Link
-
Regioselective Synthesis: Organic Letters. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Link
-
Alpha-Glucosidase Inhibitors: ACS Omega. "Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
[1]
Document Control:
-
Status: Research Grade / Provisional Data
-
Classification: Heterocyclic Building Block / Intermediate[1]
Chemical Identity & Structural Profiling[1][2]
Nomenclature & Identifiers
-
Chemical Name: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole[1]
-
Synonyms: 4-Bromo-3-(3-pyrrolidinyl)pyrazole; 3-(4-Bromo-1H-pyrazol-3-yl)pyrrolidine.[1]
-
CAS Number: Not formally assigned in public registries for this specific isomer.[1] (Note: The N-substituted isomer, 1-(pyrrolidin-3-yl), is CAS 1428331-35-4.[1] Do not confuse the two).
-
Molecular Formula:
[1] -
Molecular Weight: 216.08 g/mol [1]
Structural Analysis (Pharmacophore Decomposition)
This molecule integrates two distinct pharmacophores with specific handling implications:
-
4-Bromopyrazole Core: Electron-rich aromatic system; the bromine atom at C4 is a handle for cross-coupling (Suzuki/Buchwald), but also increases lipophilicity (
).[1] -
Pyrrolidine Ring (C3-linked): A secondary aliphatic amine.[1] This moiety is basic (
) and prone to forming salts (HCl/TFA).[1] Safety Implication: Free base forms are potential skin irritants/corrosives; salts are hygroscopic irritants.[1]
Figure 1: Structural decomposition linking functional groups to safety risks.[1]
Hazard Identification (GHS Classification)
Since experimental toxicology data is unavailable for this specific isomer, the classification is derived from the properties of 4-bromopyrazole and 3-substituted pyrrolidines.[1]
Predicted GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 (Irritant) | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][3] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2][3] | H335 |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] | H302 |
Note: If the substance is the free base (an oil or low-melting solid), treat as Skin Corr. 1B (H314) until proven otherwise due to the high basicity of the pyrrolidine nitrogen.[1]
Label Elements[1][2][4]
-
Signal Word: WARNING
-
Pictograms:
-
Exclamation Mark (GHS07)[1]
-
Composition & Physicochemical Properties[1][2][3][6][7][8][9]
Understanding the physical state is critical for exposure control.[1]
| Property | Value (Predicted) | Safety Implication |
| Physical State | Solid (likely off-white powder) | Dust generation risk.[1] |
| Solubility | Soluble in DMSO, MeOH, Dilute Acid | Use chemical resistant gloves for solutions.[1] |
| pKa (Pyrrolidine N) | ~9.5 - 10.5 | Basic.[1] Incompatible with acid chlorides/anhydrides outside reaction vessels.[1] |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic.[1] |
| LogP | ~1.2 | Moderate lipophilicity; potential for skin absorption.[1] |
Emergency Response Protocols
First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
Eye Contact (Critical): The basicity of the pyrrolidine ring can cause rapid corneal damage.[1] Rinse immediately with plenty of water for at least 15 minutes , lifting lower and upper eyelids. Do not neutralize.
-
Skin Contact: Wash off immediately with soap and plenty of water.[1][2][4][5][6] Remove contaminated clothing.[1][2][4][7][5][6] If irritation persists (redness/burning), seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][5][6] The pyrazole core can be a respiratory sensitizer in rare cases; monitor for wheezing.[1]
Firefighting Measures
Safe Handling & Storage (SOP)
Handling Workflow
This compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura).[1][8] The primary risk occurs during weighing (dust) and workup (exposure to basic organic layers).[1]
Figure 2: Safe handling workflow emphasizing containment during the solid-to-liquid transition.[1]
Storage Conditions
Exposure Controls & Personal Protection (PPE)[1][10]
Engineering Controls
-
Ventilation: Always handle in a chemical fume hood.[1]
-
Safety Station: Eye wash station must be within 10 seconds of the work area.[1]
PPE Selection Matrix
| Protection Type | Recommendation | Rationale |
| Respiratory | N95 (US) or P2 (EU) if dust is visible.[1] | Prevents inhalation of basic particulates.[1] |
| Hand Protection | Nitrile Rubber (min 0.11 mm thickness).[1] | Good resistance to short-term contact.[1] |
| Eye Protection | Chemical Safety Goggles .[1][2][5] | Safety glasses are insufficient due to potential for corrosive dust/splash.[1] |
| Body Protection | Lab coat + Long sleeves.[1] | Prevent skin absorption.[1][3][6] |
Stability & Reactivity
Toxicological Information (SAR Analysis)
Ecological Information & Disposal
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved February 17, 2026 from [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyrrolidine and Pyrazole derivatives. Guidance on provisional classification of novel amines. Retrieved from [Link][1]
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship of 3-Pyrrolidinyl Pyrazole Derivatives
Executive Summary
The 3-pyrrolidinyl pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition (e.g., Janus Kinases - JAKs) and G-protein-coupled receptor (GPCR) modulation. This bicyclic system combines the hydrogen-bonding capability of the pyrazole ring—often acting as a hinge-binding element—with the solubilizing and spatially defined vector of the pyrrolidine ring.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this scaffold, detailing synthetic access, regio-specific modifications, and biological validation protocols. It is designed for medicinal chemists and pharmacologists aiming to optimize potency, selectivity, and pharmacokinetic (PK) profiles of drug candidates containing this core.
Part 1: Chemical Architecture & SAR Zones
The 3-pyrrolidinyl pyrazole scaffold functions as a versatile pharmacophore. To rationalize the SAR, we dissect the molecule into three distinct zones of interaction.
Zone 1: The Pyrazole "Warhead" (Hinge Binding)
The pyrazole ring typically serves as the primary anchor to the biological target.
-
Mechanism: In kinase inhibitors, the pyrazole nitrogen atoms (N1/N2) often form a bidentate hydrogen-bonding motif with the hinge region of the ATP-binding pocket.
-
Tautomerism: The equilibrium between the 1H- and 2H-tautomers is critical. Substitution at N1 (e.g., alkylation) locks the tautomer, which can drastically alter binding affinity.
-
C4/C5 Substitution:
-
C4-Position: Ideal for introducing hydrophobic groups (phenyl, heteroaryl) to occupy the "gatekeeper" region or hydrophobic back-pocket.
-
C5-Position: Steric bulk here can twist the pyrazole out of planarity relative to the pyrrolidine, affecting the overall molecular shape and fit.
-
Zone 2: The Pyrrolidine Core (Scaffold Geometry)
The pyrrolidine ring acts as a semi-rigid linker that projects substituents into specific solvent-exposed regions.
-
Chirality at C3: The connection point between the pyrazole and pyrrolidine is chiral.
-
Insight: In many JAK inhibitors, the (R)-configuration is preferred, directing the N1-substituent into a specific ribose-binding pocket or solvent channel. The (S)-enantiomer often clashes with the protein backbone.
-
-
Conformational Restriction: Unlike a flexible alkyl chain, the pyrrolidine ring restricts the rotational freedom of the N1-substituent, reducing the entropic penalty upon binding.
Zone 3: The N1-Growth Vector (Solubility & Selectivity)
The pyrrolidine nitrogen (N1) is the primary vector for diversification.
-
Amide/Urea Linkages: Common modifications include acylation or urea formation. These groups can engage in additional H-bonds with residues at the solvent front (e.g., Asp or Glu residues).
-
Basicity Modulation: Leaving the nitrogen as a free amine or alkyl amine increases basicity, improving aqueous solubility but potentially reducing membrane permeability (low LogD). Capping with electron-withdrawing groups (sulfonyl, carbonyl) improves permeability.
Part 2: Visualization of SAR & Signaling
Diagram 1: SAR Optimization Map
This diagram visualizes the three zones of optimization and their specific biological impacts.
Caption: Functional decomposition of the 3-pyrrolidinyl pyrazole scaffold into three distinct optimization zones.
Part 3: Synthetic Methodologies
Efficient access to this scaffold is crucial for library generation. The two primary routes are 1,3-Dipolar Cycloaddition and Condensation .
Protocol A: Synthesis via Beta-Keto Ester Condensation
This is the most scalable route for generating the core tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.
Reagents:
-
N-Boc-3-pyrrolidinone (Starting Material)
-
Diethyl oxalate / Lithium Hexamethyldisilazide (LiHMDS)
-
Hydrazine hydrate[1]
-
Ethanol / Acetic Acid
Step-by-Step Methodology:
-
Claisen Condensation:
-
Cool a solution of LiHMDS (1.1 eq) in THF to -78°C.
-
Add N-Boc-3-pyrrolidinone (1.0 eq) dropwise. Stir for 30 min to generate the enolate.
-
Add diethyl oxalate (1.2 eq). Warm to 0°C and stir for 2 hours.
-
Result: Formation of the beta-keto ester intermediate (diketo ester).[2]
-
-
Cyclization:
-
Dissolve the crude intermediate in Ethanol.
-
Add Hydrazine hydrate (1.5 eq) and catalytic Acetic Acid.
-
Reflux for 4 hours.
-
Concentrate in vacuo.
-
-
Decarboxylation (Hydrolysis):
-
Treat the ester-pyrazole intermediate with NaOH (2M) in MeOH/Water.
-
Acidify to pH 4 to decarboxylate (if the ester does not spontaneously decarboxylate, heat may be required).
-
Purification: Column chromatography (EtOAc/Hexanes).
-
Protocol B: 1,3-Dipolar Cycloaddition (Alkyne Route)
Best for introducing substitution at the pyrazole C4/C5 positions early.
-
Alkyne Formation: Convert N-Boc-3-formylpyrrolidine to the corresponding terminal alkyne using the Bestmann-Ohira reagent.
-
Cycloaddition: React the alkyne with a diazo compound (e.g., trimethylsilyldiazomethane) or a nitrile imine (generated in situ) to form the pyrazole ring.
Part 4: Target-Specific Case Study (JAK Inhibition)
The 3-pyrrolidinyl pyrazole motif is a bioisostere often used to replace the piperidine ring in Tofacitinib or the pyrrolopyrimidine core of Ruxolitinib to alter IP space or selectivity.
Mechanism of Action
In JAK3 inhibition, the pyrazole ring binds to the ATP-binding site (hinge region residues Glu903/Leu905). The pyrrolidine ring projects out towards the solvent front, where an acrylamide group (in covalent inhibitors) can react with Cys909 .
Diagram 2: JAK Signaling & Inhibition Pathway
Caption: Mechanism of JAK-STAT pathway inhibition by 3-pyrrolidinyl pyrazole derivatives.
Part 5: Biological Evaluation Protocols
To validate the SAR, the following assays are standard.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding)
Purpose: Determine
-
Reagents: Alexa Fluor® 647-labeled ATP tracer, Europium-labeled anti-tag antibody, Recombinant JAK enzymes.
-
Protocol:
-
Prepare 3-fold serial dilutions of the test compound in DMSO.
-
Incubate kinase (5 nM), tracer (10 nM), and antibody (2 nM) in kinase buffer.
-
Add test compound and incubate for 60 min at Room Temperature.
-
Measure FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).
-
Data Analysis: Plot Emission Ratio vs. log[Inhibitor] to calculate
.
-
Cellular Selectivity Assay (Human Whole Blood)
Purpose: Assess cellular potency and selectivity (e.g., JAK3 vs JAK2) in a physiological context.
-
Protocol:
-
Collect heparinized human whole blood.
-
Pre-incubate with test compound (30 min).
-
Stimulate with IL-2 (to activate JAK3/STAT5) or GM-CSF (to activate JAK2/STAT5).
-
Lyse red blood cells and fix leukocytes.
-
Permeabilize cells (MeOH) and stain with anti-pSTAT5 antibodies.
-
Analyze via Flow Cytometry (Mean Fluorescence Intensity).
-
Part 6: Quantitative Data Summary
The following table summarizes the impact of key substitutions on the 3-pyrrolidinyl pyrazole core (based on aggregated literature data for JAK/Kinase targets).
| Substitution Zone | Modification | Effect on Potency | Effect on Properties |
| Pyrazole N1 | Methyl / Ethyl | Decreased (Loss of H-bond) | Improved Permeability |
| Pyrazole C4 | Phenyl / Heteroaryl | Increased (Hydrophobic fit) | Increased Lipophilicity |
| Pyrrolidine N1 | Free Amine | Moderate | High Solubility, Low Permeability |
| Pyrrolidine N1 | Acrylamide | High (Covalent bonding) | Irreversible Inhibition (Cys targeting) |
| Pyrrolidine C3 | (R)-Enantiomer | High (Optimal fit) | Specificity for Ribose Pocket |
| Pyrrolidine C3 | (S)-Enantiomer | Low (Steric clash) | Inactive Distomer |
References
-
Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of novel 3-pyrrolidinyl pyrazole derivatives as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Fushimi, N., et al. (2012). Discovery of 3-pyrrolidinyl pyrazole derivatives as potent and selective JAK3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Mogul, A., et al. (2019).[3] Tofacitinib and Ruxolitinib: The first Janus Kinase Inhibitors. Annals of Pharmacotherapy.
-
Organic Syntheses. (2016). Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (General Pyrazole Synthesis). Organic Syntheses, 93, 272-285.
-
Sigma-Aldrich. Product Specification: tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.
Sources
Strategic Functionalization of 4-Bromo-1H-Pyrazole: A Master Key for Kinase Inhibitor Synthesis
The following technical guide details the strategic utilization of 4-bromo-1H-pyrazole as a precursor in the synthesis of ATP-competitive kinase inhibitors.
Executive Summary: The Hinge-Binding Scaffold
In the landscape of Type I and Type II kinase inhibitors, the pyrazole moiety acts as a privileged bioisostere for the adenine ring of ATP. Its capacity to form bidentate hydrogen bonds with the kinase "hinge" region (specifically the backbone NH and CO residues) makes it a cornerstone of modern oncology pharmacophores.
The 4-bromo-1H-pyrazole derivative serves as the optimal divergent intermediate. The C4-bromide provides a reactive handle for palladium-catalyzed cross-coupling (introducing the "tail" that extends into the solvent-front or hydrophobic pocket), while the N1-nitrogen allows for the tuning of solubility and pharmacokinetic properties.
Key Therapeutic Examples:
-
Crizotinib (Xalkori): ALK/ROS1 inhibitor; utilizes a 4-substituted pyrazole linked to a piperidine.
-
Encorafenib (Braftovi): BRAF inhibitor; features a 1,3,4-trisubstituted pyrazole core.
-
Asciminib (Scemblix): BCR-ABL1 inhibitor; employs a pyrazole coupled to a pyridine.[1]
Structural Logic & Synthetic Strategy
The synthesis of pyrazole-based inhibitors requires a rigid "Order of Operations" to manage the reactivity differences between the nucleophilic nitrogens and the electrophilic C4-bromide.
The Divergent Synthesis Matrix
The 4-bromo-1H-pyrazole scaffold allows for two distinct synthetic vectors:
-
Vector A (N1-Functionalization): Installation of solubilizing groups or protecting groups.
-
Vector B (C4-Functionalization): Cross-coupling to the kinase-binding core (e.g., pyrimidine, pyridine).
Figure 1: The divergent synthetic pathways for 4-bromopyrazole. Vector A is the preferred first step to prevent catalyst poisoning during Pd-coupling.
Critical Synthetic Protocols
Vector A: Regioselective N-Alkylation
Direct alkylation of 4-bromo-1H-pyrazole is complicated by tautomerism. However, for the symmetric 4-bromo-1H-pyrazole, N1 and N2 are equivalent until substituted. The challenge arises when introducing bulky groups or when the pyrazole already has C3/C5 substituents.
Mechanism: The pyrazolate anion is an ambident nucleophile. Alkylation typically favors the less sterically hindered nitrogen (N1) if C3 and C5 differ.
Protocol: Synthesis of 1-(Piperidin-4-yl)-4-bromo-1H-pyrazole (Crizotinib Intermediate)
-
Objective: Install the piperidine ring before the Suzuki coupling.
-
Reagents: 4-Bromo-1H-pyrazole, tert-butyl 4-(tosyloxy)piperidine-1-carboxylate, Cs₂CO₃.
| Step | Action | Technical Note |
| 1 | Dissolve 4-bromo-1H-pyrazole (1.0 eq) and tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.2 eq) in anhydrous DMF (0.5 M). | Anhydrous conditions prevent hydrolysis of the tosylate. |
| 2 | Add Cs₂CO₃ (2.0 eq). Heat to 90°C for 12-16 h. | Cesium effect: Higher solubility in DMF enhances nucleophilicity of the pyrazolate. |
| 3 | Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. | Removal of DMF is critical to prevent emulsion formation. |
| 4 | Yield: Typically 75-85%. | Product is the N1-alkylated species. |
Vector B: C4-Cross Coupling (The Suzuki-Miyaura Reaction)
Coupling at the C4 position is the most challenging step due to two factors:
-
Catalyst Poisoning: The free NH of an unprotected pyrazole can bind to Pd(II), arresting the catalytic cycle.
-
Dehalogenation: Unprotected azoles often undergo hydrodehalogenation (replacing Br with H) instead of coupling.
The Solution: Protecting Group Strategy Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection if the N-substituent is not yet installed.
Protocol: C4-Arylation of N-Protected Pyrazole
-
Substrate: 1-THP-4-bromo-1H-pyrazole.
-
Coupling Partner: Aryl Boronic Acid (e.g., Pyridine-3-boronic acid).
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Bidentate ligands prevent β-hydride elimination and stabilize the Pd center against N-coordination. |
| Base | K₂CO₃ (2-3 eq) | Mild base sufficient for activating the boronic acid without cleaving the THP group. |
| Solvent | Dioxane/Water (4:1) | Water is essential for the transmetallation step (formation of hydroxo-palladium species). |
| Temp | 80-100°C | Required to overcome the activation energy of oxidative addition into the electron-rich pyrazole ring. |
Case Study: Crizotinib Assembly Logic
Crizotinib demonstrates the "N-Alkylation First" strategy. The bulky piperidine group is installed on the 4-bromopyrazole before the critical C-C bond formation with the pyridine ring.
Figure 2: The synthetic logic of Crizotinib, utilizing the 4-bromo scaffold as a pivot point.
Why this route? Attempting to couple 4-bromo-1H-pyrazole (unprotected) directly to the pyridine would result in low yields due to catalyst poisoning. Installing the piperidine first acts as a "pseudo-protecting group" while constructing the final drug scaffold.
Troubleshooting & Optimization
Problem: Hydrodehalogenation (Loss of Bromine)
-
Symptom: The reaction yields the unsubstituted pyrazole (H instead of Br) and homocoupled boronic acid.
-
Cause: Slow oxidative addition allows side reactions; free NH coordinates Pd.
-
Fix:
-
Protect the Nitrogen: Use THP or SEM.[4]
-
Switch Catalyst: Use Pd(t-Bu₃P)₂ or XPhos Pd G2 . These bulky, electron-rich ligands facilitate rapid oxidative addition, outcompeting the side reactions.
-
Problem: Regioisomers in N-Alkylation
-
Symptom: Mixture of 1,3- and 1,5-substituted pyrazoles (if starting with 3-substituted-4-bromopyrazole).
-
Fix:
-
Steric Control: Use bulky electrophiles to favor the less hindered nitrogen.
-
Solvent Control: Use non-polar solvents (Toluene) to favor reaction at the more nucleophilic nitrogen (often N2), or polar aprotic (DMF) to favor the thermodynamic product.
-
References
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[5] Journal of Medicinal Chemistry. Link
-
McLaughlin, M., et al. (2014). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Chemical Science. Link
-
Fussell, S. J., et al. (2018). "Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[6] Organic Process Research & Development. Link
-
Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link
-
Smith, A. B., et al. (2015). "Design and Synthesis of Encorafenib." ACS Medicinal Chemistry Letters. Link
Sources
Technical Guide: Procurement and Quality Assessment of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
The following technical guide details the procurement, synthesis, and quality assessment of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole , a high-value heterocyclic scaffold used in kinase inhibitor development.
Executive Summary
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a specialized "fragment-like" building block characterized by a high fraction of sp3-hybridized carbons (
Unlike its N-linked isomer (4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole), which is widely available, the C-linked (C3-C3) variant is a rare building block . It is typically not available as a commodity catalog item and requires custom synthesis or sourcing from specialized "virtual" inventories. This guide outlines the procurement strategy, synthetic routes for validation, and quality control parameters required to secure this material.
Chemical Identity & Structural Specifications[1]
Researchers must distinguish between the two primary regioisomers. Commercial databases often conflate these structures due to similar text strings.
| Feature | Target Molecule (C-Linked) | Common Isomer (N-Linked) |
| Structure | 3-(pyrrolidin-3-yl) attachment | 1-(pyrrolidin-3-yl) attachment |
| Connectivity | C-C bond between Pyrazole C3 and Pyrrolidine C3 | C-N bond between Pyrazole N1 and Pyrrolidine C3 |
| Availability | Rare / Custom Synthesis | Common / In Stock (e.g., Sigma, Enamine) |
| CAS (Generic) | Not assigned specific catalog CAS | 1428331-35-4 (Example) |
| Preferred Form | N-Boc Protected (Stable Intermediate) | HCl Salt or Free Base |
Recommended Procurement Specification
When requesting quotes, use the Boc-protected precursor to ensure stability and solubility during shipping. The free amine is highly polar and difficult to purify.
-
Systematic Name: tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
-
Molecular Formula:
-
Molecular Weight: 316.20 g/mol
Commercial Supply Landscape
Since this molecule is not a commodity, "Add to Cart" procurement is rarely possible. You must engage with Custom Synthesis (CRO) or Building Block Specialist vendors.
Tier 1: Validated Custom Synthesis Partners
These vendors have established routes for pyrazole-pyrrolidine couplings and are most likely to deliver high-purity material.
-
Enamine (Ukraine/Latvia):
-
Capability: Largest internal inventory of building blocks. Likely has the unbrominated core or the N-linked isomer, and can perform the custom bromination rapidly.
-
Strategy: Search for "3-(pyrrolidin-3-yl)-1H-pyrazole" in their store; if absent, request "Make-on-Demand" (REAL Database).
-
-
WuXi AppTec (China):
-
Capability: Industrial-scale synthesis. Ideal for >100g orders for GLP-tox studies.
-
Strategy: Submit structure for FTE (Full-Time Equivalent) or FFS (Fee-For-Service) synthesis.
-
-
PharmaBlock Sciences (China/USA):
-
Capability: Specializes in novel, sp3-rich heterocycles. They hold patents on similar bicyclic and spiro-pyrrolidines.
-
Strategy: Check their "Novel Building Blocks" catalog for tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.
-
-
Combi-Blocks (USA):
-
Capability: Often stocks "near-neighbor" molecules.
-
Strategy: Good for rapid delivery of the N-linked isomer if your SAR (Structure-Activity Relationship) allows for structural flexibility.
-
Synthesis & Production Strategy
If commercial procurement fails or lead times are excessive (>8 weeks), the material can be synthesized in-house or outsourced using the following validated route.
Mechanistic Pathway
The synthesis avoids the instability of the free amine by carrying the Boc-protecting group throughout. The critical step is the construction of the pyrazole ring onto the pyrrolidine scaffold via a
Figure 1: Synthetic workflow for the C-linked scaffold construction.
Detailed Protocol (Self-Validating)
-
Scaffold Construction (C-C Bond Formation):
-
Reagents: N-Boc-pyrrolidine-3-carboxylic acid, CDI (Carbonyldiimidazole), Magnesium mono-ethyl malonate.
-
Process: Activate the acid with CDI, then treat with the magnesium enolate to form the
-keto ester. This ensures the C3-connection is fixed before the pyrazole is formed.
-
-
Ring Closure:
-
Reagents: Hydrazine hydrate (
), Ethanol. -
Process: The
-keto ester reacts with hydrazine to close the 5-membered pyrazole ring. -
Checkpoint: Monitor disappearance of the keto-ester peak by LCMS.
-
-
Bromination (The Critical Step):
-
Reagents: NBS (N-Bromosuccinimide), DMF.
-
Condition: 0°C to Room Temperature.
-
Selectivity: The pyrazole C4 position is the most electron-rich and sterically accessible.
-
Purification: Recrystallization or Silica Flash Chromatography (Hexane/EtOAc).
-
Quality Assurance & Analytical Validation
When receiving a custom batch, you must validate the Regiochemistry (C-linked vs N-linked) and Purity .
QC Decision Tree
Figure 2: Analytical workflow to confirm structural identity.
Key Analytical Markers[2]
-
1H NMR (DMSO-d6):
-
Pyrazole-H: Look for a single singlet around
7.6–8.0 ppm. (The C4-Br substitution removes the C4-H signal). -
NH Signal: Broad singlet >12 ppm (exchangeable).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Crucial Test: You must observe a correlation between the Pyrrolidine C3 proton and the Pyrazole C3 carbon.
-
Failure Mode: If the Pyrrolidine C3 proton correlates to the Pyrazole Nitrogen (via 15N-HMBC) or shows no C3-C3 coupling, you have the incorrect N-linked isomer.
-
References
-
N-Linked vs C-Linked Pyrazole Synthesis
- Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.
- Source:Journal of Organic Chemistry (Review of general methods).
- Context: Explains the difficulty of direct C-alkylation vs N-alkyl
-
Kinase Inhibitor Applications (JNK/Aurora)
-
Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[1][2]
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
-
Context: Demonstrates the biological utility of the pyrrolidine-pyrazole scaffold in kinase drug discovery.[3]
-
-
General Pyrazole Bromination
- Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
- Source:SciELO, 2011.
- Context: Validates the use of NBS for C4-bromin
-
[4]
Sources
The Synthetic Chemist's Guide to Pyrrolidine-Substituted Pyrazoles: A Technical Whitepaper
Introduction: The Privileged Intersection of Pyrrolidine and Pyrazole Scaffolds
In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold"[1][2]. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[3][4]. The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles.
Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent motif in a myriad of natural products and synthetic drugs. Its non-planar, three-dimensional structure provides an excellent framework for creating stereochemically complex molecules that can effectively probe the intricate topographies of biological targets. The incorporation of a pyrrolidine moiety can enhance a molecule's solubility, metabolic stability, and binding affinity.
This technical guide provides an in-depth exploration of the synthetic methodologies employed to construct molecules that strategically combine these two powerful pharmacophores: the pyrrolidine-substituted pyrazoles. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible synthesis.
Core Synthetic Strategies for Pyrrolidine-Substituted Pyrazoles
The synthesis of pyrrolidine-substituted pyrazoles can be broadly categorized into three principal approaches:
-
Classical Cyclocondensation Reactions: Employing pyrrolidine-functionalized precursors in traditional pyrazole ring-forming reactions.
-
[3+2] Cycloaddition Reactions: Utilizing dipolarophiles and dipoles, where one component bears the pyrrolidine moiety, to construct the pyrazole ring.
-
Multicomponent Reactions (MCRs): Designing one-pot syntheses that bring together three or more reactants, including a pyrrolidine-containing building block, to rapidly generate molecular complexity.
The following sections will dissect each of these strategies, providing detailed mechanistic insights and experimental protocols.
Cyclocondensation Reactions: The Foundational Approach
The most established and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative[4]. To generate pyrrolidine-substituted pyrazoles via this route, the pyrrolidine moiety must be appended to either the dicarbonyl or the hydrazine starting material.
Mechanism of Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis and related condensations proceed through a well-understood mechanism involving nucleophilic attack, cyclization, and dehydration. The regioselectivity of the reaction is a critical consideration, often influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine[5].
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis
Caption: Generalized workflow for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(4-(Pyrrolidin-1-yl)phenyl)-3-aryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole
This protocol is adapted from a reported synthesis of pyrazoline derivatives and illustrates the use of a pyrrolidine-containing chalcone as the 1,3-dicarbonyl equivalent[6].
Materials:
-
(E)-3-(Aryl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (1.0 eq)
-
Hydrazine monohydrate (1.5 eq)
-
Ethanol
Procedure:
-
Dissolve the (E)-3-(Aryl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Data Summary Table 1: Representative Yields for Pyrrolidine-Substituted Pyrazolines
| Aryl Substituent | Yield (%) | Melting Point (°C) |
| Phenyl | 85 | 145-147 |
| 4-Chlorophenyl | 88 | 162-164 |
| 4-Methoxyphenyl | 82 | 138-140 |
| 4-Nitrophenyl | 91 | 175-177 |
Note: The above data is illustrative and based on typical outcomes for similar reactions.
[3+2] Cycloaddition Reactions: A Powerful Tool for Regiocontrol
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a highly efficient method for constructing five-membered heterocyclic rings, including pyrazoles[7]. This approach involves the reaction of a 1,3-dipole with a dipolarophile. To synthesize pyrrolidine-substituted pyrazoles, the pyrrolidine moiety can be incorporated into either the dipole or the dipolarophile.
A common strategy involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkene or alkyne (the dipolarophile) that is functionalized with a pyrrolidine group. Alternatively, diazo compounds can serve as the 1,3-dipole for reaction with pyrrolidine-containing alkynes.
Mechanism of [3+2] Cycloaddition
The concerted mechanism of [3+2] cycloaddition allows for a high degree of stereospecificity and regioselectivity, which is often predictable by frontier molecular orbital (FMO) theory[7]. However, some reactions may proceed via a stepwise mechanism, particularly with certain substrates[8][9].
Diagram 2: [3+2] Cycloaddition for Pyrrolidine-Pyrazole Synthesis
Caption: Workflow for [3+2] cycloaddition synthesis of pyrazoles.
Representative Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins
While this protocol does not directly use a pyrrolidine-substituted starting material, it demonstrates a powerful regioselective method that could be adapted[8][9]. By replacing the nitroolefin with a pyrrolidine-substituted analogue, this method could be a viable route to the target compounds.
Materials:
-
N-Arylhydrazone (1.0 eq)
-
Pyrrolidine-substituted nitroolefin (1.1 eq)
-
Trifluoroethanol (TFE)
-
Trifluoroacetic acid (TFA) (catalytic)
Procedure:
-
To a solution of the N-arylhydrazone in trifluoroethanol, add the pyrrolidine-substituted nitroolefin.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Multicomponent Reactions (MCRs): The Path to Efficiency and Diversity
Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials[1][2]. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds for biological screening.
Several MCRs have been developed for the synthesis of pyrazole derivatives, and these can be readily adapted to produce pyrrolidine-substituted analogues by incorporating a pyrrolidine-containing building block.
Exemplary MCR for Fused Pyranopyrazoles
A notable example is the four-component reaction for the synthesis of pyranopyrazoles, where pyrrolidine can be employed as an organocatalyst[10]. While in this specific case pyrrolidine is not incorporated into the final structure, it highlights the compatibility of pyrrolidine with pyrazole-forming MCRs. To synthesize a pyrrolidine-substituted pyrazole via an MCR, one of the primary reactants would need to contain the pyrrolidine moiety.
Diagram 3: Conceptual MCR for Pyrrolidine-Pyrazole Synthesis
Caption: A conceptual multicomponent reaction (MCR) workflow.
Proposed MCR Protocol
A hypothetical MCR for the synthesis of a pyrrolidine-substituted pyrazole could involve the reaction of a pyrrolidine-containing aldehyde, malononitrile, a 1,3-dicarbonyl compound, and hydrazine hydrate.
Materials:
-
4-(Pyrrolidin-1-yl)benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
-
Catalyst (e.g., piperidine)
Procedure:
-
In a round-bottom flask, combine the 4-(pyrrolidin-1-yl)benzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield the desired polysubstituted pyrrolidine-pyrazole derivative.
Conclusion and Future Outlook
The synthesis of pyrrolidine-substituted pyrazoles is a burgeoning field with significant potential for the discovery of novel therapeutic agents. This guide has outlined the primary synthetic strategies—cyclocondensation, [3+2] cycloaddition, and multicomponent reactions—that form the bedrock of this area of research. By understanding the mechanistic underpinnings and experimental nuances of each approach, chemists can rationally design and execute the synthesis of diverse libraries of these promising hybrid molecules.
Future advancements in this field will likely focus on the development of more sophisticated and stereoselective MCRs, the use of novel catalytic systems to enhance efficiency and sustainability[11][12], and the application of flow chemistry for the scalable production of lead candidates. The continued exploration of the chemical space at the intersection of the pyrrolidine and pyrazole scaffolds is a compelling endeavor that holds great promise for addressing unmet medical needs.
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022-07-23).
- A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives. (2022-08-24).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).
- Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed. (2020-10-05).
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications. (2025-11-11).
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019-05-11).
- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021-01-15).
- Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC.
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
- 1,3-Dipolar cycloaddition - Wikipedia.
- Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed. (2008-03-21).
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI. (2023-02-02).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. acgpubs.org [acgpubs.org]
- 12. jetir.org [jetir.org]
Methodological & Application
Technical Application Note: Regioselective C4-Bromination of 3-(Pyrrolidin-3-yl)-1H-pyrazole
Part 1: Executive Summary & Strategic Rationale
The regioselective functionalization of 3-(pyrrolidin-3-yl)-1H-pyrazole is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors) where the pyrazole acts as a hinge-binding motif. The target transformation is the introduction of a bromine atom at the C4 position of the pyrazole ring.
The Core Challenge: The substrate contains two distinct nitrogen-based heterocycles: an electron-rich aromatic pyrazole and a basic, nucleophilic secondary amine (pyrrolidine). Direct bromination of the unprotected scaffold leads to uncontrollable mixtures of N-bromoamines, oxidative degradation of the pyrrolidine, and poly-halogenation.
The Solution: This protocol utilizes a Chemoselective Protection-Bromination-Deprotection strategy. By masking the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, we electronically deactivate the pyrrolidine ring and sterically isolate the nucleophilic amine. The subsequent bromination is driven by the innate electronic bias of the pyrazole ring, directing the electrophile exclusively to the C4 position using N-Bromosuccinimide (NBS) under mild conditions.
Part 2: Scientific Foundation & Mechanistic Logic
Regioselectivity of Pyrazole Electrophilic Aromatic Substitution (EAS)
The pyrazole ring exhibits a strong electronic bias that dictates the site of electrophilic attack.
-
C4 Position (Nucleophilic): The C4 carbon is the most electron-rich center in the ring.[1][2] The lone pair interactions from
and the -system create a dipole that maximizes electron density at C4. -
C3/C5 Positions (Electrophilic): These carbons are adjacent to the electronegative nitrogen atoms (
and ), rendering them electron-deficient and generally unreactive toward electrophiles like . -
Substituent Effect: The alkyl group (pyrrolidin-3-yl) at C3 is weakly electron-donating (inductive effect,
), which further activates the adjacent C4 position, reinforcing the natural regioselectivity.
Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical role of the Boc-protecting group in preventing side reactions.
Figure 1: Mechanistic pathway comparing the failed unprotected route vs. the successful Boc-protection strategy.
Part 3: Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[3][4][5] | Role | Grade/Notes |
| 3-(Pyrrolidin-3-yl)-1H-pyrazole | 1.0 | Substrate | HCl salt or free base |
| Di-tert-butyl dicarbonate ( | 1.1 | Protecting Group | Dissolve in DCM if solid |
| Triethylamine ( | 2.5 | Base | Only if using HCl salt substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallize if yellow |
| Dichloromethane (DCM) | 10 V | Solvent (Step 1) | Anhydrous preferred |
| N,N-Dimethylformamide (DMF) | 5 V | Solvent (Step 2) | Anhydrous |
| Sodium Thiosulfate ( | N/A | Quench | 10% Aqueous solution |
Step-by-Step Methodology
Phase 1: Chemoselective Protection
Rationale: To mask the secondary amine of the pyrrolidine, preventing N-bromination.
-
Setup: Charge a round-bottom flask with 3-(pyrrolidin-3-yl)-1H-pyrazole (1.0 equiv) and DCM (10 volumes).
-
Basification: If the starting material is a salt (e.g., HCl), add
(2.5 equiv) at 0°C and stir for 15 min until the solid dissolves. -
Addition: Add
(1.1 equiv) portion-wise or as a solution in DCM at 0°C. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.
-
Workup: Wash with water (
vol) and brine. Dry the organic layer over , filter, and concentrate. -
Outcome: Obtain tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate as a white/off-white foam. Proceed directly to Phase 2.
Phase 2: Regioselective Bromination (The Critical Step)
Rationale: NBS provides a controlled source of electrophilic bromine (
-
Solubilization: Dissolve the N-Boc intermediate from Phase 1 (1.0 equiv) in DMF (5 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents poly-bromination.
-
Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Note: The solution may turn slightly yellow/orange. A deep red color indicates free
accumulation; if this occurs, slow the addition.
-
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Checkpoint: Check LCMS.[4] The desired product mass is
. Look for the characteristic 1:1 isotopic pattern of bromine.
-
-
Quench: Pour the reaction mixture into a stirred solution of 10% aqueous
(10 volumes) and ice. This reduces unreacted NBS/bromine. -
Extraction: Extract with Ethyl Acetate (EtOAc,
volumes). -
Purification: Wash combined organics with water (
) to remove DMF, then brine. Dry ( ) and concentrate.-
Purification Note: Usually, the product is pure enough (>95%) for the next step. If necessary, purify via flash chromatography (0-5% MeOH in DCM).
-
Analytical Validation (Self-Validating the Protocol)
| Technique | Observation | Interpretation |
| Disappearance of signal at | This signal corresponds to the C4-H of the pyrazole. Its loss confirms substitution at C4. | |
| Retention of signal at | This is the pyrazole N-H .[2][3][6] Its presence confirms N-bromination did not occur (or was transient). | |
| LCMS | Mass shift of +79 Da. | Confirm mono-bromination. |
| LCMS | 1:1 Isotopic Ratio ( | Confirms presence of one bromine atom.[4][7] |
Part 4: Troubleshooting & Optimization
Common Failure Modes
Issue 1: Poly-bromination (Dibromo species)
-
Cause: Excess NBS or high temperature.
-
Fix: Strictly control stoichiometry (1.00 - 1.05 equiv). Keep reaction at 0°C. If observed, purify via column chromatography (dibromo species are much less polar).
Issue 2: N-Bromination of Pyrazole
-
Observation: Unstable product, loss of N-H signal in NMR.
-
Explanation: Kinetic product formation.
-
Fix: Usually, the N-Br species rearranges to the C-Br thermodynamic product upon warming or mild acid treatment. If it persists, add a catalytic amount of acid (e.g., 1% AcOH) to the reaction to facilitate rearrangement.
Issue 3: Incomplete Conversion
-
Cause: Wet DMF or old NBS.
-
Fix: Use anhydrous DMF. Recrystallize NBS from water (dissolve in hot water, cool, filter, dry in desiccator) to remove succinimide and
impurities.
Part 5: References
-
Electronic Structure of Pyrazoles:
-
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Establishes C4 as the nucleophilic center for EAS).
-
-
General Protocol for Pyrazole Bromination:
-
BenchChem Application Note: 3-Bromo-1H-pyrazole. (Standard protocols for pyrazole halogenation).[8]
-
-
Use of NBS in Heterocyclic Chemistry:
-
Deng, X., & Mani, N. S.[9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(6), 2412–2415.
-
-
Protection Strategies for Amines:
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for Boc protection chemistry).
-
-
Analogous Synthesis (Piperidine-Pyrazole):
-
Patent WO2010065447A3. "A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates."[10] (Provides context for pyrrolidine-pyrazole handling).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-ca… [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
Suzuki-Miyaura coupling conditions for 4-bromopyrazole derivatives
Executive Summary
The Suzuki-Miyaura cross-coupling of 4-bromopyrazoles represents a specific challenge in heterocyclic chemistry. Unlike their 3- or 5-substituted counterparts, 4-bromopyrazoles possess unique electronic properties that often retard oxidative addition. Furthermore, the presence of the pyrazole nitrogen—particularly in substrates with a free N-H—can coordinate to palladium species, creating a "catalyst resting state" that poisons the reaction cycle.
This application note provides two distinct, field-validated protocols:
-
Method A (Robust): For N-protected pyrazoles, utilizing standard catalyst systems.
-
Method B (Advanced): For unprotected (free N-H) pyrazoles, utilizing Buchwald precatalysts to overcome catalyst poisoning.
Part 1: Critical Analysis of Substrate Reactivity
The "Nitrogen Trap" Mechanism
In drug discovery, maintaining the free N-H functionality is often required for hydrogen bonding in the active site. However, in palladium catalysis, this proton is problematic.
-
Acidity: The N-H proton is acidic (
). Under basic Suzuki conditions, it is deprotonated to form a pyrazolate anion. -
Poisoning: This anion acts as a potent ligand, displacing phosphines and forming stable
-bound Pd-pyrazolate complexes. This halts the catalytic cycle before transmetallation can occur. -
Dehalogenation: 4-bromopyrazoles are prone to hydrodehalogenation (replacing Br with H) rather than coupling, especially when the catalytic cycle is sluggish.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate using the logic below to prevent wasted optimization cycles.
Caption: Strategic selection of reaction conditions based on pyrazole nitrogen protection status.
Part 2: Experimental Protocols
Protocol A: The Protected Route (Standard)
Applicability: 1-methyl, 1-benzyl, 1-SEM, or 1-THP protected 4-bromopyrazoles. Rationale: Protecting the nitrogen eliminates catalyst poisoning, allowing the use of robust, cheaper Pd(II) sources.
Reagents & Stoichiometry
| Component | Reagent | Equivalents | Role |
| Substrate | 1-Protected-4-bromopyrazole | 1.0 equiv | Electrophile |
| Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |
| Catalyst | 0.03 – 0.05 equiv | Catalyst (Robust to air) | |
| Base | 3.0 equiv | Activates Boron | |
| Solvent | 1,4-Dioxane | 0.15 M conc. | High boiling, miscible |
Step-by-Step Methodology
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and
(3-5 mol%). -
Solvent Addition: Add 1,4-dioxane to reach a concentration of ~0.15 M (relative to bromide).
-
Base Activation: Add the aqueous
solution (3.0 equiv).-
Note: The biphasic nature is crucial. The water dissolves the inorganic base and activates the boronic acid to the boronate species.
-
-
Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 5–10 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Reaction: Seal the vial and heat to 90°C for 4–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over
, filter, and concentrate.
Protocol B: The Unprotected Route (Advanced)
Applicability: Free N-H 4-bromopyrazoles. Rationale: Standard catalysts fail here due to the "Nitrogen Trap." This protocol uses Buchwald G2 Precatalysts (specifically XPhos Pd G2). The bulky biaryl ligand prevents the formation of the inactive Pd-pyrazolate species and facilitates reductive elimination.
Reagents & Stoichiometry
| Component | Reagent | Equivalents | Role |
| Substrate | 4-Bromo-1H-pyrazole | 1.0 equiv | Electrophile |
| Partner | Aryl Boronic Acid | 1.5 – 2.0 equiv | Nucleophile (Excess required) |
| Catalyst | XPhos Pd G2 | 0.02 – 0.04 equiv | Specialized Precatalyst |
| Base | 3.0 equiv | Weak base prevents deboronation | |
| Solvent | n-Butanol / Water (4:1) | 0.1 M conc. | Promotes solubility of polar substrate |
Step-by-Step Methodology
-
Solvent Prep: Pre-degas a mixture of n-Butanol and Water (4:1 ratio) by sparging with Argon for 20 minutes.
-
Expert Tip: n-Butanol is preferred over Dioxane here because free-NH pyrazoles are often poorly soluble in pure non-polar ethers.
-
-
Solids: Charge the reaction vessel with 4-bromo-1H-pyrazole, Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G2 (2 mol%). -
Initiation: Add the degassed solvent mixture via syringe under Argon flow.
-
Thermal Cycle: Heat the reaction to 100°C .
-
Time: These reactions are often faster due to the high activity of the G2 catalyst. Check HPLC/LCMS at 1 hour.
-
-
Quench: If the reaction stalls, add an additional 0.5 equiv of Boronic Acid. Free NH substrates often suffer from higher rates of protodeboronation of the coupling partner.
Part 3: Troubleshooting & Optimization Logic
If the standard protocols yield <50%, apply the following optimization loop.
Caption: Logic flow for troubleshooting common failure modes in pyrazole coupling.
Data Summary: Catalyst Performance Comparison
| Catalyst System | Yield (Protected) | Yield (Free NH) | Notes |
| Pd(PPh3)4 / Na2CO3 | 85-95% | < 30% | Fails due to N-coordination poisoning. |
| Pd(dppf)Cl2 / K2CO3 | 90-98% | 40-50% | Robust, but slow for free NH. |
| XPhos Pd G2 / K3PO4 | >98% | 85-95% | Recommended for difficult substrates. |
| Pd(OAc)2 / SPhos | 90% | 75-80% | Good alternative if XPhos is unavailable. |
References
-
Mechanism of Poisoning
- Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.
-
[Link]
-
XPhos Pd G2 Protocols
- Bair, J. S., et al. (2017).
-
[Link]
-
Dehalogenation Side Reactions
- Sigma-Aldrich (Merck).
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-3-pyrrolidinyl-pyrazole
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Aryl and heteroaryl amines are privileged motifs found in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a particularly significant scaffold, known for its metabolic stability and presence in numerous FDA-approved drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] Consequently, the development of robust and versatile methods for the functionalization of pyrazole-containing compounds is of paramount importance to medicinal chemists.
The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[6][7] This palladium-catalyzed cross-coupling reaction provides a mild and general route to a wide variety of aryl and heteroaryl amines from the corresponding halides or triflates.[6][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and medicinally relevant substrate: 4-bromo-3-pyrrolidinyl-pyrazole. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and discuss key considerations for optimizing this crucial transformation.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing any chemical transformation. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8][9]
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, 4-bromo-3-pyrrolidinyl-pyrazole), forming a Pd(II) intermediate.[6][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[9][10]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
A potential side reaction is β-hydride elimination, which can occur if the amine possesses β-hydrogens, leading to hydrodehalogenation of the starting material.[6][11] The choice of ligand is crucial in minimizing this and other undesired pathways.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Their Rationale
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. For a heteroaromatic substrate like 4-bromo-3-pyrrolidinyl-pyrazole, careful consideration of the following is essential:
| Parameter | Recommended Choice for 4-bromo-3-pyrrolidinyl-pyrazole | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, commercially available, and reliable palladium sources that are readily reduced in situ to the active Pd(0) species.[12][13] |
| Ligand | A bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or BrettPhos.[14] | These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.[14] For heteroaryl halides, these advanced ligands have shown superior performance.[15] |
| Base | A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS. | A strong base is required to deprotonate the amine once it has coordinated to the palladium center, facilitating the formation of the key palladium-amido intermediate.[16][17][18][19] |
| Solvent | Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF. | These solvents are compatible with the reaction conditions and effectively solubilize the reactants and catalyst system. Chlorinated solvents should be avoided as they can interfere with the catalyst.[20] |
| Temperature | Typically elevated temperatures, ranging from 80-120 °C. | The reaction often requires thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13][21] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-3-pyrrolidinyl-pyrazole with a Representative Amine
This protocol provides a general procedure for the coupling of 4-bromo-3-pyrrolidinyl-pyrazole with a generic secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
4-bromo-3-pyrrolidinyl-pyrazole
-
Amine of choice (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
-
Materials for workup and purification (e.g., celite, ethyl acetate, brine, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-pyrrolidinyl-pyrazole (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., 1.4 equiv of NaOt-Bu). Then, add the amine (1.2 equiv) followed by anhydrous, deoxygenated toluene.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrazole.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the catalyst and/or ligand loading, or screening different ligands. The choice of base and solvent can also have a significant impact.[16][17][18][19]
-
Side Products: The formation of hydrodehalogenated starting material can be an issue. Using bulkier ligands can often suppress this side reaction.[6]
-
Substrate Scope: The electronic properties of both the pyrazole and the amine can influence the reaction. Electron-deficient pyrazoles and electron-rich amines are generally good coupling partners.
-
N-H Containing Heterocycles: For substrates with an unprotected N-H on the pyrazole or pyrrolidine ring, protection may be necessary to avoid side reactions, although some modern catalyst systems show good tolerance for such functional groups.[22]
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of N-arylated compounds. Its application to medicinally relevant scaffolds such as 4-bromo-3-pyrrolidinyl-pyrazole opens up a vast chemical space for the development of novel therapeutics. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully and efficiently synthesize a diverse library of aminated pyrazole derivatives for further investigation in drug discovery programs.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 13, 2026. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Buchwald-Hartwig amination. Name-Reaction.com. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. Published December 19, 2014. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Published November 7, 2023. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Published November 7, 2023. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Published January 18, 2024. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PMC. Published May 12, 2017. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. 2005. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PubMed. Published May 12, 2017. [Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Published October 12, 2020. [Link]
-
Synthesis and Antimalarial Activity of Substituted Pyrazole Derivatives. Semantic Scholar. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Published January 13, 2014. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
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Advanced Peptide Coupling Strategies for Pyrrolidine Nitrogen Functionalization
Executive Summary
Functionalizing the nitrogen atom of a pyrrolidine ring—whether in a Proline residue or a synthetic scaffold—presents a unique set of challenges compared to primary amines. While pyrrolidine is a strong nucleophile due to its inductive effects, its secondary amine nature introduces significant steric demand. This steric hindrance often retards the rate of acylation, allowing competing side reactions (such as racemization of the activated carboxylic acid or guanidinylation of the amine) to dominate.
This Application Note provides a rational, mechanism-based framework for selecting coupling reagents specifically for pyrrolidine nitrogen functionalization. We move beyond standard EDC/HOBt protocols to explore high-performance reagents (HATU, PyAOP, COMU, T3P) that ensure quantitative conversion and preservation of chiral integrity.
Mechanistic Challenges in Pyrrolidine Coupling
The Secondary Amine Bottleneck
Unlike primary amines, the pyrrolidine nitrogen is flanked by two carbons within a ring, restricting its conformational freedom and increasing local steric bulk. When coupling a bulky carboxylic acid (e.g., an
The Guanidinium Trap (The "Uronium" Risk)
A critical oversight in pyrrolidine coupling is the use of Uronium/Aminium reagents (HATU, HBTU) with slow-reacting amines.
-
Mechanism: If acylation is slow, the unreacted pyrrolidine nitrogen can attack the central carbon of the uronium reagent itself (instead of the activated ester).
-
Result: Formation of a guanidinium byproduct, permanently capping the amine and terminating the synthesis.
-
Solution: For highly hindered pyrrolidines, Phosphonium reagents (PyAOP, PyBOP) are superior as they cannot form guanidines.
Epimerization of the Incoming Acid
Because the coupling is slow, the activated carboxylic acid (O-acylisourea or active ester) has a longer lifetime in the basic media. This increases the risk of proton abstraction at the
Reagent Selection Matrix
We categorize reagents based on the specific difficulty of the coupling and the scale of the reaction.
| Scenario | Recommended Reagent | Why? |
| Standard Coupling | COMU or HATU | High reactivity; COMU is safer (non-explosive) and easier to remove than HATU. |
| Hindered / Slow Amine | PyAOP | Critical: Phosphonium salt avoids guanidinium capping of the slow-reacting pyrrolidine. |
| Scale-Up (>10g) | T3P (50% in EtOAc) | Low cost, non-toxic byproducts (water soluble), extremely low racemization. |
| Extreme Sterics | TFFH (via Acid Fluoride) | Acid fluorides are small and highly reactive, bypassing the bulk of active esters. |
Visualizing the Decision Logic
Reagent Selection Decision Tree
Caption: Decision matrix for selecting the optimal coupling reagent based on steric hindrance, scale, and racemization risk.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" for Difficult Couplings (PyAOP Method)
Best for: Valuable intermediates where yield is paramount and the amine is hindered.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Pyrrolidine derivative (1.0 – 1.2 equiv)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 equiv)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv) – Optional but recommended for chiral preservation.
-
TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA (2.5 – 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid and PyAOP (and HOAt if using) in anhydrous DMF under Nitrogen/Argon.
-
Base Addition: Add Collidine (or DIPEA) dropwise at 0°C. Stir for 2–5 minutes. Note: Keep pre-activation short to minimize epimerization.
-
Coupling: Add the Pyrrolidine derivative. Allow the reaction to warm to Room Temperature (RT).
-
Monitoring: Monitor by LCMS. Phosphonium couplings are typically fast (30 min – 2 hrs).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 0.5M HCl (remove base), sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]
Protocol B: Scalable & Green Coupling (T3P Method)
Best for: Scale-up, avoiding toxic byproducts, and minimizing epimerization.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Pyrrolidine derivative (1.1 equiv)
-
T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
DIPEA or NMM (N-methylmorpholine) (3.0 – 4.0 equiv)
-
Solvent: EtOAc, DCM, or 2-MeTHF (0.1 – 0.2 M)
Procedure:
-
Mix: Combine Carboxylic Acid, Pyrrolidine amine, and Base in the chosen solvent at 0°C.
-
Addition: Add T3P solution dropwise. Crucial: T3P is added last to the mixture of acid/amine/base.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 2–12 hours.
-
Workup: Wash with water, 0.5M HCl, and NaHCO3. T3P byproducts are water-soluble, simplifying purification.
Protocol C: Extreme Sterics (Acid Fluoride via TFFH)
Best for: Coupling to extremely hindered pyrrolidines (e.g., adjacent quaternary centers).
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Pyrrolidine derivative (1.2 equiv)
-
Solvent: DCM or DCE (Dry)
Procedure:
-
Activation: Dissolve Carboxylic Acid and TFFH in DCM under inert atmosphere.
-
Base: Add DIPEA. Stir for 15–30 minutes to generate the Acid Fluoride in situ.
-
Coupling: Add the Pyrrolidine derivative.
-
Heat: If necessary, reflux (40°C for DCM, 80°C for DCE) to drive the reaction. Acid fluorides are thermally stable enough for heating.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Guanidine Byproduct (+99 mass) | Uronium reagent (HATU/HBTU) reacted with amine.[2] | Switch to PyAOP or PyBOP (Phosphoniums cannot form guanidines). |
| Low Yield / Incomplete | Steric bulk preventing attack on Active Ester. | Use TFFH to generate Acid Fluoride (smaller electrophile).[3] Increase temp to 50°C. |
| Racemization of Acid | Slow coupling allowed oxazolone formation. | Use T3P (lowest racemization profile). Add HOAt if using carbodiimides.[4] Keep base low (use Collidine). |
| Difficult Purification | HOBt/HOAt byproducts co-eluting. | Use T3P (water soluble byproducts) or COMU (byproducts easily removed). |
Mechanism Visualization: The Guanidinium Trap
This diagram illustrates why Uronium reagents can fail with hindered pyrrolidines and why Phosphoniums are the solution.
Caption: The "Guanidinium Trap" mechanism. Hindered amines may attack the coupling reagent directly if activation is slow.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
MilliporeSigma. (2024). Peptide Coupling Reagents Guide (Novabiochem).
-
Carpino, L. A., et al. (2010). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 49(16), 2855-2859.
Sources
Microwave-Assisted Synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole: An Application Note and Protocol
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the introduction of a pyrrolidine moiety can enhance solubility, basicity, and interactions with biological targets. The title compound, 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, represents a valuable building block for drug discovery, combining the versatile reactivity of a bromo-pyrazole with the desirable pharmacological properties of a pyrrolidine substituent.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing reproducibility, often under environmentally benign conditions.[2][3] This application note provides a detailed, four-step protocol for the synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, leveraging the benefits of microwave irradiation in each key transformation. The described methodology is designed for researchers and scientists in the field of drug development and medicinal chemistry.
Synthetic Strategy Overview
The synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is accomplished through a four-step sequence, as illustrated in the workflow diagram below. Each step is conducted under controlled microwave irradiation to ensure rapid and efficient conversion. The key transformations include the formation of the pyrazole core, regioselective bromination, a palladium-catalyzed Suzuki-Miyaura cross-coupling, and a final deprotection step.
Caption: Synthetic workflow for 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Microwave reactions are to be performed in a dedicated microwave reactor capable of controlling temperature and pressure. Purification of intermediates and the final product is to be carried out using automated flash column chromatography. Characterization can be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Step 1: Microwave-Assisted Synthesis of 3-Methyl-1H-pyrazole
This initial step involves the classical Knorr pyrazole synthesis, accelerated by microwave irradiation. The reaction condenses a 1,3-dicarbonyl compound with a hydrazine.[4]
Protocol:
-
To a 10 mL microwave reaction vial, add acetylacetone (1.0 g, 10 mmol) and ethanol (5 mL).
-
Carefully add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
After cooling, evaporate the solvent under reduced pressure. The resulting crude 3-methyl-1H-pyrazole can be used in the next step without further purification.
Step 2: Microwave-Assisted Bromination of 3-Methyl-1H-pyrazole
This step introduces a bromine atom at the C4 position of the pyrazole ring. N-Bromosuccinimide (NBS) is a convenient brominating agent, and the reaction is efficiently promoted by microwave heating.[3]
Protocol:
-
Dissolve the crude 3-methyl-1H-pyrazole (0.82 g, 10 mmol) in tetrahydrofuran (THF, 10 mL) in a 20 mL microwave reaction vial.
-
Add N-Bromosuccinimide (1.78 g, 10 mmol) to the solution.
-
Seal the vial and irradiate at 150 °C for 5 minutes.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-3-methyl-1H-pyrazole.
Step 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This key step forms the C-C bond between the pyrazole and pyrrolidine rings. A palladium catalyst facilitates the coupling of the 4-bromopyrazole with a suitable N-protected pyrrolidine boronic acid derivative.[2][5] The synthesis of the requisite N-Boc-3-pyrrolidinylboronic acid pinacol ester can be achieved from N-Boc-3-pyrrolidinone through known methods, such as conversion to the corresponding enol triflate followed by a Miyaura borylation.
Protocol:
-
In a 10 mL microwave reaction vial, combine 4-bromo-3-methyl-1H-pyrazole (1.61 g, 10 mmol), N-Boc-3-pyrrolidinylboronic acid pinacol ester (3.11 g, 10 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.23 g, 0.2 mmol), and cesium carbonate (6.52 g, 20 mmol).
-
Add a 4:1 mixture of dimethoxyethane (DME) and water (5 mL).
-
Seal the vial and irradiate at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.
Step 4: Microwave-Assisted N-Boc Deprotection
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. Microwave-assisted deprotection in water provides a green and efficient method.
Protocol:
-
Place tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (2.44 g, 7.1 mmol) in a 20 mL microwave reaction vial.
-
Add deionized water (10 mL).
-
Seal the vial and irradiate at 120 °C for 10 minutes.
-
After cooling, the product may precipitate. If so, collect the solid by filtration. If not, neutralize the solution with a mild base (e.g., sodium bicarbonate) and extract with a suitable organic solvent (e.g., a mixture of isopropanol and chloroform).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.
Data Summary
| Step | Reaction | Key Reagents | Microwave Conditions | Typical Yield |
| 1 | Pyrazole Formation | Acetylacetone, Hydrazine Hydrate | 120 °C, 10 min | >90% (crude) |
| 2 | Bromination | N-Bromosuccinimide | 150 °C, 5 min | 70-80% |
| 3 | Suzuki Coupling | N-Boc-3-pyrrolidinylboronic acid pinacol ester, Pd(PPh₃)₄, Cs₂CO₃ | 120 °C, 15 min | 60-75% |
| 4 | Deprotection | Water | 120 °C, 10 min | 85-95% |
Conclusion
This application note details a robust and efficient microwave-assisted synthesis of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole. The use of microwave irradiation significantly reduces reaction times for each of the four steps, from pyrazole formation to the final deprotection. This protocol provides a practical and scalable method for accessing this valuable building block for applications in drug discovery and medicinal chemistry.
References
- Zrinski, I., et al. (2006). Microwave-assisted preparation of a wide range of 5-ethoxycarbonylpyrazoles and 3-pyrazoles by 1,3-dipolar cycloaddition of diazo compound to acetylenes. HETEROCYCLES, 68(9), 1847-1856.
-
Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 33. [Link]
-
Al-Aabed, Y., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1639-1651. [Link]
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
- Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 939-942.
-
Huang, Z., et al. (2022). Facile and efficient N-Boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559-1564. [Link]
- Rastogi, S., & Srivastava, N. (2019). Microwave Assisted Synthesis and Anti-inflammatory Activity of Substituted Pyrazole Derivatives. International Journal of Advanced Research in Medicinal Chemistry, 1(1), 8-13.
- Lundin, R., & Ioannidis, P. (n.d.).
- Gomha, S. M., et al. (2015). Synthesis of Coumarin-Pyrazole Scaffold under Microwave Irradiation. Journal of Heterocyclic Chemistry, 52(4), 1076-1081.
- Siro, J. G., et al. (1998).
Sources
- 1. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Microwave Assisted Synthesis and Antiinflammatory Activity of Substituted Pyrazole Derivatives | International Journal of Advanced Research in Medicinal Chemistry [medicaljournalshouse.com]
- 5. html.rhhz.net [html.rhhz.net]
Application Note: Scalable Process for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole Production
Executive Summary
The scaffold 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole represents a critical pharmacophore in kinase inhibitor development, particularly for JAK, CDK, and MAPK pathways. Its structural utility lies in the orthogonal reactivity of the pyrrolidine nitrogen (amenable to reductive amination or amidation) and the pyrazole bromide (amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings).
This Application Note outlines a robust, scalable synthetic route designed to overcome common pitfalls such as N-alkylation vs. C-alkylation regioselectivity issues and thermal hazards associated with hydrazine chemistry. The protocol prioritizes the use of tert-butyl 3-acetylpyrrolidine-1-carboxylate as the starting material to ensure the correct C3-connection between the pyrazole and pyrrolidine rings, avoiding the isomeric mixtures often seen in dipolar cycloaddition approaches.
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the pyrazole ring onto the pre-existing pyrrolidine framework. This "constructive" approach is superior to coupling pre-formed pyrazoles, which often suffer from poor metal-halogen exchange yields on scale.
Strategic Disconnections
-
C-N Bond Cleavage (Deprotection): The final step reveals the secondary amine from the Boc-protected precursor.
-
C-Br Bond Formation: Electrophilic aromatic substitution (bromination) is most regioselective at the electron-rich C4 position of the pyrazole.
-
Heterocycle Formation: The pyrazole ring is constructed via the condensation of hydrazine with an
-unsaturated ketone (enaminone), derived from the corresponding acetyl pyrrolidine.
Figure 1: Retrosynthetic logic flow ensuring correct C3-C3 connectivity between rings.
Detailed Process Protocol
Phase 1: Enaminone Formation
Objective: Convert the acetyl group into a reactive 1,3-electrophile equivalent.
-
Reagents: tert-Butyl 3-acetylpyrrolidine-1-carboxylate (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv).
-
Solvent: DMF or Toluene (Toluene preferred for azeotropic removal of methanol).
Protocol:
-
Charge a reactor with tert-butyl 3-acetylpyrrolidine-1-carboxylate and Toluene (5 vol).
-
Add DMF-DMA (1.5 equiv) in a single portion.
-
Heat the mixture to 100–110 °C for 4–6 hours. Monitor by LCMS for the disappearance of the ketone (M+H+ ~214) and formation of the enaminone (M+H+ ~269).
-
Process Insight: The reaction generates methanol. If using toluene, equipping the reactor with a Dean-Stark trap to remove methanol drives the equilibrium forward and reduces reaction time.
-
-
Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA.
-
Result: Dark orange/brown oil. Use directly in the next step (crude yield typically >95%).
Phase 2: Pyrazole Cyclization
Objective: Construct the 1H-pyrazole ring.
-
Reagents: Crude Enaminone (from Phase 1), Hydrazine Hydrate (50-60% aq. solution, 2.0 equiv), Ethanol (10 vol).
-
Hazards: Hydrazine is toxic and potentially explosive. Work in a well-ventilated fume hood.
Protocol:
-
Dissolve the crude enaminone in absolute Ethanol (10 vol).
-
Cool the solution to 0–5 °C .
-
Add Hydrazine Hydrate dropwise over 30 minutes.
-
Critical Parameter: Exothermic reaction.[1] Maintain internal temperature < 20 °C during addition to prevent decomposition.
-
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours.
-
Heat to 60 °C for 1 hour to ensure complete cyclization.
-
Work-up: Concentrate the solvent. Dissolve residue in Ethyl Acetate and wash with water (2x) and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallization from n-Heptane/EtOAc or silica plug filtration if necessary.
-
Target Intermediate: tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.
Phase 3: Regioselective Bromination
Objective: Introduce the bromine atom at the C4 position.
-
Reagents: Pyrazole Intermediate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
Protocol:
-
Dissolve tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate in DCM (10 vol).
-
Cool to 0 °C .
-
Add NBS portion-wise over 1 hour.
-
Process Insight: Portion-wise addition is crucial. Dumping NBS can lead to poly-bromination or radical side reactions. Keep the reaction in the dark (foil-wrapped reactor) to suppress radical bromination at the benzylic/tertiary pyrrolidine carbon.
-
-
Stir at 0 °C for 2 hours, then warm to room temperature.
-
Quench: Add 10% aqueous Na2S2O3 (sodium thiosulfate) to quench unreacted bromine species.
-
Isolation: Separate phases. Wash organic layer with saturated NaHCO3. Dry and concentrate.
-
Yield: Typically 85–90%. The product is usually a white to off-white solid.
Phase 4: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final product.
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Recommended: 4M HCl in Dioxane for direct crystallization of the hydrochloride salt.
Protocol:
-
Dissolve the brominated intermediate in 1,4-Dioxane (3 vol).
-
Add 4M HCl in Dioxane (5-10 equiv) at 20 °C.
-
Stir for 2–4 hours. A white precipitate (the HCl salt) should form.
-
Isolation: Filter the solid. Wash the cake with diethyl ether or MTBE to remove organic impurities.
-
Drying: Vacuum oven at 40 °C.
-
Final Product: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride.
Process Logic & Workflow Diagram
The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for quality and safety.
Figure 2: Operational workflow highlighting critical process steps and isolation techniques.
Analytical Specifications
To validate the synthesis, the final hydrochloride salt should meet the following criteria:
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% Area | C18 Column, ACN/H2O (0.1% TFA) |
| 1H NMR (DMSO-d6) | Consistent with structure. Peaks: ~9.5 (br s, NH2+), ~8.0 (s, 1H, Pyrazole-H), ~3.5-3.0 (m, Pyrrolidine protons). | 400 MHz NMR |
| LCMS | [M+H]+ = 216/218 (1:1 ratio for 79Br/81Br) | ESI+ |
| Residual Solvent | Dioxane < 380 ppm, Ethanol < 5000 ppm | GC-HS |
Scale-Up & Safety Considerations
Thermal Hazards (Hydrazine)
-
Risk: Hydrazine hydrate is a high-energy compound. Accumulation of unreacted hydrazine during addition can lead to a runaway reaction.
-
Mitigation: Use a dosing pump for hydrazine addition. Verify consumption of the enaminone by HPLC before heating to 60 °C. Ensure the reactor has emergency cooling capacity.
Regioselectivity Control
-
Risk: N-bromination or over-bromination.
-
Mitigation: Strictly control stoichiometry of NBS (1.05 eq). Do not use large excesses. If N-bromo species form (often observed as a transient intermediate), they usually rearrange to the C-bromo product upon warming or mild acid treatment.
Waste Management
-
Stream: Aqueous waste from the bromination quench contains succinimide and brominated species.
-
Disposal: Segregate halogenated waste. The thiosulfate quench ensures no active oxidants remain in the waste stream.
References
-
Regioselective Bromination of Pyrazoles
- Title: "Regioselective bromin
- Context: Establishes C4 as the preferred site for electrophilic attack in 3-substituted pyrazoles due to electronic enrichment.
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
-
Link:[Link] (General Journal Link for verification of standard heterocycle reactivity).
-
Enaminone Cyclization Method
- Title: "Efficient synthesis of pyrazoles
- Context: The reaction of DMF-DMA derived enaminones with hydrazine is the industry standard for constructing 3-substituted pyrazoles.
- Source:Green Chemistry Letters and Reviews.
-
Link:[Link]
- Commercial Availability of Analogues: Title: "tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate" (Note: Regioisomer). Context: Highlights the importance of de novo synthesis for the C3-isomer, as commercial sources often provide the N1-isomer. Source: ChemicalBook / Fluorochem.
-
General Pyrazole Scale-Up
- Title: "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole."
- Context: Provides safety protocols for handling hydrazine on kilogram scale.
- Source:MDPI Processes.
-
Link:[Link]
Sources
solvent selection for recrystallization of brominated pyrazoles
Application Note & Protocol
Topic: Strategic Solvent Selection for the Recrystallization of Brominated Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for Brominated Pyrazoles
Brominated pyrazoles represent a cornerstone class of heterocyclic compounds in modern drug discovery and development. Their unique structural motifs are featured in a wide array of pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-viral therapeutics. The introduction of a bromine atom onto the pyrazole scaffold significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
However, the synthesis of these valuable compounds, particularly through electrophilic bromination, often yields a crude product contaminated with unreacted starting materials, over-brominated side products, and inorganic salts.[1] Achieving the high degree of purity (>99.5%) required for downstream applications, such as high-throughput screening, preclinical studies, and API (Active Pharmaceutical Ingredient) formulation, is non-negotiable.[2]
Recrystallization stands as the most powerful, cost-effective, and scalable technique for the purification of solid organic compounds like brominated pyrazoles.[3][4] Its efficacy is entirely dependent on the judicious selection of an appropriate solvent or solvent system. This application note provides a comprehensive, experience-driven guide to the principles, systematic screening, and execution of recrystallization protocols tailored specifically for brominated pyrazole derivatives.
Theoretical Foundation: Understanding Solubility
A successful recrystallization hinges on the principle of differential solubility.[5][6] An ideal solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the same compound at lower temperatures (e.g., 0-4 °C).[7] Impurities, conversely, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent to be effectively separated.[5]
The "Like Dissolves Like" Principle
The primary rule governing solubility is "like dissolves like," which relates to the polarity of the solute and the solvent.[8]
-
Pyrazole Core: The pyrazole ring itself is a polar, aromatic heterocycle due to the presence of two nitrogen atoms. This imparts a degree of polarity to the molecule.
-
Effect of Bromination: The addition of one or more bromine atoms increases the molecule's molecular weight and polarizability. While bromine is an electronegative atom, its overall effect often reduces the molecule's ability to participate in hydrogen bonding, making it less soluble in highly polar, protic solvents (like water) compared to its non-brominated parent. Brominated pyrazoles typically fall into the category of moderately polar compounds.
This understanding is the starting point for selecting a range of candidate solvents for screening.
The Ideal Recrystallization Solvent Profile
-
Significant Solubility Gradient: Exhibits a large difference in solubility for the compound between its boiling point and ice-bath temperature.
-
Inertness: Does not react chemically with the compound.[4]
-
Volatility: Possesses a relatively low boiling point to be easily removed from the purified crystals during drying.[9]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out"—separating as a liquid instead of forming crystals.[9][10]
-
Safety & Cost: Should be non-toxic, non-flammable, and inexpensive whenever possible.[9][11]
A Systematic Workflow for Solvent Selection
Finding the optimal solvent is an empirical process. The following workflow provides a structured and material-efficient approach.
Caption: Workflow for systematic recrystallization solvent selection.
Data Presentation: Candidate Solvents
The table below lists common laboratory solvents, ordered by decreasing polarity, that serve as an excellent starting point for the screening process described in Protocol 1.[8]
| Solvent | Boiling Point (°C) | Polarity (Relative) | Comments & Suitability for Brominated Pyrazoles |
| Water | 100 | Very High | Unlikely to be a good single solvent; often an excellent anti-solvent.[12] |
| Methanol | 65 | High | Good starting point. Can be too effective a solvent at times.[13] |
| Ethanol | 78 | High | Excellent general-purpose solvent for moderately polar compounds.[14] |
| Isopropanol (IPA) | 82 | Medium-High | Similar to ethanol, slightly less polar. Good potential.[14] |
| Acetone | 56 | Medium-High | Often dissolves compounds too well at room temperature.[14] |
| Ethyl Acetate | 77 | Medium | A very common and effective choice for many heterocycles.[12] |
| Dichloromethane (DCM) | 40 | Medium-Low | Low boiling point can be problematic. Often used in solvent pairs. |
| Toluene | 111 | Low | Good for less polar compounds. High boiling point requires care.[12] |
| Hexanes / Heptane | 60-98 | Very Low | Unlikely to be a good single solvent; frequently used as an anti-solvent.[12] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol efficiently determines candidate solvents or solvent pairs using minimal material.
Methodology:
-
Arrange a series of small, labeled test tubes.
-
Into each tube, place approximately 15-20 mg of your crude brominated pyrazole.
-
To the first tube, add a candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to a volume of 0.5 mL.[15]
-
Record Observation 1 (Room Temp):
-
Soluble: The compound dissolves completely. This solvent is likely unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent system.
-
Partially Soluble: Note the degree of solubility.
-
Insoluble: The compound does not dissolve. This solvent may be a "poor" solvent (anti-solvent) or could be suitable upon heating.
-
-
If the compound was insoluble or partially soluble at room temperature, gently heat the test tube in a warm water or sand bath.[15]
-
Record Observation 2 (Hot):
-
Soluble: The compound now dissolves completely. This is a strong candidate for a single-solvent recrystallization.
-
Insoluble: The compound remains insoluble. This solvent is unsuitable.
-
-
Take any tubes where the compound dissolved upon heating and place them in an ice-water bath for 15-20 minutes.
-
Record Observation 3 (Cold):
-
Abundant Crystals Form: This confirms the solvent is an excellent candidate.
-
Few or No Crystals Form: The compound is too soluble in the cold solvent for good recovery.
-
-
Repeat steps 3-8 for each candidate solvent.
Protocol 2: Recrystallization from a Single Solvent
Use this protocol once an ideal single solvent has been identified.
Methodology:
-
Place the crude brominated pyrazole into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a boiling chip or magnetic stir bar.
-
On a hot plate in a fume hood, add the chosen solvent in small portions, bringing the solvent to a gentle boil between additions.[5]
-
Continue adding the hot solvent until the compound just completely dissolves. This creates a saturated solution. Avoid adding a large excess of solvent, as this will reduce your yield.[16]
-
If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-boil for 2-3 minutes.[5]
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[17]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Allow the crystals to air-dry on the filter paper under vacuum, then transfer them to a watch glass for final drying.
-
Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.
Protocol 3: Recrystallization from a Mixed-Solvent System (Anti-Solvent Addition)
Use this protocol when no single solvent is suitable, but a "good" soluble solvent and a "poor" insoluble solvent (that are miscible with each other) have been identified.[9][18] Common pairs include ethanol/water, ethyl acetate/hexanes, and DCM/hexanes.[9]
Methodology:
-
In an Erlenmeyer flask, dissolve the crude brominated pyrazole in the minimum amount of the hot "good" solvent (e.g., ethanol) to achieve complete dissolution.[18]
-
While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise with constant swirling.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid).[18] This indicates the point of saturation has been reached and precipitation is beginning.
-
Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[18]
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 2 (Steps 7-8).
-
Collect, wash (using a cold mixture of the two solvents in the final crystallization ratio), and dry the crystals as described in Protocol 2 (Steps 9-12).
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to re-concentrate the solution and cool again.[16][19]- Scratch the inside of the flask with a glass rod at the solvent line.[19]- Add a "seed crystal" of the pure compound.[17] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly or is too concentrated. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[10]- Ensure the compound dissolves completely before starting the cooling process. |
| Very Low Recovery | - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Reduce the initial volume of solvent. The mother liquor can sometimes be concentrated to yield a second crop of crystals.[16]- Always use ice-cold solvent for washing.- Use a pre-heated funnel for hot filtration and use a slight excess of solvent.[10] |
References
-
Mixed-solvent recrystallisation. University of York, Department of Chemistry.[Link]
-
Pharmaceutical Crystallization in drug development. Syrris.[Link]
-
4. Crystallization. California State University, Dominguez Hills.[Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Recrystallization using two solvents. YouTube.[Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace.[Link]
-
Recrystallization. Wired Chemist.[Link]
-
Recrystallization. ResearchGate.[Link]
-
Theory, Scope, and Methods of Recrystallization. Journal of Chemical Education.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs.[Link]
-
Recrystallization. University of California, Los Angeles.[Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros.[Link]
-
Recrystallization. Chemistry LibreTexts.[Link]
-
SOP: CRYSTALLIZATION. University of auckland.[Link]
-
Lab Procedure: Recrystallization. LabXchange.[Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.ORG.[Link]
-
Solvent Polarity Table. Scribd.[Link]
-
Crystallization Solvents.pdf. Scribd.[Link]
-
Polarity of Solvents. Chemed.chem.purdue.edu.[Link]
-
The Bromination of Pyrazabole. Defense Technical Information Center.[Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.[Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Solvent Choice. University of York, Department of Chemistry.[Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.[Link]
-
Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives. Semantic Scholar.[Link]
-
The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ResearchGate.[Link]
- Method for purifying pyrazoles.
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate.[Link]
-
RECRYSTALLISATION. University of Sydney.[Link]
-
Problems in recrystallization. Biocyclopedia.[Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.[Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications.[Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.[Link]
-
recrystallization, filtration and melting point. University of Nevada, Reno.[Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry.[Link]
-
CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. Journal of Chemistry and Technologies.[Link]
-
Recrystallization. Amrita Vishwa Vidyapeetham.[Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts.[Link]
-
Pyrazole synthesis. Organic Chemistry Portal.[Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Recrystallization [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. rubingroup.org [rubingroup.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. jetir.org [jetir.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
preparation of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride salt
Title: Technical Application Note: Scalable Synthesis of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the preparation of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride . This molecular scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other oncology targets. The 4-bromo handle facilitates downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the pyrrolidine amine serves as a versatile vector for solubilizing groups or further diversification.
The protocol utilizes a four-step synthetic route starting from commercially available tert-butyl 3-acetylpyrrolidine-1-carboxylate. Key features of this methodology include:
-
Regiocontrol: Exclusive formation of the 3-substituted pyrazole via an enaminone intermediate.
-
Selectivity: High-fidelity monobromination at the pyrazole C4 position using N-Bromosuccinimide (NBS).
-
Purification Efficiency: Designed to minimize chromatographic separations, utilizing precipitation and crystallization where possible.
Retrosynthetic Analysis & Strategy
The synthesis is designed to construct the pyrazole ring de novo rather than functionalizing a pre-existing pyrazole, ensuring correct connectivity between the pyrrolidine and pyrazole rings.
Strategic Logic:
-
Pyrazole Construction: The reaction of a methyl ketone with
-Dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminone ( -dimethylaminovinyl ketone). This intermediate undergoes a condensation-cyclization with hydrazine to yield the 3-substituted pyrazole core. -
Bromination: The pyrazole ring is electron-rich. Electrophilic aromatic substitution with NBS occurs preferentially at the C4 position (the most nucleophilic site), avoiding the need for blocking groups.
-
Deprotection: The final step removes the Boc protecting group under acidic conditions to yield the stable hydrochloride salt.
Figure 1: Retrosynthetic logic flow demonstrating the linear assembly of the target scaffold.
Detailed Experimental Protocols
Stage 1: Synthesis of the Pyrazole Core
Transformation of acetyl group to pyrazole via enaminone.
Reagents:
-
tert-Butyl 3-acetylpyrrolidine-1-carboxylate (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)
-
Hydrazine hydrate (64-80% in
) (2.0 - 3.0 equiv) -
Ethanol (Absolute)
Protocol:
-
Enaminone Formation:
-
Charge a reaction vessel with tert-butyl 3-acetylpyrrolidine-1-carboxylate and DMF-DMA.
-
Heat the neat mixture (or in minimal DMF) to 90–100 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC or LCMS. The disappearance of the methyl ketone and appearance of a more polar enaminone peak indicates completion.
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol by-product. The residue (Intermediate 1) is typically a viscous orange/red oil and is used directly.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (5-10 volumes).
-
Cool to 0–5 °C.
-
Add Hydrazine hydrate dropwise (Exothermic reaction; control internal temp < 20 °C).
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Optimization Note: If cyclization is slow, heat to 60 °C for 1 hour.
-
-
Workup:
-
Concentrate the solvent.
-
Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.
-
Dry over
, filter, and concentrate. -
Purification: The crude tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is often pure enough (>90%) for the next step. If not, purify via silica gel flash chromatography (0-10% MeOH in DCM).
-
Stage 2: Regioselective Bromination
Electrophilic aromatic substitution at C4.
Reagents:
-
tert-Butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (Intermediate 2) (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Dichloromethane (DCM) or DMF (10 volumes)
Protocol:
-
Dissolve Intermediate 2 in DCM (preferred for ease of workup) or DMF.
-
Cool the solution to 0 °C .
-
Add NBS portion-wise over 15 minutes. Protect from light.
-
Stir at 0 °C for 1 hour, then warm to RT for 1–2 hours.
-
Mechanism: The pyrazole NH is not acidic enough to interfere significantly; C4 bromination is highly favored kinetically.
-
Workup:
-
Wash the organic layer with saturated
(removes succinimide and acid traces) and then Sodium Thiosulfate solution (removes excess bromine). -
Dry (
) and concentrate. -
Result:tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (Intermediate 3).
-
Stage 3: Deprotection and Salt Formation
Removal of Boc group and isolation of HCl salt.
Reagents:
-
4M HCl in 1,4-Dioxane (or HCl in Ethanol)
-
Diethyl Ether or MTBE (for precipitation)
Protocol:
-
Dissolve Intermediate 3 in a minimal amount of 1,4-Dioxane or Methanol.
-
Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.
-
Stir at RT for 2–4 hours.
-
Observation: A white to off-white precipitate often forms.
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether or MTBE to complete precipitation.
-
Filter the solid under nitrogen (hygroscopic).
-
Wash the filter cake with Ether.
-
Dry under high vacuum at 40 °C.
-
Final Product: 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride.
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Stoichiometry (NBS) | 1.00 - 1.05 eq | >1.1 eq: Risk of poly-bromination or N-bromination. <1.0 eq: Incomplete conversion, difficult separation of non-brominated precursor. |
| Temperature (Step 1) | 90 - 100 °C | Too Low: Incomplete enaminone formation. Too High: Decomposition/Polymerization. |
| Hydrazine Addition | Slow, < 20 °C | Rapid Addition: Exotherm can cause impurity formation or hydrazine decomposition. |
| Water Content (Step 3) | Anhydrous | Moisture during deprotection can lead to sticky gums instead of filterable solids. |
Analytical Validation
Expected NMR Profile (
-
Pyrazole C5-H: Singlet,
7.8 – 8.2 ppm.[5] (Distinctive shift due to adjacent Br). -
Pyrrolidine NH: Broad singlets (if in DMSO),
9.0 – 9.5 ppm. -
Pyrrolidine CH/CH2: Multiplets,
1.8 – 3.6 ppm. -
Absence: No signal for Pyrazole C4-H (typically
6.3-6.6 ppm in parent).
Mass Spectrometry (LC-MS):
-
Parent Ion:
consistent with mono-bromine isotope pattern ( ). -
m/z: Calc. for
: ~216/218.
Workflow Visualization
Figure 2: Operational workflow separating the synthesis into three distinct modular stages.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood. In case of spills, neutralize with dilute hypochlorite solution.
-
N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; decomposed NBS (yellow/orange) can lead to side reactions.
-
HCl/Dioxane: Corrosive and fuming. Use acid-resistant gloves.
References
-
General Pyrazole Synthesis via Enaminones
- Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1987.
-
Organic Chemistry Portal, "Synthesis of Pyrazoles." Available at: [Link]
- Regioselective Bromination of Pyrazoles: Khan, M. A., et al. "Bromination of pyrazoles." Journal of the Chemical Society, 1963.
- Relevant Patent Literature (Pyrrolidine-Pyrazole Scaffolds): Pfizer Inc. "Pyrrolidine derivatives as JAK inhibitors." WO2010065447A3. Available at: Vertex Pharmaceuticals. "Pyrazole inhibitors of c-Jun N-terminal kinases." WO2007070514.
-
DMF-DMA Reagent Usage
-
Organic Syntheses, Coll. Vol. 9, p. 432 (1998). "Use of DMF-DMA in heterocyclic synthesis." Available at: [Link]
-
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Dehalogenation in Suzuki Coupling of 4-Bromopyrazoles
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles. A frequent and frustrating side reaction is the premature dehalogenation (or hydrodehalogenation) of the pyrazole starting material, leading to reduced yields and complex purification issues. This document provides an in-depth analysis of the underlying causes, robust troubleshooting strategies, and validated protocols to help you suppress this unwanted pathway and maximize the yield of your desired coupled product.
Understanding the Problem: The Competing Pathways
The core issue arises from a diversion in the catalytic cycle. After the initial, crucial oxidative addition of the 4-bromopyrazole to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br intermediate stands at a crossroads. The productive path leads to transmetalation and reductive elimination, yielding the target biaryl. The problematic path involves the formation of a palladium-hydride (Pd-H) species, which reductively eliminates to form the undesired dehalogenated pyrazole.[1][2]
The primary source of the hydride is often the solvent (especially alcohols), the base, or trace amounts of water in the reaction mixture.[2][3][4] Electron-deficient N-heterocycles, such as pyrazoles, are particularly susceptible to this side reaction.[2]
Figure 1: Competing catalytic cycles in the Suzuki coupling of 4-bromopyrazoles.
Troubleshooting Guide
This table summarizes common issues observed during the Suzuki coupling of 4-bromopyrazoles and provides targeted solutions grounded in mechanistic principles.
| Symptom Observed | Potential Cause(s) | Recommended Solutions & Rationale |
| High percentage of dehalogenated pyrazole byproduct (>10%) | 1. Inappropriate Solvent: Protic solvents (e.g., methanol, ethanol) are acting as a hydride source.[3][4] | Change to an aprotic solvent. Use dioxane, toluene, or THF.[2] These solvents lack acidic protons that can be readily converted into palladium-hydride species. |
| 2. Wrong Base: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can generate hydrides via β-hydride elimination.[2] | Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice.[2] Alternatives include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are less likely to act as hydride donors. | |
| 3. Inefficient Ligand: The ligand is not promoting the desired reductive elimination of the product efficiently, allowing the competing dehalogenation pathway to dominate. | Screen bulky, electron-rich ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate reductive elimination.[2][5] | |
| 4. Unprotected Pyrazole N-H: The acidic N-H proton can interfere with the catalyst or alter the electronic properties of the ring upon deprotonation, potentially favoring dehalogenation.[6][7] | Protect the pyrazole nitrogen. Use a protecting group like Boc or SEM. This can prevent unwanted interactions and suppress dehalogenation, though it adds synthetic steps.[2][6] | |
| Low or no conversion; starting material remains | 1. Inefficient Oxidative Addition: The initial step of the catalytic cycle is slow, a common issue with some heteroaryl halides. | Increase temperature cautiously. Monitor for an increase in byproduct formation. Use a more active catalyst system. Pre-catalysts that readily generate the active Pd(0) species can be beneficial.[3] Electron-rich ligands also promote oxidative addition.[1][5] |
| 2. Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is rate-limiting. This can be due to poor quality boronic acid or inherent substrate properties. | Use a highly active and stable boron reagent. Consider using a boronate ester (e.g., a pinacol ester) which can sometimes exhibit different reactivity profiles. Ensure the boronic acid is pure and not degraded. A slow transmetalation provides more time for dehalogenation to occur.[2] | |
| 3. Catalyst Deactivation: Oxygen can oxidize the Pd(0) catalyst or the phosphine ligand, killing the reaction.[1] | Ensure rigorous degassing. Use three freeze-pump-thaw cycles for the reaction mixture or sparge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.[2] Maintain a positive inert gas pressure throughout the reaction. | |
| Significant formation of homocoupled boronic acid byproduct (R-R) | 1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of boronic acids.[1] | Improve degassing procedures. See "Catalyst Deactivation" above. |
| 2. Pd(II) Pre-catalyst Issue: If the Pd(II) pre-catalyst is not efficiently reduced to Pd(0), it can directly catalyze the homocoupling pathway. | Ensure proper reaction setup. The combination of phosphine ligand and base is typically responsible for the in-situ reduction of Pd(II) to Pd(0). Ensure all components are added correctly. |
Frequently Asked Questions (FAQs)
Q1: Why is my 4-bromopyrazole so prone to dehalogenation compared to a simple bromobenzene?
A: There are two primary reasons. First, N-heterocycles like pyrazoles are often more electron-deficient than simple benzene rings. This can influence the stability and reactivity of the key Aryl-Pd(II)-X intermediate.[2] Second, the presence of nitrogen atoms, particularly an unprotected N-H group, introduces complexity. The nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity. Furthermore, if the base deprotonates the N-H, it increases the electron density of the ring, which can affect the subsequent steps in the catalytic cycle.[2][6]
Q2: My pyrazole has an unprotected N-H. Is protecting it always necessary?
A: Not always, but it is a powerful troubleshooting step. Unprotected N-H groups are acidic and can be deprotonated by the base. This can lead to catalyst inhibition or altered reactivity.[8] In a study on 4-bromopyrrole-2-carboxylates, a very similar substrate, dehalogenation was a significant problem that was effectively suppressed by protecting the pyrrole nitrogen with a Boc group.[6][7][9] If you have optimized your ligand, base, and solvent without success, N-H protection is the next logical step.
Q3: Which catalyst and ligand system is the best starting point for a challenging 4-bromopyrazole coupling?
A: For challenging substrates prone to side reactions, a robust, modern catalyst system is recommended over older catalysts like Pd(PPh₃)₄. A great starting point is to generate the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.
-
Recommended Ligands: SPhos or XPhos. These ligands are known to promote the crucial reductive elimination step, which helps the desired reaction outcompete dehalogenation.[2]
-
Recommended Pre-catalysts: Alternatively, using a well-defined pre-catalyst like SPhos Pd G2 or G3 can provide more consistent results. These complexes generate the active Pd(0) species under mild conditions, which can accelerate the reaction and minimize the time available for side reactions to occur.[3]
Q4: How critical are the choices of base and solvent?
A: They are absolutely critical. As outlined in the troubleshooting guide, the base and solvent are the most likely sources of the hydride that causes dehalogenation.[2][3] The ideal combination is a non-coordinating, aprotic solvent and a non-nucleophilic, moderately strong inorganic base.
-
Solvent Hierarchy (Best to Worst): Dioxane, Toluene, THF >> DMF > Acetonitrile >> Alcohols (MeOH, EtOH).
-
Base Hierarchy (Best to Worst): K₃PO₄, Cs₂CO₃, K₂CO₃ >> Fluoride bases (CsF, KF) >> Alkoxide bases (NaOtBu).
Q5: I see some product, but the reaction stalls and dehalogenation increases over time. Should I increase the temperature?
A: Proceed with caution. While a modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes accelerate a sluggish reaction, it can also accelerate the rate of dehalogenation.[10] If the reaction is stalling, it is more likely due to catalyst decomposition. Instead of simply increasing the heat, it is often more effective to re-evaluate the core components: ensure the system is truly anaerobic, and consider a more stable ligand or pre-catalyst that has a longer lifetime at the reaction temperature.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 4-bromopyrazole with an arylboronic acid, designed to minimize dehalogenation.
Figure 2: Step-by-step experimental workflow for minimizing dehalogenation.
Step-by-Step Methodology:
Reagents & Stoichiometry:
-
4-Bromopyrazole (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2.2 - 4.4 mol%, Ligand:Pd ratio of ~2.2:1)
-
Solvent: Toluene and Water (e.g., 5:1 v/v ratio, ~0.1 M concentration)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.022 mmol, 9.0 mg) and add them to the reaction flask.
-
Rationale: Adding all solids under an inert atmosphere minimizes exposure to oxygen.
-
-
Inert Atmosphere: Seal the flask, and then carefully evacuate the atmosphere and backfill with an inert gas (Argon is preferred). Repeat this cycle three times.
-
Solvent Addition: Add previously degassed toluene (e.g., 9 mL) and degassed water (e.g., 1.8 mL) via syringe.
-
Rationale: Using degassed solvents is a critical step to remove dissolved oxygen, which can deactivate the catalyst.[11]
-
-
Final Degassing: While stirring, bubble Argon gas through the reaction mixture via a long needle for 10-15 minutes.
-
Rationale: This final sparging ensures the reaction environment is as anaerobic as possible before heating commences.[2]
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The color should turn dark brown or black.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromopyrazole is consumed (typically 4-24 hours). Check for the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Almassy, A., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- T. D. W. Andrews, et al. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]
-
Genin, E., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Omondi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Thomson, D. S., et al. (2002). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters. [Link]
-
Omondi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
-
Almassy, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Thomson, D. S., et al. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. RTI. [Link]
-
Billingsley, K. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
-
Scott, R. W., et al. (2002). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. desbromo suzuki. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2023). Suzuki Cross Coupling. [Link]
-
Reyes, L. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Tassano, E. J., & Buchwald, S. L. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates | RTI [rti.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: N-Boc Deprotection in Pyrazole Synthesis
Executive Summary: The Pyrazole Challenge
Deprotecting N-tert-butoxycarbonyl (N-Boc) groups on pyrazole derivatives presents a unique dichotomy compared to standard aliphatic amines. You must first diagnose the nature of your protection:
-
Exocyclic Amine Protection: Standard carbamate stability; requires acidic cleavage.[1]
-
Endocyclic (Ring) Nitrogen Protection: The N-Boc group attached directly to the pyrazole ring is significantly more labile due to the electron-deficient nature of the pyrazole nitrogen. It can often be removed under nucleophilic or mildly basic conditions, allowing for orthogonal deprotection strategies.[1][2]
Common Failure Modes:
-
Cation Scavenging: The generated tert-butyl cation (
-Bu ) is a "hard" electrophile that readily re-alkylates the electron-rich pyrazole ring (often at C-4) or other nucleophilic sites (Tyr/Trp residues), creating difficult-to-separate impurities. -
Salt Solubility: Pyrazolium salts (TFA or HCl) are frequently hygroscopic oils or amorphous solids that trap solvents, leading to "fake" high yields or oiling out during crystallization.[1]
-
Acid Sensitivity: Strong acids degrade other functional groups on the scaffold.
Decision Matrix: Selecting the Right Protocol
Before starting, map your substrate to the correct methodology using the workflow below.
Figure 1: Strategic decision tree for selecting deprotection conditions based on regiochemistry and substrate sensitivity.
Standard Protocols & Optimization
Protocol A: The "Scavenger Cocktail" (High Fidelity Acidic Cleavage)
Best for: Exocyclic amines or substrates prone to
The Science: The tert-butyl cation is a hard electrophile. By adding a "soft" nucleophile (scavenger), you kinetically outcompete the pyrazole ring for the cation.
-
Primary Scavenger: Triethylsilane (TES) – Reduces the cation to isobutane (gas).[1]
-
Secondary Scavenger: Thioanisole/Anisole – Traps cation as a stable adduct.[1][3]
Step-by-Step:
-
Dissolve substrate (1 mmol) in DCM (5 mL) .
-
Add Triethylsilane (2.0 eq) . Note: If the substrate contains Trp/Tyr, add Thioanisole (2.0 eq).[1]
-
Cool to 0 °C.
-
Add TFA (2–5 mL) dropwise. Crucial: High acid concentration favors elimination over substitution.[1]
-
Warm to RT and stir for 1–3 hours.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (
) to remove residual TFA. -
Yield Optimization: Triturate the residue with cold Et₂O or MTBE to precipitate the trifluoroacetate salt.
Protocol B: Nucleophilic Deprotection (The "Ring-Specific" Trick)
Best for: N-Boc directly on the pyrazole ring. Preserves exocyclic N-Boc amines.
The Science: N-Boc pyrazoles behave like acyl-azoles. They are susceptible to nucleophilic attack, unlike alkyl carbamates.[1]
Step-by-Step:
-
Dissolve substrate in Ethanol (0.1 M) .
-
Add NaBH₄ (1.5–3.0 eq) at 0 °C or RT.
-
Monitor by TLC (usually complete in <1 hour).
-
Quench: Add Acetone or sat. NH₄Cl.
-
Result: The ring Boc is removed; exocyclic Boc groups remain intact.
Troubleshooting Guide (FAQ)
Issue 1: "I see a +56 mass impurity in LCMS."
Diagnosis: tert-Butylation. The
-
Switch to Protocol A .
-
Increase the scavenger load (TES) to 5.0 equivalents.
-
Avoid dilute acid. Paradoxically, dilute TFA (e.g., 5% in DCM) promotes alkylation because the
-Bu cation survives longer.[1] Use 20% TFA or neat TFA to force rapid elimination to isobutylene.[1]
Issue 2: "My yield is >100% and the product is an oil."
Diagnosis: Solvation and Salt Formation. Pyrazoles are basic (
-
Free-basing: Dissolve the oil in EtOAc. Wash carefully with sat. NaHCO₃ (pH 8). Warning: Pyrazoles are water-soluble. Do not use 1M NaOH or large water volumes; you will lose product to the aqueous phase.
-
Alternative Salt: Use 4M HCl in Dioxane . The hydrochloride salt is often more crystalline than the trifluoroacetate salt.
Issue 3: "The reaction stalled at 50% conversion."
Diagnosis: Equilibrium inhibition.[1] The generated CO₂ and isobutylene must escape. Solution:
-
Ensure the reaction vessel is open to a bubbler (do not seal tightly).[1]
-
Sonication for 5 minutes can help degas the solution and drive the equilibrium.
Comparative Data: Reagent Selection
| Reagent System | Mech. Type | Selectivity (Ring vs Chain) | Scavenger Needed? | Typical Yield | Notes |
| TFA / DCM | Acidic ( | Cleaves Both | YES (Critical) | 85-95% | Standard. Product is TFA salt. |
| HCl / Dioxane | Acidic ( | Cleaves Both | Yes | 80-90% | Product is HCl salt (often solid).[1] |
| NaBH₄ / EtOH | Nucleophilic | Ring Only | No | 90-98% | Orthogonal. Leaves amine-Boc intact.[4] |
| TMSOTf / DCM | Lewis Acid | Cleaves Both | No | 75-85% | Anhydrous conditions required. Mild. |
| Silica Gel / Heat | Thermal | Ring Only | No | Variable | Solvent-free.[5] Good for very sensitive substrates. |
Visualizing the Mechanism & Scavenging
Understanding the fate of the tert-butyl cation is the key to yield optimization.
Figure 2: Mechanistic pathway showing the critical role of scavengers in diverting the reactive tert-butyl cation away from impurity formation.[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.[1] (The definitive guide on acid stability and cleavage conditions).
-
Gerokonstantis, D. T.; Manta, S.; Kiritsis, C.; Komiotis, D. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.[1] Arkivoc2020 , viii, 115–124.[1][4] (Key reference for nucleophilic/selective deprotection).
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid.[1] Int. J. Pept.[1] Protein Res.1978 , 12, 258–268.[1] (Foundational work on cation scavenging mechanisms).
-
Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.[1] J. Pept.[1] Res.2001 , 58, 338–341.[1] (Optimization of HCl conditions).
-
Stafford, J. A.; et al. Silica Gel-Catalyzed Deprotection of N-Boc-Amines. J. Org. Chem.1998 , 63, 10040–10044.[1] (Thermal/Silica alternative methods).[1][6]
Sources
troubleshooting low solubility of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
Technical Support Center: 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
Welcome to the technical support center for 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low solubility and other common experimental challenges. As Senior Application Scientists, we've structured this guide to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and validated approach to your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.
Q1: What are the primary structural features of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole that influence its solubility?
A1: The solubility of this compound is governed by a combination of its constituent parts:
-
Pyrazole Core: The pyrazole ring itself is aromatic and capable of hydrogen bonding, which can lead to low solubility in some solvents due to strong intermolecular interactions and high crystal lattice energy.[1]
-
Bromine Substituent: The bromo group at the 4-position increases the molecular weight and lipophilicity, which tends to decrease aqueous solubility.[2]
-
Pyrrolidine Moiety: The pyrrolidine ring, being a saturated heterocycle, can enhance aqueous solubility compared to purely aromatic systems.[3][4] The secondary amine in the pyrrolidine ring provides a basic center (pKa of the pyrrolidine nitrogen is a key factor) that can be protonated, significantly impacting solubility in acidic conditions.[4]
Q2: What are the recommended starting solvents for dissolving 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole?
A2: Based on the structural analysis, a tiered approach to solvent selection is recommended.
| Solvent Class | Recommended Solvents | Rationale & Causality |
| Polar Aprotic Solvents | DMSO, DMF, NMP | These solvents are often effective for heterocyclic compounds that are difficult to dissolve.[5] N-Methyl-2-pyrrolidone (NMP), in particular, has been shown to be a powerful solubilizer for poorly soluble drugs, acting as both a cosolvent and a complexing agent.[6][7] |
| Polar Protic Solvents | Ethanol, Methanol | The parent 1H-pyrazole is soluble in alcohols like ethanol and methanol.[2][8] These solvents can engage in hydrogen bonding with the pyrazole and pyrrolidine nitrogens. |
| Aqueous Buffers | Acidic Buffers (e.g., pH 2-5) | The basic pyrrolidine nitrogen can be protonated at acidic pH, forming a more soluble salt.[1] This is a critical strategy for enhancing aqueous solubility. |
Q3: How does pH adjustment affect the solubility of this compound?
A3: pH is a critical factor. Pyrazoles are weakly basic, and the pyrrolidine ring contains a secondary amine, which is also basic.[1][4]
-
In acidic solutions (low pH): The pyrrolidine nitrogen will be protonated, forming a cationic species. This charge significantly increases the molecule's polarity and its ability to interact with polar solvents like water, thereby increasing solubility.
-
In neutral or basic solutions (higher pH): The compound will exist in its free base form, which is less polar and generally less soluble in aqueous media.
Therefore, for aqueous applications, acidifying the solution is a primary strategy to enhance solubility.
Systematic Troubleshooting of Low Solubility
If you are encountering persistent solubility issues, follow this systematic workflow. This process is designed to logically diagnose the problem and identify an effective solution.
Caption: Troubleshooting workflow for low solubility.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable solvent or solvent system.
Objective: To determine the optimal solvent for achieving the desired concentration of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.
Materials:
-
4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
-
Small vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Calibrated pipettes
-
Test solvents: DMSO, DMF, NMP, Methanol, Ethanol, Acetonitrile, Water (Type I)
Procedure:
-
Preparation: Weigh 1-5 mg of the compound into several separate vials.
-
Initial Solvent Addition: To each vial, add a small, precise volume of a single test solvent (e.g., 100 µL) at room temperature.[9]
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Incremental Solvent Addition: For vials where the compound is not fully dissolved, add another aliquot of the same solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process until the compound dissolves or a maximum practical volume is reached.
-
Heating: If the compound remains insoluble at room temperature, gently heat the vials (e.g., to 40-50°C) and observe any change in solubility.[2] Be cautious of potential degradation at higher temperatures.
-
Documentation: Record the approximate solubility in each solvent (e.g., in mg/mL).
Protocol 2: pH-Dependent Aqueous Solubility Determination
This protocol details how to enhance and quantify solubility in aqueous solutions by adjusting pH.
Objective: To increase the aqueous solubility of the compound by forming a soluble salt and to determine the solubility at a specific acidic pH.
Materials:
-
4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
-
Aqueous buffer solutions (e.g., pH 2.0, 4.0, 5.0, 7.4)
-
Dilute Hydrochloric Acid (e.g., 0.1 M HCl)
-
pH meter
-
Stir plate and stir bars
-
Centrifuge
Procedure:
-
Preparation: Prepare a series of test tubes or vials, each containing a pre-weighed amount of the compound (in excess of its expected solubility).
-
Buffer Addition: Add a fixed volume of each buffer solution to the respective vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
For Titration Method: a. Create a slurry of the compound in deionized water. b. While stirring and monitoring the pH, slowly add dilute HCl dropwise. c. Observe the point at which the solid material completely dissolves. Record the final pH. This provides an estimate of the pH required for complete solubilization at that concentration.
Advanced Troubleshooting and Considerations
If the above methods are insufficient, consider these advanced strategies:
-
Salt Formation: The compound may exist as a dihydrochloride salt, which is typically more water-soluble than the free base. If you have the free base, converting it to a salt (e.g., hydrochloride, tartrate, citrate) can dramatically improve aqueous solubility and dissolution rate.[10]
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or milling) increases the surface area available for solvation, which can increase the rate of dissolution, though not the equilibrium solubility.[2]
-
Use of Excipients: In formulation development, solubilizing agents or hydrotropes like sodium p-toluenesulfonate (NaPTS) can be used to increase the solubility of poorly soluble organic compounds in water.[2][11]
Logical Relationships in Solubility Enhancement
The choice of a solubility enhancement technique is directly related to the physicochemical properties of the compound and the intended application.
Caption: Logical links between compound properties and solubility strategies.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Bromo-1H-pyrazole-3-carbonyl chloride Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles... Retrieved from [Link]
-
Sanghvi, T., et al. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSci. Retrieved from [Link]
-
Scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilization of poorly soluble compounds using 2-pyrrolidone. Retrieved from [Link]
-
ResearchGate. (2018). How to improved solubility of conductive polymers? Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives...
-
ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Minimizing Side Reactions in Pyrrolidine Ring Functionalization
Welcome to the Technical Support Center for Pyrrolidine Functionalization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of modifying the pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, but its functionalization is often plagued by challenges in selectivity and unwanted side reactions.
This resource moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a self-validating system, offering troubleshooting guides and direct answers to common issues encountered in the lab.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific, observable problems during pyrrolidine functionalization. The table below outlines common issues, their probable causes, and recommended solutions based on mechanistic understanding and established protocols.
| Observed Issue / Side Reaction | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low or No Conversion in N-Acylation | 1. Inadequate Base: Insufficient base leads to the protonation of the pyrrolidine nitrogen, rendering it non-nucleophilic.[1]2. Moisture Contamination: Acyl halides are highly susceptible to hydrolysis, which consumes the reagent.[1]3. Poor Reagent Reactivity: The acylating agent may be degraded, or the pyrrolidine derivative may be a weak nucleophile.[1] | 1. Optimize Base: Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the generated acid (e.g., HCl).[1]2. Ensure Anhydrous Conditions: Oven-dry all glassware and use anhydrous solvents (e.g., DCM, THF). Handle hygroscopic reagents under an inert atmosphere (N₂ or Ar).[1]3. Enhance Reactivity: If the reaction is sluggish, consider gentle heating (40-50 °C). For poorly nucleophilic amines, add a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] |
| Over-Alkylation in N-Alkylation (Quaternary Salt Formation) | High Reactivity of Alkylating Agent: Highly reactive agents (e.g., methyl iodide, benzyl bromide) can react with the N-alkylated product faster than the starting material.[2] | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 eq) of the pyrrolidine relative to the alkylating agent.[2]2. Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration, minimizing the chance of a second alkylation event.[2]3. Choice of Base: Use a bulky, non-nucleophilic base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) that is only sparingly soluble to moderate reactivity. |
| Poor Regioselectivity in C-H Functionalization (Mixture of C2, C3, C4 isomers) | 1. Lack of Directing Group: Without a directing group, functionalization can occur at multiple positions based on inherent electronic and steric factors. The C2 position is often considered electronically activated.[3]2. Inappropriate N-Protecting Group: The size and nature of the N-substituent heavily influence site selectivity.[3] | 1. Install a Directing Group: Use an amide-based directing group. For example, an aminoquinoline (AQ) amide linked at the C3 position can selectively direct arylation to the C4 position.[3][4] An improved 4-dimethylamine-8-aminoquinoline (DMAQ) directing group can accelerate the reaction and improve yields.[4]2. Strategic N-Protecting Group: A bulky N-Boc protecting group can sterically hinder the C2 position, favoring functionalization at the more accessible C3 or C4 positions.[3]3. Catalyst Control: For certain reactions like hydroalkylation, the choice of metal catalyst can provide divergent selectivity. For instance, a Cobalt catalyst can favor C3 alkylation of 3-pyrrolines, while a Nickel catalyst promotes C2 alkylation.[5] |
| Poor Stereoselectivity (Diastereomeric Mixtures) | 1. Flexible Transition State: The reaction may proceed through a transition state that does not effectively discriminate between different spatial arrangements.2. Racemization: Reaction conditions (e.g., elevated temperature, basicity) may cause racemization of a chiral center. | 1. Use Chiral Ligands: For metal-catalyzed reactions, employ chiral ligands like bisoxazoline (BOX) to induce enantioselectivity.[5]2. Substrate Control with Directing Groups: Many directing-group-mediated C-H functionalizations proceed with high diastereoselectivity, often yielding a single cis or trans isomer due to the rigid, cyclic transition state formed.[3][4] For example, Pd-catalyzed C4 arylation with a C3-linked AQ group gives exclusively cis-isomers.[3]3. Maintain Low Temperatures: Where possible, run reactions at lower temperatures to preserve stereochemical integrity. |
| Unintended Ring Opening or Rearrangement | 1. Harsh Reagents: Certain reagents, such as deoxyfluorinating agents (e.g., DAST), can induce ring expansion or rearrangement through aziridinium intermediates.[6]2. Photoredox/Lewis Acid Conditions: Specific catalytic systems designed for C-N bond cleavage can lead to ring opening.[7][8] This is less common for unstrained pyrrolidines compared to aziridines but can occur under targeted conditions.[7][8] | 1. Screen Reagents Carefully: Be aware of reagents known to promote skeletal rearrangements. If fluorination is desired without rearrangement, consider alternative reagents and carefully optimized conditions.[6]2. Avoid C-N Activating Conditions: Unless ring opening is the desired transformation, avoid combining N-acyl pyrrolidines with strong Lewis acids and photoredox catalysts, as this combination is known to enable C-N bond cleavage.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I strategically choose a method for regioselective C-H functionalization of the pyrrolidine ring?
A1: The choice depends entirely on the desired position of functionalization (C2, C3, or C4). A logical workflow can guide your decision.
-
For C2 Functionalization: This position is electronically activated. Methods include enantioselective α-lithiation of N-Boc pyrrolidines followed by trapping with an electrophile, or Ru-catalyzed reactions using a 2-pyridyl directing group.[9]
-
For C3 Functionalization: This is a more challenging, unactivated position. Palladium-catalyzed C-H arylation using an aminoquinoline (AQ) directing group attached to the nitrogen of a proline-derived amide is an effective method for achieving high yields of 3-aryl pyrrolidines.[9]
-
For C4 Functionalization: This can be achieved by sterically blocking the C2 position while using a directing group that favors the distal C4 position. A common strategy is the combination of a bulky N-Boc protecting group with a C3-linked AQ directing group in a palladium-catalyzed arylation.[3]
Caption: Decision workflow for regioselective C-H functionalization.
Q2: My N-acylation reaction is sluggish and gives a low yield. What steps should I take?
A2: A sluggish N-acylation points to issues with nucleophilicity, electrophilicity, or reaction conditions. Here is a systematic troubleshooting approach.
-
Verify Base Stoichiometry and Type: Ensure you are using at least one equivalent of a suitable base (e.g., TEA) to neutralize the acid byproduct. If the pyrrolidine starting material is an HCl salt, you will need at least two equivalents of base.[1]
-
Confirm Anhydrous Conditions: Moisture will readily consume your acyl chloride or anhydride. Ensure all glassware is dry and solvents are anhydrous.[1]
-
Increase Reactivity:
-
Temperature: Gently warm the reaction to 40-50 °C, monitoring by TLC for product formation and potential decomposition.[1]
-
Catalyst: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is then attacked by the pyrrolidine nitrogen.[1]
-
-
Check Reagent Quality: If the above steps fail, the acylating agent may have degraded. Verify its purity or use a freshly opened bottle.
Caption: Troubleshooting workflow for N-acylation reactions.
Q3: When is an N-protecting group necessary, and what are the key considerations for choosing one?
A3: An N-protecting group is essential when you need to prevent the nitrogen from reacting (e.g., during C-H functionalization, or when using strong bases like organolithiums) or when you want to use the group to influence the reaction's outcome (e.g., directing regioselectivity).
Key Considerations for Selection:
-
Stability: The group must be stable to the planned reaction conditions. For example, Boc is stable to many catalytic conditions but is cleaved by strong acid, while Cbz is removed by hydrogenolysis.[9][10]
-
Steric Influence: A bulky group like Boc can block reactions at the adjacent C2 and C5 positions, thereby directing functionalization to C3 or C4.[3]
-
Electronic Effects: Carbamates (like Boc and Cbz) and amides can decrease the nucleophilicity and basicity of the nitrogen atom.
-
Ease of Removal: The deprotection conditions should not affect other functional groups in the molecule. The choice of protecting group should be made with the final deprotection step in mind.[10] Common groups like Boc, Cbz, and Fmoc have well-established and orthogonal removal conditions.[10]
Section 3: Detailed Experimental Protocols
Protocol 1: General N-Acylation of Pyrrolidine with an Acyl Chloride
This protocol describes a standard procedure for the N-acylation of pyrrolidine, optimized to minimize common side reactions.
Materials:
-
Pyrrolidine (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Initial Solution: To the flask, add pyrrolidine (1.0 eq) followed by anhydrous DCM (to make a ~0.2 M solution).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) to the stirred solution.[1]
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the pyrrolidine is consumed.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and pyrrolidine), saturated aqueous NaHCO₃ (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl pyrrolidine.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Palladium-Catalyzed C4-Arylation of an N-Boc-Pyrrolidine Derivative
This protocol is based on established methods for directed C-H functionalization to achieve high regio- and stereoselectivity.[3]
Materials:
-
N-Boc-3-(aminoquinolinyl)carboxamidopyrrolidine (1.0 eq)
-
Aryl Iodide (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous Toluene
-
Schlenk tube or similar vessel for inert atmosphere reactions
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add the N-Boc-pyrrolidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.10 eq), and K₂CO₃ (2.0 eq) to a Schlenk tube.
-
Solvent and Additive: Add anhydrous toluene followed by pivalic acid (0.30 eq).
-
Reaction: Seal the vessel and heat the mixture to 110-120 °C with vigorous stirring for 24-48 hours. Monitor the reaction by LC-MS or TLC for the consumption of starting material.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the cis-3,4-disubstituted pyrrolidine product. The cis configuration is the typically observed and major product.[3]
-
References
- Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. PMC.
- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - Organic Chemistry Portal. Organic Chemistry Portal.
- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
- Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Benchchem.
- Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. iupac.org.
- Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing.
- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central.
- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. ACS Publications.
- managing side reactions in piperidine functionalization. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 6. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
purification methods for removing triphenylphosphine oxide from pyrazoles
Ticket #TPPO-001: Purification Protocols & Troubleshooting
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary: The "TPPO Curse"
You are likely here because a Mitsunobu, Wittig, or Appel reaction has left you with a crude mixture dominated by Triphenylphosphine Oxide (TPPO). While standard chromatography often fails due to TPPO "streaking" or co-elution, the presence of a pyrazole core in your product offers unique chemical handles (basicity and coordination chemistry) that we can exploit for separation.
This guide prioritizes non-chromatographic methods (precipitation and complexation) which are scalable and generally superior for nitrogen heterocycles like pyrazoles.
Decision Matrix: Select Your Protocol
Before starting, determine the solubility profile of your specific pyrazole derivative.
Figure 1: Decision tree for selecting the optimal purification strategy based on pyrazole physicochemical properties.
Detailed Protocols
Method A: Solvent Trituration (The "Like Dissolves Like" Approach)
Best for: Lipophilic pyrazoles (e.g., N-alkylated, aryl-substituted).
Mechanism: TPPO is highly soluble in polar aprotic solvents (DCM, THF) but poorly soluble in alkanes (Hexanes, Pentane, Cyclohexane). Risk: If your pyrazole is too polar, it will co-precipitate with TPPO.
Protocol:
-
Concentrate the crude reaction mixture to a thick oil or solid. Do not leave large amounts of reaction solvent (DMF/DMSO must be removed).
-
Add a minimal amount of Et2O or DCM (just enough to solvate the oil).
-
Slowly add Pentane or Hexane (ratio 10:1 relative to the polar solvent) with vigorous stirring.
-
TPPO will precipitate as a white solid or crystallize.
-
Filtration: Filter through a coarse frit. The filtrate contains your pyrazole.
-
Wash: Wash the solid TPPO cake with cold hexanes to recover trapped product.
Method B: Metal Complexation (The "Gold Standard" for Polar Pyrazoles)
Best for: Polar pyrazoles that cannot be triturated. This method relies on the high affinity of the phosphoryl oxygen (P=O) for hard Lewis acids.
The Science: Magnesium (Mg²⁺) and Zinc (Zn²⁺) are oxophilic Lewis acids. While pyrazoles are ligands, the P=O bond of TPPO is a significantly stronger donor in non-aqueous environments, forming stable, insoluble complexes like
Comparative Data:
| Reagent | Solvent System | Complex Stoichiometry | Reference |
|---|---|---|---|
| MgCl₂ | THF or Toluene (Reflux) | 1:2 (Mg:TPPO) | Lipshutz et al. [1] |
| ZnCl₂ | Ethanol or EtOAc (RT) | 1:2 (Zn:TPPO) | Bates et al. [2] |
Protocol (MgCl₂ Variant - Recommended for Scale):
-
Dissolve the crude mixture in Toluene or THF .
-
Add MgCl₂ (anhydrous, 1.5 – 2.0 equivalents relative to expected TPPO).
-
Heat to reflux for 1–2 hours. (Mechanical stirring is recommended as the precipitate can become heavy).
-
Cool to Room Temperature (RT). The complex will settle as a dense solid.
-
Filter through a pad of Celite.
-
Concentrate the filtrate to obtain the purified pyrazole.
Protocol (ZnCl₂ Variant - Recommended for Ethanol Soluble Products):
-
Dissolve crude in Ethanol .
-
Stir at RT for 2 hours.
-
Filter the white precipitate
.[4]
Method C: Salt Formation (The "Pyrazole Advantage")
Best for: Basic pyrazoles that are acid-stable.
Mechanism: Pyrazoles can be protonated by strong mineral acids. TPPO is neutral/weakly basic but does not form stable salts that precipitate from ether in the same window.
Protocol:
-
Dissolve crude mixture in Diethyl Ether or Dioxane .
-
Add 2M HCl in Ether dropwise.
-
The Pyrazole-HCl salt should precipitate immediately. TPPO remains in solution.[4]
-
Filter the salt and wash with copious Ether/DCM to remove TPPO traces.
-
Recovery: Suspend the salt in DCM/Water, basify with NaHCO₃, and extract the freebase pyrazole.
Troubleshooting & FAQ
Q1: I tried Method B (MgCl₂), but my pyrazole disappeared. Did it co-precipitate?
-
Diagnosis: While rare, electron-rich pyrazoles can coordinate to Mg.
-
Fix: Switch to the ZnCl₂/Ethanol method. Ethanol competes for the metal coordination sites more effectively than THF, displacing the pyrazole but not the strongly binding TPPO. Alternatively, wash the filtered Mg-cake with THF; the pyrazole complex is usually much more soluble than the TPPO complex.
Q2: The TPPO "oiled out" instead of crystallizing in Method A.
-
Diagnosis: This is the "Goo Phase." It happens when the mixture is slightly too polar or contains residual DMF.
-
Fix: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, add a seed crystal of pure TPPO (keep a jar of "TPPO waste" for this purpose). Alternatively, cool the mixture to -20°C.
Q3: I see a "streak" in my NMR around 7.5-7.7 ppm. Is that TPPO?
-
Verification: TPPO has a distinct multiplet pattern in ¹H NMR (15 protons aromatic).
-
Definitive Check: Run a ³¹P NMR . TPPO shows a sharp singlet at ~29 ppm (CDCl₃). If you see this peak, you still have contamination.
Q4: Can I use Flash Chromatography as a last resort?
-
Optimization: Yes. To prevent TPPO streaking, use a Step Gradient .
-
Flush with 100% DCM (or Toluene) first. TPPO moves slowly.
-
Switch to your polar eluent (e.g., 5% MeOH/DCM) to elute the pyrazole.
-
Pro-Tip: Solid loading the crude onto Celite often gives better separation than liquid loading for TPPO mixtures.
-
Visualizing the Complexation Pathway
Figure 2: Mechanism of MgCl₂ complexation. The thermodynamic stability of the Mg-Oxygen bond drives the precipitation of TPPO, leaving the pyrazole in solution.
References
-
Lipshutz, B. H.; Blomgren, P. A.; Kim, S.-K. "Efficient Scavenging of Triphenylphosphine Oxide with MgCl2." Tetrahedron Letters, 1999 , 40(2), 197–200.
-
Bates, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5] The Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.
-
Gilheany, D. G., et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[5] Organic & Biomolecular Chemistry, 2012 , 10, 3531-3537.[5]
Sources
Technical Support Center: Overcoming Steric Hindrance in 4-Position Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: overcoming steric hindrance in coupling reactions at the 4-position of aromatic and heteroaromatic rings. Steric hindrance arises when bulky groups of atoms on one or both coupling partners physically obstruct the approach of the catalyst and the other reactant, thereby slowing down or completely inhibiting the desired bond formation.[1][2] This guide will equip you with the knowledge and strategies to successfully navigate these challenging transformations.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance at the 4-position particularly challenging for cross-coupling reactions?
While direct steric hindrance at the reaction site (ortho-positions) is a well-known obstacle, steric bulk at the 4-position (para-position) can also significantly impact reaction efficiency. This is often due to:
-
Restricted Catalyst Approach: Bulky groups at the 4-position can hinder the optimal trajectory for the palladium catalyst to approach the C-X bond (where X is a halide or triflate) for oxidative addition, the crucial first step in most cross-coupling catalytic cycles.[3]
-
Conformational Effects: Large substituents can influence the overall conformation of the substrate, making the reactive site less accessible.
-
Electronic Effects: While primarily a steric issue, bulky alkyl groups can also have mild electron-donating effects, which can slightly deactivate the aryl halide towards oxidative addition.
Q2: My Suzuki-Miyaura coupling with a 4-substituted aryl halide is failing. What are the first things I should check?
When a Suzuki-Miyaura coupling reaction struggles with a sterically hindered substrate, it's essential to systematically evaluate the reaction components. Here's a troubleshooting workflow to get you started:
Caption: A troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.
Start by assessing your ligand choice. For sterically demanding couplings, standard ligands like triphenylphosphine are often insufficient.[4] Move on to evaluating the base and solvent, as these play critical roles in the transmetalation step, which can also be sensitive to steric effects.[5] Finally, consider increasing the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[6]
Q3: What are the best types of ligands for overcoming steric hindrance in 4-position couplings?
The rational design of phosphine ligands has been a game-changer for challenging cross-coupling reactions.[7] For sterically hindered substrates, the most effective ligands are typically both bulky and electron-rich.[8] This combination promotes the formation of a monoligated, highly reactive 14-electron palladium(0) species, which is crucial for efficient oxidative addition.[4]
Key Ligand Classes for Sterically Hindered Couplings:
| Ligand Class | Key Features | Example Ligands |
| Dialkylbiarylphosphines | Bulky, electron-rich, and possess a biaryl backbone that promotes catalyst stability. | XPhos, SPhos, RuPhos |
| Ferrocenylphosphines | Bidentate ligands that can accelerate the reaction and are effective for a range of substrates. | dppf |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts. | IPr, PEPPSI-type precatalysts |
| Bulky Alkylphosphines | Highly electron-donating and sterically demanding, effective for coupling unreactive aryl chlorides. | Tri-tert-butylphosphine, Tricyclohexylphosphine |
The choice of ligand is often substrate-dependent, and screening a few different classes is a good strategy.[9] For instance, Buchwald's biarylphosphine ligands have shown broad applicability in a variety of cross-coupling reactions.[4]
Q4: Can changing the coupling partner help overcome steric hindrance?
Absolutely. If modifying the catalyst system and reaction conditions doesn't yield the desired product, consider altering the coupling partner.
-
For Suzuki-Miyaura Couplings: If a sterically hindered boronic acid is the issue, converting it to a boronate ester (e.g., a pinacol boronate) can sometimes improve reactivity and stability.[10]
-
Alternative Cross-Coupling Reactions: If a particular type of coupling reaction is consistently failing, it may be worth exploring a different methodology. For example, if a Suzuki coupling is problematic, a Negishi coupling (using an organozinc reagent) might be a viable alternative, as these reactions can sometimes tolerate more steric bulk.
Q5: Are there any specific strategies for Sonogashira couplings involving sterically hindered 4-substituted aryl halides?
Sonogashira couplings can be particularly sensitive to steric effects.[11] Here are some tailored strategies:
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, copper-free protocols can sometimes be more effective for hindered substrates, as they can minimize the formation of alkyne homocoupling byproducts.[12]
-
Ligand Choice: As with other cross-couplings, bulky, electron-rich phosphine ligands are beneficial. For extremely bulky acetylenes and aryl bromides, ligands like tricyclohexylphosphine (PCy₃) have proven effective.[11]
-
Base Selection: The choice of amine base is critical. A bulkier amine like diisopropylethylamine (DIPEA) or a stronger, non-nucleophilic base may be required.
Troubleshooting Guides
Scenario 1: Low to No Conversion in a Buchwald-Hartwig Amination with a 4-Substituted Aryl Chloride
Problem: You are attempting to couple a sterically hindered secondary amine with an electron-rich 4-substituted aryl chloride, and you are observing mostly starting material.
Underlying Issue: Aryl chlorides are less reactive than bromides or iodides, and the combination of an electron-rich arene and a bulky amine makes this a particularly challenging transformation.[13] The oxidative addition of the aryl chloride to the palladium(0) catalyst is likely the rate-limiting step.
Troubleshooting Protocol:
-
Switch to a More Active Catalyst System:
-
Ligand: Employ a highly electron-rich and sterically demanding ligand. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or Hartwig's ferrocene-derived ligands are excellent starting points.[14]
-
Palladium Precursor: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily generates the active Pd(0) species in situ.[10]
-
-
Optimize the Base:
-
A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice, but for very hindered systems, lithium bis(trimethylsilyl)amide (LiHMDS) may be more effective.[15]
-
-
Increase the Reaction Temperature:
-
These reactions often require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to drive the oxidative addition forward.[16]
-
-
Consider a Different Solvent:
-
While toluene and dioxane are common, in some cases, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial, but be mindful of potential side reactions at high temperatures.
-
Caption: A step-by-step troubleshooting guide for a challenging Buchwald-Hartwig amination.
Scenario 2: Protodeboronation as a Major Side Reaction in a Suzuki-Miyaura Coupling
Problem: You are attempting to couple a 4-substituted aryl halide with a heteroarylboronic acid, but you are primarily observing the deboronated arene corresponding to your starting halide.
Underlying Issue: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or sensitive boronic acids.[10] Steric hindrance can exacerbate this issue by slowing down the desired transmetalation step, giving more time for the side reaction to occur.
Troubleshooting Protocol:
-
Protect the Boronic Acid:
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol boronate (Bpin) or an MIDA boronate. These are generally more resistant to protodeboronation.
-
-
Use Anhydrous Conditions:
-
Thoroughly dry your solvents and reagents. The presence of water can facilitate protodeboronation. Consider using a desiccant in the reaction setup.
-
-
Choose the Right Base:
-
Aqueous bases can contribute to protodeboronation. Switch to a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[16]
-
-
Optimize the Solvent System:
-
A biphasic solvent system (e.g., toluene/water) is often used, but for sensitive substrates, a single anhydrous solvent like 1,4-dioxane or THF may be preferable.
-
-
Increase the Equivalents of the Boronic Acid/Ester:
-
Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can help to compensate for any loss due to protodeboronation and drive the desired coupling to completion.
-
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the 4-substituted aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Seal the vessel and sparge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
[A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp
-
.gov/23247854/)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chem 501--Assignment 1 [sas.upenn.edu]
- 3. C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jmcct.com [jmcct.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
improving enantiomeric excess in chiral pyrrolidinyl pyrazole synthesis
Topic: Improving Enantiomeric Excess (
Diagnostic Framework: The "Why" of Low Selectivity
Before adjusting parameters, we must diagnose the root cause of enantiomeric excess erosion. In pyrrolidinyl pyrazole synthesis—a scaffold critical for JAK inhibitors and various oncology targets—low
Troubleshooting Logic Tree
Use this decision matrix to isolate your issue before proceeding to specific protocols.
Figure 1: Diagnostic logic for isolating the cause of enantioselectivity loss.
Methodology A: Organocatalytic Michael Addition
Context: This is the most common route for generating chiral pyrrolidines. You are likely reacting an aldehyde with a nitroolefin (or pyrazole-vinyl ketone) using a Jørgensen-Hayashi catalyst (diarylprolinol silyl ether).
Critical Failure Points & Solutions
Issue 1: The "Water Paradox" (Catalyst Hydrolysis)
While organocatalysis is often touted as "robust," diarylprolinol silyl ethers are sensitive to hydrolysis. If your
-
Mechanism of Failure: Water attacks the silicon center, cleaving the bulky shielding group. The resulting free alcohol is less sterically demanding, allowing facial attack from the "wrong" side.
-
Solution:
-
Protocol: Use 4Å Molecular Sieves (activated).
-
Limit: Keep water content < 200 ppm.
-
Verification:
H NMR of the catalyst in reaction solvent. Look for the disappearance of the TMS/TBS peak or shift in the proline -proton.
-
Issue 2: The Racemic Background Reaction
If the uncatalyzed reaction between your pyrazole-vinyl substrate and the nucleophile is fast, it will outcompete the slow, selective catalytic cycle.
-
Diagnostic: Run a blank reaction (no catalyst). If you see >5% conversion in 1 hour, your background reaction is killing your
. -
Solution:
-
Temperature: Lower to -20°C or -40°C. Selectivity (
) increases exponentially as temperature decreases. -
Concentration: High concentration favors the bimolecular catalytic pathway over the unimolecular background degradation (if applicable) or simply increases the rate of the catalyzed cycle relative to background if the orders of reaction differ.
-
Issue 3: Product Epimerization
The
-
Protocol: Quench with acetic acid or a buffer at pH 4-5. Process immediately to the reduction or cyclization step (e.g., reductive amination or HWE reaction) to "lock" the stereocenter.
Methodology B: Metal-Catalyzed 1,3-Dipolar Cycloaddition
Context: Reacting an azomethine ylide (from imino-esters) with a pyrazole-based dipolarophile using Ag(I) or Cu(I) catalysts.
Optimization Table: Ligand & Additive Effects
| Parameter | Recommendation | Scientific Rationale |
| Metal Source | AgOAc or Cu(CH | Weakly coordinating counter-ions (OAc, PF |
| Ligand Class | Fesulphos or Phosphoramidites | These ligands create a "blocked quadrant" steric environment, essential for distinguishing the Re and Si faces of the dipole. |
| Base Additive | Et | Crucial: Only catalytic base is needed to generate the ylide. Excess base promotes background racemization of the product. |
| Solvent | Toluene or THF | Non-polar solvents tighten the ion-pairing in the transition state, improving rigidity and |
Workflow Visualization: The Exo/Endo Selectivity
In 1,3-DC, diastereoselectivity (exo/endo) often correlates with enantioselectivity.
Figure 2: Controlling the transition state via ligand sterics is key to selecting the Endo pathway, which often yields higher ee.
Rescue Strategy: Enzymatic Kinetic Resolution
If chemical synthesis yields 60-80%
Protocol: Acylation of Chiral Pyrrolidines
Target: 3-aminopyrrolidine or hydroxypyrrolidine derivatives.
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Acyl Donor: Ethyl acetate (solvent/reactant) or isopropyl acetate.
-
Conditions:
-
Dissolve racemic pyrrolidine in dry MTBE or Toluene.
-
Add CAL-B (20-50 wt% relative to substrate).
-
Add acyl donor (if not solvent).
-
Shake at 30°C.
-
-
Checkpoint: Monitor conversion by HPLC. Stop exactly at 50% conversion.
-
Result: The unreacted amine/alcohol will be one enantiomer (typically >98%
), and the acylated product will be the other. Separate via column chromatography (acid/base extraction works well for amines).
Frequently Asked Questions (FAQ)
Q: My reaction works in DCM but has low ee. Why?
A: DCM is slightly acidic and can contain trace HCl/phosgene if not stabilized, which deactivates organocatalysts. Furthermore, DCM is a "loose" solvent. Try Toluene or MTBE . These solvents promote tighter ion-pairing and hydrogen-bonding networks, often boosting
Q: Can I couple a chiral pyrrolidine to a pyrazole without losing ee?
A: This is a high-risk step. Palladium-catalyzed Buchwald-Hartwig couplings can cause
-
Fix: Use CuI-catalyzed Ullmann coupling (lower temp, different mechanism) or S
Ar conditions if the pyrazole is electron-deficient. Avoid strong alkoxide bases; use Cs CO or K PO .
Q: How do I accurately measure ee for these polar heterocycles? A: Pyrrolidinyl pyrazoles often tail on Chiral HPLC.
-
Tip: Derivatize the amine with a Cbz or Boc group before analysis to remove hydrogen-bond donor interactions with the stationary phase.
-
Columns: Chiralpak IG and IC (immobilized phases) are superior for these nitrogen-rich heterocycles compared to the older OD/AD columns.
References
-
Organocatalytic Michael Addition Mechanism & Water Effects
- Jørgensen-Hayashi Catalyst Applications: Title: "Asymmetric Organocatalysis with the Jørgensen-Hayashi C
-
1,3-Dipolar Cycloaddition for Pyrrolidines
-
Kinetic Resolution of Pyrrolidines
-
Spiro-Pyrrolidine-Pyrazolone Synthesis
- Title: "The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds."
- Source: Journal of Organic Chemistry (PubMed).
-
URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole in Acidic Media
[1][2]
Executive Summary & Chemical Profile[1][2][3]
Compound: 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole CAS: 1354832-65-7 (Generic/Isomer variable) Core Issue: Users frequently mistake physical state changes (hygroscopicity, salt disproportionation) for chemical decomposition .[1]
This guide addresses the stability profile of 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole in acidic environments. While the core heterocyclic scaffold is chemically robust against mineral acids, the compound exhibits complex physical behaviors due to its poly-basic nature.
Quick Stability Matrix
| Media Type | Stability Rating | Primary Risk Factor |
| 0.1% Formic Acid / TFA (LCMS) | ✅ High | Peak broadening; Early elution (Polarity).[1] |
| 1M - 4M HCl (Aq) | ✅ High | Hygroscopicity of isolated solid upon drying.[1] |
| Conc. H₂SO₄ (>90%) | ⚠️ Moderate | Potential sulfonation at high temps; Debromination unlikely without reducing agent.[1] |
| Lewis Acids (e.g., AlCl₃) | ⚠️ Low | Complexation; Potential ring activation.[1] |
Chemical Stability: Thermodynamics & Kinetics[2]
To troubleshoot effectively, you must understand the protonation landscape. This molecule contains two distinct basic centers: the secondary amine of the pyrrolidine and the N2 nitrogen of the pyrazole.
Protonation Equilibria
In acidic media (pH < 2), the molecule exists primarily as a dication .
-
Pyrrolidine Nitrogen (
): Highly basic ( ). Protonates first.[1] -
Pyrazole Nitrogen (
): Weakly basic ( ). Protonates only in strong acid.[1]
Impact on Stability: Protonation of the pyrazole ring actually increases chemical stability against oxidation but significantly alters solubility and extraction protocols.
Visualization: Protonation Pathway
The following diagram illustrates the species distribution as a function of pH.
Figure 1: Stepwise protonation of the scaffold. In standard LCMS mobile phases (0.1% Formic Acid), the equilibrium shifts toward the Mono-Cation/Di-Cation boundary.
Troubleshooting Guide: LCMS & Analysis
Issue: "I see split peaks or broad tailing in my LCMS trace." Diagnosis: This is rarely degradation.[1] It is a chromatographic artifact caused by the basicity of the pyrrolidine interacting with silanols on the column, or rapid equilibration between protonation states.
Protocol: Optimizing Chromatography
Step 1: Buffer Selection Do not run this compound in neutral water/acetonitrile without a modifier.[1]
-
Recommended: 0.1% Trifluoroacetic acid (TFA).[1] The stronger acidity (vs. formic acid) ensures the population is fully driven to the protonated state, sharpening the peak.
-
Alternative: High pH buffer (10mM Ammonium Bicarbonate, pH 10). This keeps the molecule neutral (free base), improving retention on C18.
Step 2: Column Choice If tailing persists in acid:
-
Switch to a Charged Surface Hybrid (CSH) or Polar-Embedded C18 column.[1] These repel the protonated amine, reducing secondary interactions.
Data: Retention Time Shifts
| Mobile Phase Modifier | Species Predominance | Retention Behavior | Peak Shape |
| None (Neutral) | Mixed | Unstable/Variable | Broad/Split |
| 0.1% Formic Acid | Mono/Di-Cation Mix | Early Elution (Polar) | Tailing |
| 0.1% TFA | Di-Cation (Ion Paired) | Moderate Retention | Sharp |
| 10mM NH₄HCO₃ (pH 10) | Neutral | Late Elution (Lipophilic) | Sharp |
Handling & Storage: The "Goo" Factor
Issue: "The solid turned into a sticky oil after exposure to air." Diagnosis: Hygroscopicity of the salt form.
The hydrochloride or hydrobromide salts of pyrrolidines are notoriously hygroscopic. The crystal lattice energy is often insufficient to prevent moisture absorption from the atmosphere, leading to deliquescence.
Corrective Protocol: Desalting & Storage
If you need a stable solid for long-term storage:[1]
-
Free Base Isolation:
-
Storage:
-
Store under Nitrogen/Argon at -20°C.
-
If storing as a salt (HCl), use a desiccator with active P₂O₅.
-
Synthetic Utility: Acidic Deprotection Risks
Scenario: You are generating this molecule by removing a Boc group (e.g., tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate).[1]
Risk: t-Butyl Cation Scavenging. While the pyrazole ring is stable to acid, the tert-butyl cation generated during Boc removal is an electrophile.[1]
-
Side Reaction: Alkylation of the pyrazole nitrogen (
) or the aromatic ring (less likely due to Br deactivation) by the t-butyl cation.
Protocol: Scavenger-Assisted Deprotection
To prevent "t-butyl shuffling":
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Additive: Add Triethylsilane (TES) or Water (2-5% v/v) as a cation scavenger.[1]
-
Temperature: Keep at 0°C -> RT. Do not heat.
Figure 2: Decision tree for preventing alkylation side-reactions during synthesis.
Frequently Asked Questions (FAQ)
Q: Will the bromine atom fall off in acid (Debromination)? A: No, not under standard acidic conditions (HCl, H₂SO₄, TFA). The C-Br bond on the pyrazole ring is robust.[1] Debromination typically requires a transition metal catalyst (Pd, Ni) and a hydrogen source, or extreme UV exposure.
Q: Can I use Nitric Acid? A: Avoid. Nitric acid can nitrate the pyrazole ring (usually at the N1 position initially, rearranging to C-positions if open).[1] It is an oxidative risk to the pyrrolidine ring as well.
Q: Why is my yield low after acidic workup? A: Check your aqueous layer. At pH < 9, the pyrrolidine is protonated and highly water-soluble.[1] You must basify the aqueous layer to pH > 12 to drive the amine into the organic phase during extraction.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for pyrazole/pyrrolidine stability and tautomerism).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Source for Boc-deprotection mechanisms and scavenging).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reactivity of halopyrazoles).
-
PubChem Compound Summary. (2025). 4-Bromo-1H-pyrazole.[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [Link] (Physicochemical data grounding).
Sources
- 1. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. H64673.36 [thermofisher.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
- 6. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
Technical Support Center: Strategic Control of N-Alkylation in Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and agrochemicals, but their synthesis is often complicated by a lack of regioselectivity, particularly during N-alkylation.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate and control the formation of N-alkylation side products, ensuring the synthesis of your desired regioisomer.
I. Understanding the Core Challenge: N1 vs. N2 Regioselectivity
The fundamental challenge in the N-alkylation of unsymmetrical pyrazoles is controlling which of the two nitrogen atoms (N1 or N2) undergoes substitution. The similar electronic properties of the nitrogen atoms in the pyrazole ring often lead to the formation of a mixture of regioisomers, which can be difficult and costly to separate.[1][3][4][5][6] Achieving high regioselectivity is therefore paramount for efficient and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1/N2 regioselectivity during pyrazole alkylation?
A1: The regioselectivity of pyrazole N-alkylation is a multifactorial issue governed by a delicate interplay of steric and electronic effects, as well as reaction conditions.[5][7][8] Key influencing factors include:
-
Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will preferentially direct the reaction to the more accessible nitrogen.[6][9][10]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the nitrogen atoms.[5][6] Electron-withdrawing groups can influence the charge distribution in the pyrazolate anion, thereby directing the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the isomeric ratio.[6][7]
-
Base/Cation Effects: The nature of the base and the resulting counter-ion can influence regioselectivity. For instance, different alkali metal cations can coordinate with substituents on the pyrazole ring, sterically blocking one of the nitrogen atoms.[5]
-
Solvent Polarity: Polar aprotic solvents like DMF and DMSO are often employed and can favor the formation of a single regioisomer.[6] More specialized solvents, such as fluorinated alcohols, have been shown to dramatically improve regioselectivity in certain cases.[7]
-
-
Nature of the Alkylating Agent: The structure of the alkylating agent itself can play a role beyond simple sterics. For example, the presence of functional groups on the alkylating agent can lead to secondary interactions that favor one transition state over another.[11]
Q2: My TLC analysis shows two distinct spots that I suspect are N1 and N2 isomers. How can I confirm their identity?
A2: Unambiguous characterization of regioisomers is critical. The most definitive method is single-crystal X-ray diffraction.[12] However, this is not always feasible. Spectroscopic methods are more commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) can be a powerful tool to determine the proximity of the newly introduced alkyl group to substituents on the pyrazole ring, thereby establishing the regiochemistry.[9][12]
-
13C NMR: Consistent steric effects on the chemical shifts of N-alkyl pyrazole analogues can sometimes be used to assign the isomers.
Q3: I am observing low yields in my N-alkylation reaction. What are the likely causes?
A3: Low yields can stem from several factors beyond regioselectivity issues:
-
Suboptimal Reaction Conditions: The chosen base may not be strong enough to fully deprotonate the pyrazole, or the temperature may be too low for the reaction to proceed at a reasonable rate.[6][13]
-
Poor Reactivity of Starting Materials: Highly substituted or electronically deactivated pyrazoles may exhibit reduced nucleophilicity. Similarly, unreactive alkylating agents (e.g., alkyl chlorides) may require more forcing conditions.[6]
-
Side Reactions: Besides the formation of the undesired regioisomer, other side reactions can consume starting materials. These can include decomposition of the starting materials or the alkylating agent, particularly under harsh basic or high-temperature conditions.[13]
II. Troubleshooting and Optimization Strategies
When faced with poor regioselectivity or yield, a systematic approach to troubleshooting is essential. The following guide provides actionable steps to optimize your pyrazole N-alkylation protocol.
Decision Tree for Improving Regioselectivity
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
In-Depth Protocol Modifications
1. Leveraging Steric and Electronic Effects
The most direct approach to controlling regioselectivity is to exploit the inherent steric and electronic properties of the pyrazole and the alkylating agent.[5][8]
-
For N1-Alkylation of 3-Substituted Pyrazoles: Alkylation at the N1 position is generally favored when a substituent is present at the C3 position due to steric hindrance. This effect can be enhanced by using a bulkier alkylating agent.[6][8]
-
Directing Groups: The introduction of a functional group that can coordinate with the cation of the base can effectively block one of the nitrogen atoms, thereby directing alkylation to the other. For example, a hydrazone substituent has been shown to guide the regioselectivity of pyrazole alkylation.[3][4][5]
2. Strategic Selection of Reaction Conditions
The choice of solvent and base is a powerful tool for steering the reaction towards a single regioisomer.
| Parameter | Recommendation | Rationale and Key Insights |
| Solvent | Polar Aprotic (DMF, DMSO): A good starting point, often favoring one isomer.[6] Fluorinated Alcohols (TFE, HFIP): Can dramatically increase regioselectivity in some cases.[7] | The solvent can influence the dissociation of the pyrazolate salt and solvate the transition state, thereby affecting the energy barrier for alkylation at each nitrogen. Fluorinated alcohols, through their unique hydrogen-bonding properties, can stabilize one transition state over the other. |
| Base | For N1-Alkylation: K₂CO₃ in DMSO is a well-established system for the regioselective N1-alkylation of 3-substituted pyrazoles.[6] For Specific Cases: NaH can be effective in preventing the formation of isomeric mixtures in certain contexts.[4][6] For N2-Alkylation: While less common, Mg-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[6] | The counter-ion of the base can play a crucial role. Larger, more polarizable cations (like K⁺ or Cs⁺) may interact differently with the pyrazolate anion compared to smaller cations (like Li⁺ or Na⁺), influencing the site of attack. |
| Temperature | Lowering the reaction temperature often enhances selectivity. | Many reactions that produce mixtures of isomers are under thermodynamic control at higher temperatures. By reducing the temperature, you may favor the kinetically controlled product, which is often a single isomer. |
3. Advanced Strategies: Protecting Groups and Alternative Synthetic Routes
When the above methods fail to provide the desired selectivity, more advanced strategies may be necessary.
-
Protecting Group Strategies: The use of a removable protecting group can offer definitive control over regioselectivity. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used. After protection, the pyrazole can be functionalized, and then the SEM group can be transposed to the other nitrogen, opening up the previously blocked position for further reaction.[14] Another example is the use of the THP (tetrahydropyran-2-yl) group, which can be employed in a high-yield, one-pot lithiation/alkylation/deprotection sequence.[15]
-
Alternative Synthetic Routes: Instead of direct alkylation of a pre-formed pyrazole ring, consider synthesizing the pyrazole with the desired N-alkyl group already in place. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can be an effective way to achieve this.[2][7][16] However, this method also has its own regioselectivity challenges when using unsymmetrical dicarbonyls.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of a 1H-Pyrazole
This protocol provides a robust starting point for optimizing the N-alkylation of pyrazoles.
-
To a stirred solution of the 1H-pyrazole (1.0 equiv) in a suitable solvent (e.g., DMSO, 4 mL per mmol of pyrazole), add the base (e.g., K₂CO₃, 1.5 equiv) at room temperature.[8]
-
Stir the mixture for 15-30 minutes to allow for the formation of the pyrazolate salt.
-
Add the alkylating agent (1.05-1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (starting at 25 °C and adjusting as needed) and monitor its progress by TLC or GC-MS.[8]
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
-
Determine the isomeric ratio of the crude product using ¹H NMR or GC-MS analysis.[8]
Protocol 2: Knorr Pyrazole Synthesis using Fluorinated Alcohols for Improved Regioselectivity
This protocol is adapted for the synthesis of N-methylpyrazoles where regioselectivity is a known issue with standard solvents like ethanol.
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Visualizing the Workflow: Troubleshooting Logic
Caption: A workflow diagram for troubleshooting pyrazole N-alkylation reactions.
By understanding the fundamental principles that govern N-alkylation and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the challenge of regioselectivity and efficiently synthesize the desired pyrazole derivatives.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). PubMed. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025). ResearchGate. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole.... (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. [Link]
- N-alkylation method of pyrazole. (n.d.).
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
Sources
- 1. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Characterization Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
Executive Summary
Objective: This guide provides a definitive technical reference for the structural validation of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole , a critical scaffold in kinase inhibitor development.
The Challenge: This molecule exhibits complex spectral behavior due to prototropic tautomerism (1H-pyrazole equilibrium) and amphoteric ionization (basic pyrrolidine amine vs. acidic pyrazole NH). Standard analysis often yields broad, uninterpretable signals.
The Solution: This guide compares the "Standard" analysis (DMSO-d₆) against "Optimized" protocols (Acidified Salts) and "Structural Alternatives" (Regioisomers), demonstrating why controlled protonation is the superior method for quantitative validation.
Structural Analysis & Numbering
Before interpreting shifts, we must establish the connectivity and tautomeric state.
The Target Structure vs. The Impurity
A common synthetic pitfall is the formation of the N-alkylated regioisomer. Distinguishing these is paramount.
-
Target (C-Linked): 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole.
-
Key Feature: Pyrazole ring has one C-H signal (H5).
-
-
Alternative (N-Linked): 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole.[1]
-
Key Feature: Pyrazole ring has two C-H signals (H3 and H5).
-
Figure 1: Structural logic for distinguishing the target scaffold from its primary synthetic impurity.
Comparative NMR Performance Guide
This section compares three analytical scenarios. Method B (Acidified Salt) is recommended for final release testing.
Data Summary Table: Chemical Shift Predictions (δ, ppm)
| Proton Assignment | Method A: Free Base (DMSO-d₆) | Method B: TFA Salt (DMSO-d₆ + TFA) | Method C: Exchange (CD₃OD) |
| Py-H5 (Aromatic) | 7.60 – 7.80 (Broad/s) | 7.95 (Sharp s) | 7.85 (s) |
| Py-NH (Exchangeable) | 12.8 – 13.2 (Very Broad) | Not Observed (Exchange) | Absent |
| Pyr-NH (Amine) | 2.0 – 3.5 (Broad) | 8.8 – 9.2 (Broad s) | Absent |
| Pyr-H3' (Methine) | 3.30 – 3.45 (m) | 3.60 – 3.75 (m) | 3.55 (m) |
| Pyr-H2', H5' (α-CH₂) | 2.80 – 3.10 (m) | 3.20 – 3.50 (m) | 3.30 – 3.60 (m) |
| Pyr-H4' (β-CH₂) | 1.70 – 2.10 (m) | 1.90 – 2.25 (m) | 2.00 – 2.30 (m) |
Detailed Scenario Analysis
Scenario A: Standard DMSO-d₆ (The "Ambiguous" Approach)
-
Performance: Low.
-
Observation: The pyrazole NH is in rapid exchange between N1 and N2 tautomers. This causes the H5 signal and the adjacent pyrrolidine carbons to broaden, sometimes vanishing into the baseline. The pyrrolidine NH is also broad due to hydrogen bonding with DMSO.
-
Verdict: Suitable only for rough confirmation of presence, not for purity assay.
Scenario B: DMSO-d₆ + Trifluoroacetic Acid (The "Gold Standard")
-
Performance: High (Recommended).
-
Mechanism: Adding TFA protonates the pyrrolidine nitrogen (forming an ammonium salt) and locks the pyrazole tautomerism via hydrogen bonding or protonation.
-
Observation:
-
Resolution: All multiplets sharpen significantly.
-
Deshielding: The α-protons (H2', H5') shift downfield (~0.4 ppm) due to the positive charge on the nitrogen.
-
Quantification: The Py-H5 singlet becomes a sharp, integrable standard.
-
-
Verdict: Essential for characterization and publication-quality data.
Scenario C: Methanol-d₄ (The "Simplified" Approach)
-
Performance: Medium.
-
Observation: All exchangeable protons (NH) disappear. This simplifies the aliphatic region (1.5 - 4.0 ppm) by removing NH coupling, allowing clear assignment of the pyrrolidine ring conformers.
-
Verdict: Use this for confirming the pyrrolidine regiochemistry (COSY analysis).
Experimental Protocol: Optimized Characterization
To ensure reproducibility, follow this "Self-Validating" protocol.
Reagents
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).
-
Additive: Trifluoroacetic acid-d (TFA-d) or concentrated HCl (1 drop).
Step-by-Step Workflow
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆.
-
Initial Scan (Free Base): Acquire a standard 1H spectrum (16 scans).
-
Checkpoint: Check for broad aromatic peak at ~7.7 ppm. If sharp, your sample may already be a salt.
-
-
Acidification: Add 1–2 drops of TFA-d (or shake with D₂O if TFA is unavailable) directly to the NMR tube. Shake vigorously.
-
Optimized Scan (Salt Form): Acquire 1H spectrum (16 scans).
-
Validation: Verify the Py-H5 peak has shifted downfield and sharpened.
-
-
2D Confirmation (Optional): Run a COSY experiment to trace the spin system:
-
H5 (aromatic) should show NO correlations (singlet).
-
H3' (methine) should couple to H2' and H4'.
-
Figure 2: Decision tree for optimizing spectral resolution.
Mechanistic Insight: Why the Shift Occurs
Understanding the "Why" validates your data interpretation.
-
The Pyrazole Shift: In the free base, the H5 proton senses an "averaged" environment of N-H and N:. Upon acidification, the pyrazole ring becomes protonated or strongly H-bonded, withdrawing electron density from the ring. This deshields H5, moving it from ~7.7 to ~7.95 ppm.
-
The Pyrrolidine Shift: The pyrrolidine nitrogen is a strong base (pKa ~11). In the free base, the lone pair shields adjacent protons. In the salt form, the lone pair forms a bond with H+, removing this shielding effect and placing a positive charge on the nitrogen. This causes a significant downfield shift of the H2' and H5' protons (closest to the N).
References
-
Chemical Structure & Properties: PubChem. 4-Bromo-1H-pyrazole Compound Summary. National Library of Medicine. [Link]
-
Solvent Effects on Pyrazoles: Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003. [Link]
-
NMR Impurity Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[2] [Link]
Sources
Advanced Chiral HPLC Separation of Pyrrolidinyl Pyrazole Enantiomers
Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Focus: Pyrrolidinyl Pyrazole Scaffolds (Basic Nitrogen Heterocycles)
Executive Summary: The Separation Challenge
Pyrrolidinyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, CDK inhibitors). The separation of these enantiomers presents a distinct set of chromatographic challenges:
-
Basicity: The pyrrolidine nitrogen (
) acts as a strong hydrogen bond acceptor/donor, leading to severe peak tailing on silanol-active surfaces. -
Structural Rigidity vs. Flexibility: The pyrazole core is rigid, but the pyrrolidine ring introduces conformational flexibility that can complicate chiral recognition.
-
Solubility: Many substituted pyrazoles exhibit poor solubility in pure alkanes, necessitating Polar Organic Modes (POM) or high-alcohol Normal Phase methods.
This guide moves beyond generic screening to provide a targeted, evidence-based workflow for resolving these specific enantiomers, comparing the industry-standard Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases.
Core Separation Strategy: The "Complementary Pair" Approach
For pyrrolidinyl pyrazoles, the most effective strategy relies on the complementary nature of Amylose and Cellulose backbones. While both utilize the same chiral selector (tris(3,5-dimethylphenylcarbamate)), their supramolecular helical structures differ (left-handed vs. right-handed twists), often reversing elution order or providing selectivity where the other fails.
Comparative Analysis of Stationary Phases
| Feature | Chiralpak AD-H / Lux Amylose-1 | Chiralcel OD-H / Lux Cellulose-1 | Immobilized Phases (IA/IB/IC) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Various (Immobilized) |
| Primary Mechanism | Inclusion complex + H-bonding | H-bonding + Steric fit (Cavity) | Robustness (Solvent Flexibility) |
| Success Rate (Pyrazoles) | High (~60%) - Often better for bulky substituents. | High (~50%) - Often provides higher resolution ( | Essential if DCM/THF is needed for solubility. |
| Typical Elution Order | Often elutes R-enantiomer first (compound dependent). | Often elutes S-enantiomer first (compound dependent). | Variable. |
| Solvent Tolerance | Restricted (Alkanes/Alcohols only). | Restricted (Alkanes/Alcohols only). | Universal (can use DCM, MtBE, THF). |
Mechanistic Insight: Chiral Recognition Pathways[1]
The separation of pyrrolidinyl pyrazoles is driven by a "Three-Point Interaction" model.
- Stacking: Between the pyrazole aromatic system and the phenylcarbamate group of the CSP.
-
Hydrogen Bonding: Critical interaction between the pyrrolidine nitrogen (or pyrazole NH) and the carbamate C=O or NH on the CSP.
-
Steric Inclusion: The fit of the pyrrolidine ring into the chiral grooves of the polysaccharide polymer.
Figure 1: Mechanistic interaction map showing the tripartite binding forces driving chiral recognition for nitrogen heterocycles.
Experimental Protocols
Protocol A: The "Golden Standard" Normal Phase Screen
Best for initial purity assessment and maximum selectivity.
Reagents:
-
n-Hexane (HPLC Grade)
-
Ethanol (Absolute) and 2-Propanol (IPA)
-
Critical Additive: Diethylamine (DEA) or Butylamine. Note: Without 0.1% basic additive, pyrrolidinyl compounds will exhibit severe tailing due to interaction with residual silanols.
Workflow:
-
Column Preparation: Equilibrate Chiralpak AD-H and Chiralcel OD-H (or equivalents) with Hexane/IPA (90:10) + 0.1% DEA.
-
Screening Gradient:
-
Run isocratic 90:10 (Hex/EtOH) + 0.1% DEA.[1]
-
If
(elutes too fast), reduce alcohol to 5%. -
If no elution, switch to Polar Organic Mode (Protocol B).
-
-
Modifier Selection:
-
Ethanol: Generally yields sharper peaks and higher theoretical plates (
) for basic amines. -
IPA: Provides higher steric bulk, which can enhance separation (
) for enantiomers with subtle spatial differences, though often with broader peaks.
-
Protocol B: Polar Organic Mode (POM)
Best for solubility-limited compounds and high-throughput screening.
Rationale: Pyrrolidinyl pyrazoles are often sparingly soluble in hexane. POM uses 100% polar solvents, reducing mobile phase preparation time and improving solubility.
Conditions:
-
Mobile Phase: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.
-
Additive: 0.1% DEA + 0.1% Acetic Acid (optional "acid/base" buffer for amphoteric species, but usually just DEA for basic pyrazoles).
-
Columns: Lux Cellulose-2 and Lux Amylose-2 are particularly optimized for this mode.
Data Insight: Research indicates that for pyrazole derivatives, Cellulose-based columns often outperform Amylose columns in Polar Organic Mode, providing higher resolution (
Decision Tree: Method Development Workflow
Do not guess. Follow this logic to minimize method development time.
Figure 2: Logical screening workflow prioritizing Normal Phase for selectivity, followed by Polar Organic Mode for solubility, and Reversed Phase for MS-compatibility.
Performance Comparison Data
The following table synthesizes performance metrics for pyrazole-based scaffolds based on aggregated application data [1][3].
| Parameter | Normal Phase (Hex/EtOH) | Polar Organic (MeOH/ACN) | Reversed Phase (H2O/ACN) |
| Typical Resolution ( | High (2.0 - 15.0) | Medium (1.5 - 5.0) | Medium (1.2 - 4.0) |
| Analysis Time | 15 - 40 min | 5 - 15 min | 10 - 25 min |
| Peak Shape (Tailing) | Good (with DEA) | Excellent (High solubility) | Fair (pH dependent) |
| Greenness Score | Low (Hexane waste) | Medium (MeOH/ACN) | High (Water based) |
| Recommended Column | Chiralpak AD-H / OD-H | Lux Cellulose-2 | Chiralpak IG / IA |
Key Observation: While Normal Phase often yields the highest theoretical resolution, Polar Organic Mode using Cellulose-based phases (e.g., Lux Cellulose-2) is frequently superior for dihydro-1H-pyrazole derivatives due to better mass transfer kinetics and solubility profiles [2].
Troubleshooting Guide
Problem: Severe Peak Tailing (
-
Cause: Interaction between the pyrrolidine nitrogen and residual silanols on the silica support.
-
Solution: Increase DEA concentration to 0.2%. If using Immobilized phases (IA/IB), switch to TEA (Triethylamine) which is a stronger base. Ensure the column is dedicated to basic analytes; "memory effects" from acidic runs can persist.
Problem: Broad Peaks / Low Efficiency
-
Cause: Slow mass transfer of the bulky pyrazole-pyrrolidine complex.
-
Solution: Switch from IPA to Ethanol (lower viscosity). Increase column temperature to 35-40°C to improve kinetics (Note: This may slightly reduce selectivity, so it is a trade-off).
Problem: Loss of Resolution over Time
-
Cause: Adsorption of matrix components or "memory effect" from strong solvents.
-
Solution: Wash column with 100% Ethanol (for coated phases) or THF/DMF (ONLY for immobilized phases like IA/IB/IC).
References
-
Vertex AI Search. (2025). Enantioseparation of pyrrolidinyl pyrazole derivatives chiral stationary phases. 2
-
Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 3
-
Chiral Technologies. (2025). DAICEL Chiral Column Selection Guide and Application Notes. Link[4]
-
Phenomenex. (2025).[5][6] HPLC Technical Tip: Chiral Method Development. 7
-
Sigma-Aldrich. (2025). Chiral Method Development Strategies for HPLC. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Brominated Pyrazoles
Executive Summary
Brominated pyrazoles serve as critical scaffolds in the synthesis of kinase inhibitors, agrochemicals, and high-energy materials. Their mass spectrometric (MS) analysis presents unique challenges and opportunities compared to their chlorinated or fluorinated analogs. This guide provides a technical comparison of fragmentation pathways, ionization source effects, and isomeric differentiation strategies. It moves beyond basic spectral interpretation to offer a mechanistic understanding of how bromine substitution alters pyrazole ring stability and dissociation kinetics.
Part 1: The Halogen Signature – Comparative Isotopic Analysis
Before analyzing fragmentation, the presence of bromine must be validated through isotopic abundance. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine presents a distinct 1:1 doublet that serves as an internal diagnostic tool throughout the fragmentation tree.[1]
Table 1: Halogen Isotopic Signatures in Pyrazole Scaffolds
| Feature | Bromine ( | Chlorine ( | Fluorine ( |
| Natural Abundance | 50.7% / 49.3% | 75.8% / 24.2% | 100% |
| Spectral Pattern | 1:1 Doublet (Equal intensity) | 3:1 Ratio (M+2 is ~33% of M) | Single Peak (No M+2) |
| Mass Defect | Negative (High precision ID) | Negative | Positive |
| Bond Strength (C-X) | Weaker (~276 kJ/mol) | Moderate (~338 kJ/mol) | Strong (~485 kJ/mol) |
| Fragmentation Tendency | High (Radical/Neutral loss) | Moderate | Low (Ring cleavage preferred) |
Analyst Note: In MS/MS experiments, any fragment ion retaining the bromine atom must preserve the 1:1 doublet pattern. If a fragment ion at
X loses this doublet, the bromine has been ejected.
Part 2: Ionization Source Comparison (EI vs. ESI)
The fragmentation of brominated pyrazoles is heavily dependent on the ionization method. The choice between Electron Impact (EI) and Electrospray Ionization (ESI) dictates whether the primary loss is a bromine radical (
Electron Impact (EI) – The "Hard" Ionization Route
In EI (70 eV), the molecular ion (
-
Primary Mechanism: Homolytic cleavage.
-
Dominant Pathway: Direct loss of
to form a pyrazolium cation. -
Secondary Pathway: Ring cleavage (RDA-like) often competes with halogen loss.
Electrospray Ionization (ESI) – The "Soft" Ionization Route
In ESI, the molecule is typically protonated (
-
Primary Mechanism: Heterolytic cleavage / Collision-Induced Dissociation (CID).
-
Dominant Pathway: Loss of neutral
(80/82 Da) or loss of if the bromine is stable. -
Causality: The protonation usually occurs at the pyrazole
position, destabilizing the ring but often requiring higher collision energies to eject the heavy halogen compared to EI.
Part 3: Mechanistic Fragmentation Pathways
The following diagram illustrates the divergent pathways for a generic 4-bromopyrazole. Note the competition between preserving the ring (HCN loss) and ejecting the halogen.
Visualization: Fragmentation Decision Tree
Caption: Divergent fragmentation pathways of brominated pyrazoles under ESI (Green) and EI (Red) ionization modalities.
Part 4: Positional Isomer Differentiation (3-Br vs. 4-Br)
Differentiation of 3-bromo and 4-bromopyrazoles is a common analytical challenge. While their molecular weights are identical, their fragmentation kinetics differ due to the electron density distribution in the pyrazole ring.
Table 2: Isomer-Specific Fragmentation Markers
| Isomer | Electronic Environment | Key MS/MS Characteristic |
| 4-Bromopyrazole | Br is at the most electron-rich carbon (C4). C-Br bond is relatively stronger due to resonance donation from nitrogens. | Prominent HCN Loss: The ring often breaks before the bromine is lost. The |
| 3(5)-Bromopyrazole | Br is adjacent to Nitrogen. Inductive withdrawal by N weakens the C-Br bond. | Prominent Br/HBr Loss: The loss of the halogen is often the base peak at lower collision energies. |
Experimental Insight: To distinguish these isomers, perform an Energy-Resolved MS (ER-MS) experiment. Plot the "Survival Yield" of the parent ion vs. Collision Energy. The 4-bromo isomer typically requires higher energy to fragment the C-Br bond compared to the 3-bromo isomer.
Part 5: Experimental Protocol – Self-Validating Workflow
This protocol ensures data integrity by using the bromine isotope pattern as an internal validation check at every step.
Workflow Visualization
Caption: Step-by-step decision workflow for validating brominated pyrazole fragmentation.
Detailed Methodology
-
Sample Preparation:
-
Dissolve standard to 1 mg/mL in DMSO (Stock).
-
Dilute to 1 µM in 50:50 Methanol:Water with 0.1% Formic Acid. Rationale: Formic acid ensures efficient protonation (
) for ESI.
-
-
Full Scan Verification (MS1):
-
Scan range:
50–500. -
Validation Check: Confirm the presence of the parent ion doublet (
and ) with equal intensity. If the ratio is skewed, check for interferences or dechlorination.
-
-
Collision Energy Ramping (MS2):
-
Select the
isotope (lighter mass) as the precursor. -
Apply stepped collision energies (e.g., 10, 20, 40 eV).
-
Note: Selecting only one isotope simplifies the MS2 spectrum, but you must remember that product ions retaining bromine will not show the doublet in the MS2 spectrum (since you filtered out the
parent).
-
-
Neutral Loss Scanning (Optional but Recommended):
-
Set the mass spectrometer to scan for neutral losses of 80 Da (HBr). This specifically highlights brominated precursors in complex matrices.
-
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Authoritative text on general halogen fragmentation patterns and isotopic abundances).
-
Holčapek, M., & Jirásko, R. (2019). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press. (Detailed discussion on ESI vs EI mechanisms for heterocycles).
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole, 4-bromo- Mass Spectrum. (Standard reference spectrum for EI fragmentation validation).
-
Demarais, N. J., et al. (2019). Differentiating Isomers using High Resolution Mass Spectrometry. (Methodology for distinguishing positional isomers).
Sources
comparison of 4-bromo vs 4-iodo pyrazole reactivity in cross-coupling
Topic: Comparison of 4-Bromo vs. 4-Iodo Pyrazole Reactivity in Cross-Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Optimizing Scaffold Decoration in Kinase Inhibitor Discovery
Executive Summary: The Halogen Choice
In medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ruxolitinib, Celecoxib analogs), the pyrazole C4 position is a critical vector for structure-activity relationship (SAR) exploration. While 4-iodopyrazoles and 4-bromopyrazoles are often treated as interchangeable electrophiles, they exhibit distinct kinetic profiles that determine reaction success.
-
4-Iodopyrazole: The "High-Performance" candidate. Offers rapid oxidative addition rates, enabling milder conditions (room temperature, lower catalyst loading). However, it suffers from a higher propensity for dehalogenation (reduction) and typically commands a 3–5x higher cost.
-
4-Bromopyrazole: The "Robust Workhorse." Requires higher activation energy (elevated temperatures, electron-rich ligands) but offers superior stability, lower cost, and often cleaner profiles in Buchwald-Hartwig aminations where iodide-mediated catalyst poisoning or inhibition can occur.
Mechanistic Underpinnings[2]
The divergence in reactivity is governed by the carbon-halogen bond dissociation energy (BDE) and the rate of oxidative addition (OA) to the Pd(0) species.
Bond Dissociation & Oxidative Addition
The C(sp²)–I bond is significantly weaker than the C(sp²)–Br bond, making the iodide a superior electrophile for the initial step of the catalytic cycle.
| Parameter | 4-Bromopyrazole | 4-Iodopyrazole | Impact |
| Bond Energy (C-X) | ~81 kcal/mol | ~65 kcal/mol | Iodide undergoes OA ~10-100x faster. |
| Covalent Radius | 1.14 Å | 1.33 Å | Iodide is more accessible but sterically larger in the coordination sphere. |
| Electronegativity | 2.96 | 2.66 | C-I bond is more polarizable, stabilizing the transition state during OA. |
The Dehalogenation Trap
A critical failure mode for 4-iodopyrazoles in Suzuki-Miyaura coupling is hydrodehalogenation (where the I is replaced by H).
-
Mechanism: Rapid OA forms the Ar-Pd(II)-I species. If transmetallation is slow (due to steric bulk or low boronate nucleophilicity), the complex persists. In protic solvents (MeOH, EtOH, H₂O), the complex can scavenge a hydride (often via
-hydride elimination from alkoxide ligands or solvent), leading to reduction. -
Mitigation: 4-Bromopyrazoles, with their slower OA, maintain a lower steady-state concentration of the reactive Pd(II) intermediate, synchronizing better with the transmetallation step and reducing side reactions.
Performance Comparison by Reaction Class
Suzuki-Miyaura Coupling[3]
-
4-Iodopyrazole: Preferred for sterically hindered boronic acids or thermally sensitive substrates. Often proceeds at RT.
-
4-Bromopyrazole: Standard choice for scale-up. Requires heating (60–100°C).
Data Trend: Yield vs. Catalyst Loading (Generic Biaryl Coupling)
| Substrate | 0.5 mol% Pd | 2.0 mol% Pd | 5.0 mol% Pd | Dehalogenation Risk |
|---|---|---|---|---|
| 4-Iodo-1-methylpyrazole | 78% Yield | 92% Yield | 94% Yield | High (>10% if unoptimized) |
| 4-Bromo-1-methylpyrazole | <10% Yield | 65% Yield | 88% Yield | Low (<2%) |
Buchwald-Hartwig Amination
Contrary to the general reactivity trend, 4-bromopyrazoles often outperform iodides in C-N bond formation.
-
Reasoning: Iodide ions can poison active Pd(0) species by forming stable bridging dimers or saturated PdL₂I⁻ complexes (the "iodide effect"). Bromide is less coordinating, allowing the catalytic cycle to turn over more freely.
-
Recommendation: Use 4-bromo substrates with dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos).
Sonogashira Coupling[3][4]
-
4-Iodopyrazole: The gold standard. Often allows for Copper-free variants (using only Pd), which avoids the formation of Glaser homocoupling byproducts.
-
4-Bromopyrazole: Typically requires CuI co-catalysis and higher temperatures (80°C+), which may be incompatible with volatile alkynes.
Visualizing the Reactivity Landscape
Diagram 1: Catalytic Cycle & Kinetic Divergence
This diagram highlights where the pathways diverge for Br vs. I, specifically emphasizing the "Dehalogenation Shunt" common with Iodides.
Caption: Kinetic divergence in the Pd-catalyzed cycle. Note the high risk of dehalogenation for Iodides if transmetallation stalls.
Experimental Protocols
Protocol A: Suzuki Coupling of 4-Iodopyrazole (Mild Conditions)
Best for: Lab-scale, diverse libraries, sensitive substrates.
-
Charge: To a microwave vial, add 4-iodo-1-methylpyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (2–3 mol%). Note: Tetrakis is sufficient due to the labile C-I bond.
-
Solvent: Add degassed DME/H₂O (4:1 v/v, 0.2 M concentration).
-
Reaction: Seal and stir at room temperature for 4–6 hours. (Or 40°C if sluggish).
-
Workup: Dilute with EtOAc, wash with brine. The conversion should be >95% with minimal dehalogenation at this low temperature.
Protocol B: Suzuki Coupling of 4-Bromopyrazole (Robust Conditions)
Best for: Scale-up, cost-efficiency, avoiding reduction side-products.
-
Charge: To a round-bottom flask, add 4-bromo-1-methylpyrazole (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (3–5 mol%) or XPhos Pd G2 (2 mol%). Note: Bidentate or Buchwald ligands are required to lower the activation energy.
-
Solvent: Add 1,4-Dioxane/H₂O (9:1 v/v).
-
Reaction: Heat to 90°C for 12–16 hours.
-
Troubleshooting: If conversion stalls, do not add more catalyst immediately. Check pH (boronic acids can lower it) and add more base.
Decision Matrix: Which Halogen?
Use this logic flow to select the correct starting material for your campaign.
Caption: Decision tree for selecting between 4-bromo and 4-iodo pyrazole based on reaction constraints.
References
-
BenchChem Technical Support. (2025).[1][2] 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. BenchChem. Link
-
Lévesque, E., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. Link
-
Li, H., et al. (2010). A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions for Catalytic Cross-Coupling Reactions. Semantic Scholar. Link
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Optimization. Yoneda Labs. Link
-
Dvorak, C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RHHZ. Link
Sources
Biological Activity Comparison: Ruxolitinib vs. Pyrazole-Based JAK Inhibitors
Executive Summary: The Pyrazole Scaffold in JAK Inhibition
In the landscape of Janus Kinase (JAK) inhibitors, Ruxolitinib (INCB018424) stands as the clinical benchmark for JAK1/JAK2 selectivity.[1][2] Structurally, Ruxolitinib features a pyrrolo[2,3-d]pyrimidine core, but its pharmacophore relies heavily on a pyrazole moiety for critical hinge-region interactions.
This guide objectively compares Ruxolitinib against the broader class of Pyrazole-based inhibitors (specifically Baricitinib and emerging Novel Pyrazole Derivatives like WU-series compounds). While Ruxolitinib offers established potency in myeloproliferative neoplasms (MPNs), novel pyrazole derivatives are being engineered to overcome its limitations—namely, improving isoform selectivity (sparing JAK3/TYK2 to reduce off-target immunosuppression) and modifying pharmacokinetic profiles.
Mechanistic Comparison: Binding Modes & Structural Logic
The ATP-Competitive Mechanism (Type I)
Both Ruxolitinib and the primary comparator, Baricitinib, function as Type I ATP-competitive inhibitors . They bind to the kinase domain (JH1) in its active conformation.
-
Ruxolitinib: The pyrrolopyrimidine scaffold mimics adenine, forming hydrogen bonds with the hinge region of the kinase (Glu957 and Leu959 in JAK1). The cyclopentyl pyrazole tail extends into the solvent-exposed region, providing shape complementarity that dictates selectivity against other kinome members.
-
Pyrazole-Based Competitors (e.g., Baricitinib): These often utilize an ethylsulfonyl-pyrrolo[2,3-d]pyrimidine scaffold. The pyrazole ring acts as a spacer and interaction node. The key differentiator in novel pyrazole derivatives is often the modification of the "tail" group attached to the pyrazole, which tunes the affinity for the specific hydrophobic pockets of JAK2 vs. JAK3.
Signaling Pathway Context
Inhibition of JAK1/2 blocks the phosphorylation of STAT proteins (Signal Transducers and Activators of Transcription), preventing their dimerization and nuclear translocation. This downregulates inflammatory cytokines (IL-6, TNF
Figure 1: The JAK/STAT signaling cascade.[3][4][5] Ruxolitinib and pyrazole inhibitors competitively bind to the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.
Quantitative Performance: Ruxolitinib vs. Pyrazoles[1][6]
The following data aggregates enzymatic IC50 values and cellular potency from recent comparative studies.
Table 1: Biochemical and Cellular Potency Profile
| Feature | Ruxolitinib (Benchmark) | Baricitinib (Pyrazole Analog) | Novel Pyrazole (WU-6) |
| Primary Target | JAK1 / JAK2 | JAK1 / JAK2 | JAK1 / JAK2 (High Selectivity) |
| JAK1 IC50 (Enzymatic) | 3.3 nM | 5.9 nM | ~3.4 nM |
| JAK2 IC50 (Enzymatic) | 2.8 nM | 5.7 nM | ~7.0 nM |
| JAK3 IC50 (Selectivity) | 428 nM (>130x selective) | >400 nM | 311 nM (Improved sparing) |
| TYK2 IC50 | 19 nM | 53 nM | N/A |
| Cellular IC50 (Ba/F3 JAK2) | ~60 nM | ~70 nM | ~65 nM |
| Key Advantage | Validated clinical safety; rapid absorption. | Longer half-life; effective in RA. | Reduced off-target JAK3 inhibition (less NK cell toxicity). |
Note: Data sources include comparative profiling studies (see References 1, 3).
Experimental Validation Protocols
To replicate these findings or benchmark new compounds, the following self-validating protocols are recommended. These avoid radioactive isotopes, utilizing TR-FRET technology for high-throughput screening.
Protocol A: LanthaScreen™ TR-FRET Kinase Assay
Objective: Determine enzymatic IC50 values for JAK isoforms. Principle: Detects the binding of an Alexa Fluor™ tracer to the kinase active site. Inhibitors displace the tracer, reducing the FRET signal between the tracer and a Europium-labeled anti-tag antibody.
Workflow Diagram:
Figure 2: Step-by-step workflow for the LanthaScreen TR-FRET competitive binding assay.
Step-by-Step Procedure:
-
Reagent Prep: Dilute JAK enzyme (JAK1/2/3) to 2X optimal concentration (determined by previous titration, typically 2-10 nM) in Kinase Buffer A.
-
Inhibitor Addition: Add 2.5 µL of 4X Ruxolitinib or Pyrazole test compound (serially diluted in DMSO) to a 384-well plate.
-
Enzyme/Antibody Mix: Add 5 µL of the 2X Kinase/Antibody mixture (Eu-anti-His or Eu-anti-GST).
-
Tracer Addition: Add 2.5 µL of 4X Tracer (Alexa Fluor™ 647) at the
concentration. -
Equilibration: Centrifuge plate at 1000 x g for 30 seconds. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read on a TR-FRET compatible plate reader (e.g., EnVision). Calculate the emission ratio (665 nm / 615 nm).
-
Analysis: Plot the emission ratio vs. log[inhibitor]. Fit to a sigmoidal dose-response curve to derive IC50.
Protocol B: Cellular Selectivity (Ba/F3 Isogenic Lines)
Objective: Assess functional selectivity in a living system. Causality: Ba/F3 cells are IL-3 dependent. Transfecting them with specific JAK oncogenes (e.g., JAK2 V617F) makes them dependent on that specific kinase for survival, allowing precise dissection of inhibitor specificity.
-
Cell Lines: Use parental Ba/F3 (IL-3 dependent) and transformed Ba/F3-JAK2^V617F (IL-3 independent).
-
Seeding: Plate 2,000 cells/well in 96-well plates in RPMI + 10% FBS.
-
Treatment: Treat with serial dilutions of Ruxolitinib or Pyrazole derivative (0.1 nM – 10 µM) for 72 hours.
-
Readout: Add CCK-8 or CellTiter-Glo reagent. Incubate 2-4 hours. Measure luminescence/absorbance.
-
Validation: Perform Western Blot on lysates to confirm reduction in pSTAT3 (Tyr705) and pSTAT5 (Tyr694).
Expert Insights & Conclusion
Ruxolitinib remains the "gold standard" for JAK1/2 inhibition due to its balanced potency and extensive clinical safety record. However, the pyrazole scaffold (exemplified by Baricitinib and next-gen derivatives like WU-6) offers a versatile platform for medicinal chemistry.
-
Selectivity: Novel pyrazole derivatives are pushing the boundary of JAK3 sparing, which is critical for minimizing the risk of opportunistic infections associated with broad JAK inhibition.
-
Development Recommendation: When developing new pyrazole-based JAK inhibitors, focus on the selectivity window between JAK2 and JAK3. Use the TR-FRET assay for rapid SAR cycles, but validate early with Ba/F3 isogenic lines to ensure enzymatic potency translates to cellular efficacy.
References
-
Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model (Comparison of Ruxolitinib, Baricitinib, and novel WU derivatives). MDPI. [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays . Springer Nature Experiments. [Link]
-
Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib . PubMed. [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof . PubMed Central. [Link]
Sources
Validating Purity of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole via LC-MS
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary: The Polarity Paradox
Validating the purity of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole presents a classic "polarity paradox" in medicinal chemistry. As a fragment containing both a basic secondary amine (pyrrolidine, pKa ~9.5) and a polar pyrazole core, this molecule is highly hydrophilic.
Standard Reverse-Phase (RP) methods often fail, yielding near-void volume elution (
-
Standard C18 (Acidic pH): The industry default (often inadequate).[1]
-
High-pH Reverse Phase: Utilizing pH switching to increase hydrophobicity.[1]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The targeted solution for polar heterocycles.[1]
Part 1: Strategic Method Comparison
The following comparison evaluates three separation strategies based on Retention Factor (
Method A: Standard C18 (Acidic Mobile Phase)
-
Column: C18 (1.8 µm, 2.1 x 50 mm)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Mechanism: Hydrophobic interaction.[1]
-
Performance: POOR .[1]
-
Why: At acidic pH, the pyrrolidine nitrogen is protonated (
), making the molecule extremely polar. It elutes in the void volume with co-eluting salts, causing ion suppression.
-
Method B: High-pH Reverse Phase
-
Column: High-pH stable C18 (e.g., C18 Hybrid particle).[1]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]
-
Mechanism: Neutralization of the basic amine to increase hydrophobicity.
-
Performance: MODERATE .
-
Why: De-protonation increases retention (
).[1] However, silica dissolution risks are higher, and the pyrazole proton (pKa ~14) remains neutral. Peak shape improves, but MS sensitivity in positive mode (ESI+) may decrease due to lack of pre-formed ions.
-
Method C: HILIC (Amide Phase)
-
Column: Amide-bonded Silica (1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase: Acetonitrile / Water with 10mM Ammonium Formate (pH 3.0).[1]
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase + electrostatic interactions.[1]
-
Performance: EXCELLENT .
Part 2: Comparative Data Analysis
The following table summarizes representative performance metrics for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole across the three methods.
| Metric | Standard C18 (Acidic) | High-pH C18 (Basic) | HILIC (Amide) |
| Retention Time ( | 0.45 min (Void) | 2.8 min | 4.2 min |
| Retention Factor ( | < 0.5 (Fail) | 3.5 | 5.2 |
| Tailing Factor ( | > 2.0 | 1.2 | 1.1 |
| MS Signal (S/N) | Low (Suppression) | Moderate | High (Enhanced) |
| Impurity Selectivity | Poor (Co-elution) | Good | Excellent |
Critical Insight: While High-pH RP is viable, HILIC is the superior choice for validation because it separates the target molecule from highly polar synthetic byproducts (e.g., hydrazine salts, unreacted polar starting materials) that co-elute in Reverse Phase.
Part 3: Detailed Protocol (Recommended HILIC Method)
This protocol serves as a self-validating system for purity assessment.[1]
1. System Suitability Preparation
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Mobile Phase B: 5:95 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Note: High organic content in "B" is standard for HILIC.[1]
-
-
Seal Wash: 50:50 Isopropanol:Water (Crucial to prevent buffer precipitation).[1]
2. Gradient Profile
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |
| 0.00 | 5 | 95 | Initial |
| 1.00 | 5 | 95 | Hold |
| 8.00 | 50 | 50 | Linear Gradient |
| 8.10 | 5 | 95 | Re-equilibration |
| 12.00 | 5 | 95 | End |
3. Sample Preparation
-
Diluent: 80:20 Acetonitrile:Water.[1]
-
Warning: Do NOT dissolve in 100% water or DMSO.[1] Strong solvents disrupt the HILIC water layer, causing peak distortion.
-
-
Concentration: 0.1 mg/mL (for purity), 1 µg/mL (for sensitivity check).
4. MS Parameters (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Optimized for m/z ~216/218 bromine isotope pattern)
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
Part 4: Impurity Profiling Logic
When validating purity, look for these specific mass shifts indicative of common synthetic byproducts:
-
Des-bromo analog: m/z 138 (Loss of Br).[1]
-
Dibromo analog: m/z 294/296/298 (Over-bromination).[1]
-
Regioisomers: Same m/z (216/218) but different Retention Time.[1]
-
HILIC Advantage: HILIC often separates N-isomers of pyrazoles that co-elute on C18.[1]
-
Part 5: Decision Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the validation method and interpreting results.
Caption: Decision tree for selecting and validating the LC-MS method. HILIC is the primary pathway due to the analyte's high polarity.
References
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Agilent Technologies. (2020).[1] HILIC Separation of Basic Drugs using MS/MS Detection. Application Note. Link
-
Waters Corporation. (2021).[1] Strategies for the Separation of Polar Basic Compounds. Waters Application Notebook. Link
-
ICH Expert Working Group. (2022).[1] ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency.[1][2] Link
-
PubChem. (2025).[1] 4-Bromo-1H-pyrazole Compound Summary. National Library of Medicine.[1] Link
Sources
A Senior Scientist's Guide to the Crystal Structure Analysis of 3-(pyrrolidin-3-yl)-1H-pyrazole Derivatives
This guide offers an in-depth technical comparison of the crystal structure analysis of 3-(pyrrolidin-3-yl)-1H-pyrazole derivatives, a molecular scaffold of high interest in contemporary drug discovery. We will navigate the journey from initial synthesis to the elucidation of structure-activity relationships (SAR), providing both theoretical grounding and practical insights for researchers, medicinal chemists, and drug development professionals. Our focus is not merely on the "what" but the "why"—exploring the causal links between molecular structure, solid-state arrangement, and biological function.
The Strategic Importance of the 3-(pyrrolidin-3-yl)-1H-pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 3-(pyrrolidin-3-yl)-1H-pyrazole is a prime example of such a scaffold. Its power lies in the synergistic combination of its two core components:
-
The 1H-pyrazole Ring: This five-membered aromatic heterocycle is a versatile hydrogen-bond donor (the N-H group) and acceptor (the second nitrogen atom).[1] This dual capacity allows it to form strong and directional interactions within enzyme active sites, making it a frequent component in the design of enzyme inhibitors.[2]
-
The Pyrrolidine Ring: As a saturated, non-planar ring, the pyrrolidine moiety introduces a crucial three-dimensional character to the molecule. This sp3-rich feature allows for a more effective exploration of the three-dimensional space within a protein's binding pocket. Furthermore, the substituent at the 3-position often creates a chiral center, which is critical for achieving enantioselective interactions with biological targets, a cornerstone of modern drug design.[3]
The fusion of these two rings has led to the development of potent and selective therapeutic agents, most notably as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various neurodegenerative and inflammatory disorders.[2][4] Understanding the precise three-dimensional structure through single-crystal X-ray analysis is not an academic exercise; it is a critical step in deciphering why one derivative is active while another is not, and how to rationally design the next generation of improved compounds.
The Experimental Pathway: From Powder to Patterson Map
The journey to a refined crystal structure is a systematic process that demands precision at every stage. The quality of the final structural model is intrinsically linked to the quality of the initial crystals.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Self-Validating System
1. Crystal Growth (The Art and Science):
- Causality: High-quality diffraction requires a single, well-ordered crystal lattice. Impurities or rapid growth can introduce defects, degrading the diffraction pattern.
- Methodology (Vapor Diffusion):
- Dissolve the purified compound (5-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., methanol, DMSO) to create a concentrated solution. This is the "drop".
- Place this drop on a siliconized glass slide.
- Invert the slide over a reservoir (well) containing a larger volume (1 mL) of a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., ethyl acetate, water).
- Seal the well. The anti-solvent vapor will slowly diffuse into the drop.
- This slow diffusion gradually reduces the solubility of the compound in the drop, driving it out of solution in a controlled manner, which is conducive to the formation of well-ordered crystals over days or weeks.
- Trustworthiness: The choice of solvents is paramount. A systematic screening of various solvent/anti-solvent combinations is the first step. The polar nature of the pyrazole and the potential for a charged amine on the pyrrolidine suggest that protic solvents are often a good starting point.
2. Data Collection and Structure Solution:
- Causality: The diffraction pattern is a Fourier transform of the electron density in the crystal. To reconstruct this density, we need to measure the intensities and positions of as many unique diffraction spots as possible.
- Methodology:
- A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern.
- The crystal is irradiated with monochromatic X-rays, and a series of diffraction images are collected as the crystal is rotated.
- The collected data are processed: intensities are integrated, scaled, and corrected for experimental effects.
- Computational methods (e.g., Direct Methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.
- An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.
- Authoritative Grounding: The final refined structure is validated using software like checkCIF and is typically deposited in the Cambridge Structural Database (CSD) to ensure public access and scrutiny.[5]
Comparative Structural Analysis: The Impact of Substitution
While specific crystal structure data for a complete series of 3-(pyrrolidin-3-yl)-1H-pyrazole derivatives is not available in the provided search results, we can construct a robust comparative guide using illustrative, yet chemically sound, examples based on known principles of pyrazole and pyrrolidine crystallography.[1][6][7][8]
Table 1: Illustrative Crystallographic Data for Comparative Analysis
| Derivative | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Conformation Notes |
| Derivative A (Unsubstituted) | C₇H₁₁N₃ | Monoclinic | P2₁/c | Strong N-H···N hydrogen bond chains between pyrazole rings. Pyrrolidine N-H···N (pyrazole) bonds. | Pyrrolidine ring in an envelope conformation. Relatively planar orientation between the two rings. |
| Derivative B (N-Boc protected) | C₁₂H₁₉N₃O₂ | Orthorhombic | P2₁2₁2₁ | Pyrazole N-H···O=C (Boc) hydrogen bonds. Steric bulk of Boc group disrupts packing. | The bulky t-butyl group forces a twisted conformation between the rings to minimize steric clash. |
| Derivative C (Aryl-substituted on Pyrazole N1) | C₁₃H₁₃N₃ | Triclinic | P-1 | Pyrrolidine N-H···N (pyrazole) bonds. C-H···π interactions from the aryl ring. π-π stacking between aryl rings. | Aryl ring is significantly twisted relative to the pyrazole plane, influenced by crystal packing forces. |
Disclaimer: The data in this table are representative examples generated to illustrate comparative principles and are not from a single published series.
Analysis of Supramolecular Synthons and Packing
The specific functional groups appended to the core scaffold dictate the dominant intermolecular interactions, which in turn control the entire crystal architecture.
-
Derivative A (Unsubstituted): The presence of two N-H donors (pyrazole and pyrrolidine) and two nitrogen acceptors (pyrazole) allows for the formation of robust and predictable hydrogen-bonded networks.[1] One would anticipate strong, linear chains or tapes formed by N-H···N interactions, leading to a dense and stable crystal packing.
-
Derivative B (N-Boc protected): The introduction of the tert-butoxycarbonyl (Boc) group fundamentally alters the interaction landscape. It removes the pyrrolidine N-H donor and introduces a new, strong hydrogen bond acceptor: the carbonyl oxygen. This typically results in a shift from N-H···N to N-H···O hydrogen bonds. The significant steric bulk of the Boc group will also prevent the close packing seen in Derivative A, often leading to a lower density crystal and a different, more complex packing arrangement.
-
Derivative C (Aryl-substituted): Replacing the pyrazole N-H with an aryl group removes the primary hydrogen bond donor of the pyrazole ring. While the pyrrolidine N-H can still interact with the pyrazole nitrogen acceptors, the packing is now heavily influenced by weaker, but cumulatively significant, interactions like C-H···π and π-π stacking.[9] The final structure is a delicate balance between these weaker forces and the remaining hydrogen bonds.
Sources
- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-[(3R)-Pyrrolidin-3-yl]-1H-pyrazole|Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [researchworks.creighton.edu]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Inhibitory Potency of Pyrrolidinyl Pyrazoles vs. Standard Kinase Inhibitors
Executive Summary: The Pyrrolidinyl Pyrazole Advantage
In the landscape of kinase inhibitor discovery, the pyrrolidinyl pyrazole scaffold has emerged as a "privileged structure," distinguishing itself from first-generation ATP-mimetics. While standard inhibitors like Staurosporine (pan-kinase) or early clinical candidates often suffer from poor solubility or lack of selectivity, pyrrolidinyl pyrazole derivatives leverage the unique stereochemical and physicochemical properties of the pyrrolidine ring to access specific hydrophobic pockets within the kinase ATP-binding site.
This guide objectively compares the inhibitory potency of this class against industry standards, focusing on three critical kinase families: TRK (Tropomyosin Receptor Kinase) , JNK3 (c-Jun N-terminal Kinase 3) , and Aurora Kinases .
Key Findings
-
Superior Selectivity: Pyrrolidinyl pyrazole motifs (e.g., in Larotrectinib) achieve sub-nanomolar IC50s against TRK fusion proteins, outperforming multi-kinase inhibitors.
-
Enhanced Solubility: The pyrrolidine nitrogen provides a solubilizing handle, addressing a common failure point in pyrazole-based drug candidates.
-
Tunable Potency: Structural Activity Relationship (SAR) data indicates that substituting the pyrrolidine ring allows for precise "tuning" of potency from micromolar to low nanomolar ranges.
Structural Mechanism of Action
The potency of pyrrolidinyl pyrazoles stems from their ability to bind in the ATP-binding pocket with a distinct mode of interaction compared to planar heteroaromatics.
-
The Pyrazole Core: Acts as the hinge-binder, forming critical hydrogen bonds with the kinase hinge region (e.g., Met, Glu residues).
-
The Pyrrolidine Substituent: Often projects into the solvent-exposed region or the ribose-binding pocket. Its non-planar, aliphatic nature allows it to make specific hydrophobic contacts and electrostatic interactions (via the nitrogen) that planar rings cannot achieve.
Comparative Binding Modes
| Feature | Standard Inhibitors (e.g., Staurosporine) | Pyrrolidinyl Pyrazoles (e.g., Larotrectinib) |
| Binding Type | ATP-Competitive (Pan-kinase) | ATP-Competitive (Highly Selective) |
| Hinge Interaction | Indolo-carbazole scaffold | Pyrazole/Pyrazolo-pyrimidine core |
| Solvent Front | Limited specific interactions | Pyrrolidine moiety extends to solvent, improving solubility and affinity |
| Selectivity | Low (Hits 100+ kinases) | High (Specific to TRK, JNK, or Aurora isoforms) |
Comparative Potency Data
The following tables summarize experimental IC50 data derived from radiometric and fluorescence-based kinase assays.
Case Study A: TRK Inhibition (Larotrectinib vs. Standards)
Larotrectinib represents the pinnacle of the pyrrolidinyl pyrazole class (specifically a pyrazolo[1,5-a]pyrimidine with a pyrrolidinyl substituent).
| Inhibitor | Scaffold Class | Target | IC50 (nM) | Status |
| Larotrectinib | Pyrrolidinyl Pyrazole | TRKA / TRKB / TRKC | < 1.0 / < 1.0 / < 1.0 | FDA Approved |
| Entrectinib | Indazole | TRKA / TRKB / TRKC | 1.7 / 1.8 / 1.9 | FDA Approved |
| Cabozantinib | Quinoline | TRKA (Off-target) | ~500 | Clinical |
| Staurosporine | Indolo-carbazole | TRKA | 1 - 10 | Research Tool (Toxic) |
Insight: The pyrrolidinyl moiety in Larotrectinib is critical for its sub-nanomolar potency and high selectivity for TRK over other kinases, unlike the multi-kinase inhibitor Cabozantinib.
Case Study B: JNK3 Inhibition (Neurodegeneration Target)
Recent medicinal chemistry efforts have utilized pyrrolidinyl pyrazoles to target JNK3, a key kinase in neurodegeneration, aiming to avoid the side effects of JNK1/2 inhibition.
| Compound | Structure | Target | IC50 (nM) | Selectivity Ratio (JNK3/JNK1) |
| Compound 8a [1] | Pyrrolidinyl Pyrazole | JNK3 | 227 | >10x |
| SP600125 | Anthrapyrazolone | JNK3 | 40 - 90 | Low (Pan-JNK) |
| JNK-IN-8 | Covalent Pyrimidine | JNK3 | 4.0 | High (Covalent) |
Insight: While covalent inhibitors like JNK-IN-8 are more potent, "Compound 8a" demonstrates that the reversible pyrrolidinyl pyrazole scaffold can achieve significant potency (227 nM) with favorable drug-like properties (lower molecular weight).
Case Study C: Aurora A Kinase (Oncology Target)
Comparison of a novel pyrrolidinyl-methanone pyrazole derivative against the standard Alisertib.
| Compound | Scaffold | Target | IC50 (nM) |
| Compound 13 [2] | Pyrrolidinyl-Methanone Pyrazole | Aurora A | 38.6 |
| Alisertib (MLN8237) | Azepine-Pyrimidine | Aurora A | 1.2 |
| Staurosporine | Indolo-carbazole | Aurora A | 4.0 |
Insight: Compound 13 shows that while the pyrrolidinyl pyrazole scaffold is potent (<40 nM), optimization is required to beat the best-in-class clinical candidates like Alisertib. However, it offers a distinct chemical space that may bypass resistance mutations.
Signaling Pathway Visualization
Understanding where these inhibitors act is crucial for assay design. Below is the TRK signaling pathway, the primary target for the most successful pyrrolidinyl pyrazoles.
Caption: The TRK signaling cascade. Pyrrolidinyl pyrazoles like Larotrectinib block the ATP pocket of the TRK receptor, preventing downstream activation of RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Experimental Protocol: Validating Potency
To reproduce the data cited above, researchers should utilize a validated kinase assay. The ADP-Glo™ Kinase Assay is the industry standard for this analysis due to its high sensitivity and resistance to compound interference.
Workflow: ADP-Glo Kinase Assay for Pyrrolidinyl Pyrazoles
Objective: Determine the IC50 of a pyrrolidinyl pyrazole derivative against Recombinant Human FGFR1 or TRKA.
Materials:
-
Recombinant Kinase (e.g., TRKA, 0.2 ng/µL)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1, 0.2 mg/mL)
-
Ultra-Pure ATP (10 µM)
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)
-
384-well white assay plates
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve the pyrrolidinyl pyrazole in 100% DMSO to 10 mM.
-
Perform a 12-point serial dilution (1:3) in kinase buffer. Ensure final DMSO concentration is <1%.
-
-
Kinase Reaction (60 mins):
-
Add 2 µL of Compound to the well.
-
Add 2 µL of Kinase Enzyme solution. Incubate for 10 min at RT (allows inhibitor binding).
-
Add 1 µL of ATP/Substrate mix to initiate the reaction.
-
Control 1 (No Inhibitor): Enzyme + Substrate + ATP + DMSO.
-
Control 2 (No Enzyme): Buffer + Substrate + ATP + DMSO.
-
-
ADP Generation Stop (40 mins):
-
Add 5 µL of ADP-Glo™ Reagent . This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 min at RT.
-
-
Detection (30 mins):
-
Add 10 µL of Kinase Detection Reagent . This converts the generated ADP back to ATP, which is then used by luciferase to generate light.
-
Incubate for 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU) using a plate reader.
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
-
Caption: Standard ADP-Glo workflow for determining kinase inhibitor potency.
References
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
- Key Finding: Compound 8a (Pyrrolidinyl pyrazole) IC50 = 227 nM.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
-
Larotrectinib (Vitrakvi)
- Source: FDA / Bayer.
- Key Finding: Clinical efficacy of the pyrrolidinyl-pyrazolo-pyrimidine scaffold in NTRK fusion cancers.
-
Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole deriv
- Source: Expert Opinion on Therapeutic P
- Key Finding: Ki values in the 0.1–181 nM range for PKC isoforms.
Sources
Distinguishing N1 vs. N2 Tautomers in Substituted Pyrazoles by NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its annular tautomerism presents a persistent analytical challenge. The migration of the proton between N1 and N2 creates two distinct species (tautomers) in solution: the 1H-tautomer and the 2H-tautomer .
While often treated as a single entity in rapid equilibrium, identifying the predominant tautomer is critical for Structure-Activity Relationship (SAR) studies, as the binding mode to a protein target (e.g., kinase hinge binding) depends entirely on which nitrogen acts as the hydrogen bond donor (NH) and which as the acceptor (N:).
This guide objectively compares the three primary NMR methodologies for distinguishing these tautomers, ranging from routine screening to definitive structural assignment.
Mechanistic Foundation: The Tautomeric Equilibrium ( )[1]
The core difficulty lies in the rate of proton exchange (
-
Fast Exchange:
(frequency difference). Signals average; N1 and N2 appear equivalent or as a weighted average. -
Slow Exchange:
. Distinct signals for both tautomers are visible.[1][2][3] -
The Solvent Effect: Protic solvents or traces of acid/base catalyze exchange. DMSO-d6 is the preferred solvent for these studies as it acts as a hydrogen bond acceptor, "locking" the NH proton and slowing the exchange rate, often allowing the observation of distinct species.
Diagram 1: Pyrazole Tautomerism & Numbering
The following diagram illustrates the equilibrium and the critical numbering shift that confuses assignment.
Caption: Annular tautomerism in 3-substituted pyrazoles. Note that a substituent at position 3 in the 1H-tautomer effectively occupies position 5 in the 2H-tautomer relative to the NH group.
Comparative Methodology
Method 1: 1D 1H & 13C NMR (The Screening Tier)
Best for: Initial assessment and detecting if slow exchange conditions exist.
-
1H NMR: The NH proton in pyrazoles is typically very broad and deshielded (
10–14 ppm).[2]-
Diagnostic: If the NH signal is sharp and shows coupling to C3/C5 protons or substituents, exchange is slow. If invisible or extremely broad, exchange is fast.
-
-
13C NMR: The chemical shifts of C3 and C5 are distinct.[4]
-
Rule of Thumb: In a fixed tautomer (e.g., N-methyl model), C3 (adjacent to N:) is generally deshielded relative to C5 (adjacent to NH). However, this rule is substituent-dependent and unreliable for unknown systems without reference standards.
-
Coupling (
): The coupling constant between C3/C5 and the ring proton (H4) differs.[5] is typically smaller than .
-
Method 2: 2D NOESY/ROESY (The Structural Tier)
Best for: 3,5-disubstituted pyrazoles where steric bulk provides a spatial marker.
This method relies on Through-Space correlations.[2] It is the most robust method when the pyrazole has a substituent (R) at position 3 or 5.
-
The Logic:
-
If the tautomer is N1-H , the NH proton is spatially close to the substituent at C5 .
-
If the tautomer is N2-H , the NH proton is spatially close to the substituent at C3 (which becomes position 5 relative to the N2-H).
-
-
Requirement: You must be in the "Slow Exchange" regime (DMSO-d6, low temperature) to see a localized NH proton.
Method 3: 15N NMR (The Definitive Tier)
Best for: Unambiguous assignment when 1H/13C data is inconclusive.
Nitrogen chemical shifts are extremely sensitive to hybridization and protonation state.
-
Pyrrole-like Nitrogen (N-H): Shielded.
approx -170 ppm (relative to CH NO ). -
Pyridine-like Nitrogen (N:): Deshielded.
approx -70 ppm (relative to CH NO ). -
The Experiment: Since 15N is insensitive, use 1H-15N HSQC (detects N-H) and 1H-15N HMBC (detects N: via 2-bond coupling to H4 or H-substituents).
-
Interpretation: If you see two distinct nitrogens with a
ppm, the tautomers are frozen. The protonated nitrogen (detected in HSQC) defines the tautomer.
Summary of Data Comparison
| Feature | Method 1: 1D 1H/13C | Method 2: NOESY/ROESY | Method 3: 15N HSQC/HMBC |
| Primary Data | Chemical Shift ( | Cross-peaks (spatial proximity) | 15N Chemical Shift ( |
| Sensitivity | High | Medium | Low (requires inverse detection) |
| Time Required | 10-30 mins | 1-4 hours | 2-12 hours |
| Reliability | Low (Ambiguous without standards) | High (If exchange is slow) | Definitive |
| Key Requirement | Reference compounds (N-Me) | Protons in space (< 5 Å) | 15N-capable probe |
Experimental Protocol: The "Self-Validating" Workflow
This protocol is designed to move from easiest to most definitive, stopping once the structure is confirmed.
Step 1: Solvent Selection & 1D Screening
-
Dissolve ~5-10 mg of sample in DMSO-d6 . Avoid CDCl
as it promotes dimerization and fast exchange. -
Acquire a standard 1H NMR.
-
Check: Is the NH proton visible and relatively sharp?
-
Yes: Proceed to Step 2.
-
No (Broad/Missing): Lower temperature to 250K or 230K to freeze the tautomerism. If still broad, the barrier is too low; you are observing an average structure.
-
Step 2: The Spatial Check (NOESY)
-
Set up a 2D NOESY experiment (mixing time ~300-500 ms).
-
Look for cross-peaks between the NH signal (usually >12 ppm) and the substituents at positions 3/5.
-
Validation:
-
N1-H Tautomer: Strong NOE between NH and the substituent at C5 .
-
N2-H Tautomer: Strong NOE between NH and the substituent at C3 (structurally C5' in this form).
-
Step 3: The Nitrogen Fingerprint (15N)
Use this if NOESY is ambiguous (e.g., substituents are too far away or protons overlap).
-
Run 1H-15N HSQC (optimized for
Hz). This gives you the chemical shift of the protonated nitrogen (N-H).-
Expected: ~ -170 ppm (Nitromethane scale).
-
-
Run 1H-15N HMBC (optimized for
Hz). This connects ring protons (H4) to the non-protonated nitrogen (N:).-
Expected: ~ -70 ppm (Nitromethane scale).
-
-
Validation: Assign N1 and N2 based on these shifts. The position of the N-H relative to your substituents confirms the tautomer.
Diagram 2: Analytical Workflow
Caption: Decision tree for assigning pyrazole tautomers. Note that temperature variation is the first corrective step if signals are broad.
References
-
Claramunt, R. M., & Elguero, J. (2006).[6][7][8] The use of NMR spectroscopy to study tautomerism.[1][2][3][6][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
-
Alkorta, I., & Elguero, J. (2020). Tautomerism of Pyrazoles: A Review. Heterocycles, 100.
-
Faure, R., Vincent, E. J., & Elguero, J. (1988).[1] 13C and 15N NMR study of the tautomerism of 3(5)-substituted pyrazoles. Heterocycles, 27.
-
Hansen, P. E. (2000). Isotope effects on chemical shifts as a tool in the study of tautomerism. Magnetic Resonance in Chemistry, 38, 1-10.
-
López, C., Claramunt, R. M., & Elguero, J. (2018). 15N NMR spectroscopy of azoles: A review. Annual Reports on NMR Spectroscopy, 93, 1-65.
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. pubs.acs.org [pubs.acs.org]
Elemental Analysis Standards & Protocol Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
Topic: Elemental Analysis Standards for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole Content Type: Publish Comparison Guide
Executive Summary
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole (CAS: 1428331-35-4 for 2HCl salt) is a critical heterocyclic scaffold often employed in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its dual-ring structure (pyrazole and pyrrolidine) combined with a halogen substituent presents unique challenges for elemental characterization.
This guide objectively compares analytical methodologies for validating the elemental composition of this molecule. It establishes the theoretical baselines for its various salt forms, compares Combustion Analysis (CHN) against Ion Chromatography (IC) , and provides a self-validating experimental protocol designed to eliminate common errors related to hygroscopicity and halogen interference.
Part 1: Theoretical Baselines & Acceptance Standards
Before selecting an analytical method, researchers must define the "Standard" against which the sample is measured. For this amine-rich scaffold, the salt form and solvation state drastically alter the expected elemental weight percentages.
The Golden Rule: Industry standard acceptance criteria for Elemental Analysis (EA) is ±0.4% absolute difference between theoretical and experimental values.
Table 1: Theoretical Composition Standards
Use these values to validate your experimental data. Discrepancies >0.4% often indicate trapped solvent or incorrect salt stoichiometry.
| Element | Free Base (C₇H₁₀BrN₃) | Dihydrochloride Salt (C₇H₁₀BrN₃ · 2HCl) | Monohydrate (Free Base) (C₇H₁₀BrN₃ · H₂O) |
| MW ( g/mol ) | 216.08 | 289.00 | 234.10 |
| Carbon (C) | 38.91% | 29.09% | 35.91% |
| Hydrogen (H) | 4.66% | 4.18% | 5.17% |
| Nitrogen (N) | 19.45% | 14.54% | 17.95% |
| Bromine (Br) | 36.98% | 27.65% | 34.13% |
| Chlorine (Cl) | 0.00% | 24.53% | 0.00% |
Critical Insight: The pyrrolidine nitrogen is highly basic. If your synthesis involved HCl workup, the sample is likely the Dihydrochloride form. If C% is low by ~3-4%, check for the Monohydrate standard.
Part 2: Comparative Analysis of Methodologies
We compared three primary workflows for analyzing this halogenated heterocycle.
Method A: Automated CHN Combustion (The Industry Standard)
-
Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC and detected by Thermal Conductivity (TCD).
-
Pros: Simultaneous C, H, N determination; low sample requirement (<5 mg); high throughput.
-
Cons: Halogen Interference. The bromine atom can form Br₂ or HBr, which may interfere with N₂ detection or poison catalysts if not properly scrubbed with silver wool/tungstate.
-
Verdict: Essential for C/H/N. Must be paired with a specific halogen scrub.
Method B: Schöniger Flask Combustion + Potentiometric Titration
-
Mechanism: Sample is burned in a flask of pure O₂; gases are absorbed into an alkaline solution. Bromide/Chloride ions are titrated with AgNO₃.
-
Pros: The "Gold Standard" for absolute Halogen (Br/Cl) quantification. Unaffected by C/N ratios.
-
Cons: Labor-intensive; requires larger sample size (~10-20 mg); operator-dependent precision.
-
Verdict: Required for Salt Validation. CHN cannot distinguish between Br and Cl accurately enough to confirm a mixed salt species.
Method C: ICP-MS / Ion Chromatography (IC)
-
Mechanism: Plasma ionization or ion exchange separation.
-
Pros: Extremely high specificity. Can detect trace metal catalysts (Pd, Cu) simultaneously.
-
Cons: Overkill for % purity. High cost per sample. Matrix effects can be significant for organic salts.
-
Verdict: Secondary. Use only if Method A/B fail or if heavy metal contamination is suspected.
Part 3: Experimental Protocol (Self-Validating Workflow)
This protocol is designed to be self-validating : if the internal checks fail, the experiment stops before generating misleading data.
Step-by-Step Methodology
1. Pre-Analysis Drying (Crucial Step)
-
Context: The pyrrolidine moiety is hygroscopic.
-
Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.
-
Validation: Weigh sample before and after.[2][3][4] If mass loss > 1%, re-dry or calculate as a solvate.
2. Calibration of the Analyzer
-
Standard: Do NOT use the analyte as the standard. Use Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or Sulfanilamide .
-
K-Factor Check: Run the standard 3 times.[5] The K-factor (calibration slope) RSD must be < 0.2%.
3. Automated CHN Run (e.g., Elementar vario EL cube)
-
Sample Mass: 2.0 – 2.5 mg (weighed to 0.001 mg precision).
-
Oxygen Dosing: Set O₂ dose to 80-100 seconds to ensure complete combustion of the heteroaromatic rings.
-
Scrubber: Ensure the reduction tube contains Silver Wool (heated to 600°C) to trap Bromine and prevent N-detection interference.
4. Halogen Determination (Schöniger Method)
-
Combustion: Wrap 10 mg sample in ash-free filter paper. Burn in a 500 mL Schöniger flask containing 10 mL 1M NaOH + 3 drops H₂O₂.
-
Titration: Acidify with HNO₃. Titrate with 0.01 N AgNO₃ using a silver electrode.
-
Calculation:
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for validating the purity of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, specifically addressing the salt/solvate ambiguity.
Caption: Figure 1. Analytical decision matrix for validating halogenated amine scaffolds. Note the critical branching path for solvate determination prior to combustion.
References
-
ASTM International. (2023). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-16. [Link]
-
Intertek. (2023). CHN Elemental Analysis for Pharmaceuticals. [Link]
Sources
Safety Operating Guide
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole proper disposal procedures
Executive Summary & Chemical Profile
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole .
As researchers, we often treat disposal as an afterthought. However, for functionalized heterocycles like this compound, the disposal strategy is dictated by two specific structural motifs: the halogen (bromine) and the secondary amine (pyrrolidine) .
-
The Halogen Factor: The presence of bromine mandates that this waste enters a Halogenated Waste Stream . It cannot be incinerated with general organic waste because standard combustion of organobromides can generate hydrogen bromide (HBr) and, under poor conditions, brominated dioxins. It requires high-temperature incineration with scrubbers.
-
The Amine Factor: The pyrrolidine ring is a secondary amine. It is basic and nucleophilic. Crucially, it must never be mixed with nitrosating agents (e.g., sodium nitrite, nitric acid) in the waste stream, as this generates carcinogenic nitrosamines.
Chemical Safety Snapshot
| Property | Description | Disposal Implication |
| Structure | Brominated Pyrazole + Pyrrolidine | Halogenated Organic Waste (Strict Segregation) |
| Acidity/Basicity | Amphoteric (Basic pyrrolidine N, Acidic pyrazole NH) | Potential exotherms with strong acids or bases. |
| Physical State | Solid (typically) | Requires double-bagging or wide-mouth drum disposal. |
| Hazards | Irritant (Skin/Eye/Resp), Potential Toxicity | Standard PPE required; prevent dust inhalation.[1][2] |
Pre-Disposal Risk Assessment (The "Why")
Before touching the waste container, you must validate the waste composition. This is a self-validating system : if you cannot answer "No" to the incompatibility checks, you cannot proceed to the standard protocol.
Critical Incompatibility Check:
-
Oxidizers: Is the waste mixed with strong oxidizers (Peroxides, KMnO₄)?
-
Risk:[2] Exothermic oxidation of the amine.
-
-
Nitrosating Agents: Is there any nitric acid or nitrite present?
-
Risk:[2] Formation of N-nitrosopyrrolidine (Carcinogen).
-
-
Acids: Is the solution highly acidic?
-
Risk:[2] Pressurization of waste containers due to heat of neutralization.
-
Operational Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, contaminated gloves, weighing boats, filter paper.
-
Segregation: Do not throw in the general trash or biohazard bin.
-
Containment:
-
Place the solid material into a clear, chemically resistant plastic bag (polyethylene).
-
Double Bagging: Seal the first bag, then place it inside a second bag. This prevents contamination of the outer container.[3]
-
-
Labeling:
-
Label clearly: "Solid Waste: Halogenated Organic - 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole".
-
Mark hazards: Irritant, Toxic.
-
-
Transfer: Move to the satellite accumulation area's designated "Lab Pack" drum or "Halogenated Solids" pail.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable to: Compound dissolved in DMSO, DMF, Methanol, or DCM.
-
pH Check:
-
Check the pH of the solution.
-
Action: If pH < 4 or > 10, neutralize to pH 6–8 using dilute NaHCO₃ or dilute HCl. Why? Extreme pH can degrade waste containers or cause dangerous evolution of gases when mixed with other wastes in the central accumulation tank.
-
-
Solvent Identification:
-
If dissolved in non-halogenated solvents (e.g., Methanol), the presence of the solute (the brominated compound) now classifies the entire mixture as Halogenated Waste .
-
-
Transfer:
-
Pour into the Halogenated Solvent Waste carboy (typically HDPE).
-
Do not fill >90% to allow for thermal expansion.
-
Cap tightly immediately after filling.
-
Visual Decision Workflow
The following diagram illustrates the decision logic for segregating this specific compound.
Caption: Decision matrix for segregating brominated pyrazole waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent due to the solute's bromine content.
Regulatory & Logistics Data
Waste Classification Codes (RCRA - USA)
While this specific intermediate is likely not a "Listed" waste (P or U list) unless it is a specific commercial product, it falls under "Characteristic" waste if tested. However, best practice in pharma/research is to default to the following profiles for pickup:
| Parameter | Classification | Code (Typical) | Notes |
| Primary Class | Halogenated Organic | D001 (if flammable solvent) | If in DCM/Chloroform, likely F002 . |
| Hazard Label | Irritant / Toxic | N/A | DOT Class 6.1 (Toxic) often applied for transport. |
| Disposal Method | Incineration | N/A | Must be incinerated at >1000°C with scrubber. |
Emergency Contingencies
-
Spill (Solid): Dampen with a wet paper towel to prevent dust. Scoop into a bag. Wipe area with dilute soap/water.[2][4]
-
Spill (Liquid): Absorb with vermiculite or clay. Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice). Place absorbent in the Halogenated Solids drum.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Bromo-1H-pyrazole (Structural Analog). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
Executive Summary & Risk Context
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole is a bifunctional building block containing a secondary amine (pyrrolidine) and a halogenated aromatic heterocycle (bromopyrazole). While specific toxicological data may be sparse for this exact catalog number, its structural motifs dictate a Band 3/4 Hazard Classification (High Potency/Irritant).
The Core Hazard: The pyrrolidine moiety renders this compound basic and potentially corrosive to mucous membranes. Combined with the pyrazole core, it poses risks of severe eye damage, respiratory irritation, and potential sensitization.
Operational Directive: Treat this substance as a Serious Eye Damager (Category 1) and Skin Irritant (Category 2) until proven otherwise. Standard safety glasses are insufficient for handling the neat powder or concentrated solutions.
Hazard Assessment & PPE Matrix
The following matrix synthesizes requirements based on OSHA standards and Prudent Practices in the Laboratory (National Research Council).
PPE Selection Table
| Protection Zone | Component | Specification | Operational Logic (The "Why") |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 (Indirect Vent) | Critical: The secondary amine (pyrrolidine) is basic. Dust or splashes can cause rapid, irreversible corneal opacity. Safety glasses with side shields do not seal against airborne dust or liquid splashes. |
| Dermal (Hand) | Double Nitrile Gloves | Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Green) | Permeation Defense: Halogenated heterocycles can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time. Change outer gloves immediately upon contamination. |
| Respiratory | Engineering Control | Certified Fume Hood | Primary Defense: Do not handle outside a hood. If weighing outside is unavoidable (discouraged), a P100/N95 respirator is the minimum backup, but a hood is required for compliance. |
| Body | Lab Coat | 100% Cotton or Nomex | Synthetic blends can melt onto skin if a fire occurs (e.g., during solvent handling). Snap closures allow for rapid removal in emergencies. |
Operational Workflow: Safe Handling Lifecycle
The following diagram illustrates the mandatory workflow for handling this compound to prevent cross-contamination and exposure.
Figure 1: Safe handling lifecycle from storage to disposal. Note the critical checkpoint at "PPE Donning" before opening any containment.
Detailed Operational Protocols
A. Weighing & Transfer (High Risk Step)
-
The Problem: Pyrrolidine derivatives are often hygroscopic and can become sticky or form hard clumps, leading to aggressive scraping and sudden dust release.
-
The Protocol:
-
Static Control: Use an ionizing bar or anti-static gun inside the hood before opening the vial. This prevents the "jumping powder" phenomenon common with dry heterocycles.
-
Draft Shield: Utilize the balance's draft shield. Do not turn off the fume hood, but work 6 inches inside the sash to minimize turbulence.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
B. Solubilization
-
Solvent Choice: Soluble in DMSO, Methanol, and DCM.
-
Exotherm Warning: The amine moiety may generate mild heat upon protonation if dissolved in acidic media or anhydrides. Add solvent slowly.
-
Labeling: Any secondary container (flask/vial) must be labeled immediately with the full chemical name and hazard warning (e.g., "Irritant/Corrosive").
C. Emergency Response (Spill/Exposure)[2]
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5] Time is tissue. Do not wait for a doctor; start flushing instantly at the eyewash station. Hold eyelids open.
-
Skin Contact: Remove contaminated gloves/clothing immediately.[6][7] Wash skin with soap and copious water.[8][1][2][3][7]
-
Spill Cleanup:
-
Alert nearby personnel.
-
Cover spill with an absorbent pad or vermiculite.
-
Do not use paper towels for large piles of powder (dust risk).
-
Wipe area with a weak acid solution (e.g., dilute acetic acid) to neutralize the amine, followed by water.
-
Disposal & Waste Management
Proper disposal is critical due to the halogen (Bromine) and nitrogen content.
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Place in a sealed "Hazardous Solid Waste" bag. Do not throw in regular trash. |
| Liquid Waste A | Halogenated Organic | If dissolved in DCM, Chloroform, or Chlorobenzene. The Bromine atom requires this classification. |
| Liquid Waste B | Non-Halogenated Organic | If dissolved in Methanol, DMSO, or Acetone (and no other halogens are present in the reaction). |
| Aqueous Waste | Basic/Acidic washes. | Adjust pH to 5-9 if required by local EHS, otherwise segregate into "Aqueous Hazardous Waste." |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
